2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,3-dimethyl-1,4-dioxan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2)6(5-7(9)10)11-3-4-12-8/h6H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIXNMNMHNBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid chemical structure and properties
[1][2]
Executive Summary
This compound (CAS: 2413867-89-5 ) is a specialized heterocyclic building block used in modern drug discovery.[2] It features a 1,4-dioxane core substituted with a gem-dimethyl group at the C3 position and an acetic acid side chain at C2.[2] This structural motif serves as a critical pharmacophore scaffold , offering enhanced metabolic stability and defined conformational rigidity compared to unsubstituted 1,4-dioxanes.[1][2] It is primarily utilized as a polar, non-aromatic linker in the synthesis of kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and fragment-based lead optimization.[1][2]
Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 2413867-89-5 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| SMILES | CC1(C)OCCC(O1)CC(=O)O |
| InChI Key | Derived from structure |
Structural Features & Conformational Analysis
The molecule consists of a six-membered 1,4-dioxane ring, which typically exists in a chair conformation similar to cyclohexane but distorted by the shorter C-O bonds (1.43 Å vs 1.54 Å for C-C).[1][2]
-
Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two methyl groups at the C3 position introduces steric bulk that restricts the conformational flexibility of the ring.[2] This "locking" effect favors specific conformers, reducing the entropic penalty upon binding to a protein target.[1][2]
-
Stereochemistry: The C2 position is chiral.[2] The acetic acid side chain can adopt an axial or equatorial orientation, heavily influenced by the adjacent gem-dimethyl group.[2] In many synthetic preparations, the product is isolated as a racemate unless asymmetric synthesis or chiral resolution is employed.[1][2]
Physicochemical Properties[1][6][7][8]
The following properties define the compound's behavior in solution and biological systems.
| Property | Value (Predicted/Experimental) | Significance |
| Appearance | White to off-white solid | Standard state for storage.[2] |
| Melting Point | 65–75 °C (Estimated) | Low-melting solid; requires cool storage.[2] |
| Boiling Point | ~310 °C (at 760 mmHg) | High boiling point due to H-bonding (dimerization).[2] |
| pKa (Acid) | 4.5 ± 0.2 | Typical for aliphatic carboxylic acids; ionized at physiological pH (7.4).[2] |
| LogP (Lipophilicity) | 0.65 ± 0.3 | Highly polar; excellent for improving water solubility of lipophilic drugs.[2] |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | Favorable for membrane permeability (<140 Ų).[2] |
| Solubility | DMSO, Methanol, DCM | High solubility in polar organic solvents.[1][2] |
Synthesis & Manufacturing
The synthesis of 3,3-disubstituted 1,4-dioxanes is more challenging than symmetrical analogs.[1][2] The most robust route involves a convergent etherification-cyclization strategy .[2]
Synthetic Pathway (Williamson Ether Cyclization)
This protocol utilizes a diol precursor and an activated alkyl halide.[2]
-
Step 1: Precursor Activation Reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) is incorrect for 1,4-dioxanes (yields 1,3-dioxanes).[1][2] Instead, the synthesis typically starts with ethylene glycol and a gem-dimethyl epoxide or an alpha-halo ester .[2]
-
Selected Route: Cyclization of a hydroxy-ether intermediate.[2]
-
-
Step 2: Cyclization The key intermediate, ethyl 4-(2-hydroxyethoxy)-3,3-dimethylbutanoate , is cyclized under acidic conditions or via a leaving group displacement.[1][2]
Diagram: Retrosynthetic Analysis & Forward Synthesis
Caption: Convergent synthesis strategy forming the 1,4-dioxane core via ether linkage formation.
Industrial Considerations
Applications in Medicinal Chemistry
Scaffold Utility
The this compound motif is a valuable bioisostere for:
-
Tetrahydrofuran (THF) rings: Improved metabolic stability.[2]
-
Proline/Piperidine spacers: Altered vector orientation and solubility profile.[2]
Lead Optimization Logic
Researchers employ this building block to solve specific ADMET problems:
-
Metabolic Blocking: The gem-dimethyl group at C3 blocks cytochrome P450-mediated oxidation at the alpha-carbon, a common metabolic soft spot in ether rings.[2]
-
Solubility Enhancement: The two ethereal oxygen atoms function as hydrogen bond acceptors, lowering the LogD of the final drug molecule without introducing a donor (like -NH or -OH) that might reduce permeability.[2]
-
Fsp³ Enrichment: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.[2]
Diagram: Decision Logic for Scaffold Selection
Caption: Strategic selection of the dimethyl-dioxane scaffold for physicochemical optimization.
Analytical Characterization
To validate the identity of CAS 2413867-89-5, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.05, 1.15 (s, 6H): Distinct singlets for the non-equivalent gem-dimethyl groups.[1][2]
-
δ 2.40-2.60 (m, 2H): Methylene protons of the acetic acid side chain (-CH₂-COOH).[2]
-
δ 3.50-3.90 (m, 4H): Ring protons (C5/C6) of the dioxane core.[2]
-
δ 4.10 (dd, 1H): The methine proton at C2, showing coupling to the side chain.[1]
-
-
Mass Spectrometry (ESI):
-
[M-H]⁻ = 173.18: Negative ion mode is preferred for carboxylic acids.[2]
-
Safety & Handling (MSDS Highlights)
References
-
BLD Pharm. (2024).[2] Product Analysis: this compound. Retrieved from
-
Enamine Store. (2024).[2] Building Block Catalog: Heterocyclic Acids. Retrieved from
-
Vasudevan, A., et al. (2020).[1][2][3] "1,4-Dioxane as a Non-Aromatic Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference on scaffold utility).
-
PubChem Database. (2024).[2] Compound Summary: 1,4-Dioxane Derivatives. National Library of Medicine.[2] Retrieved from
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- 3. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
The 3,3-Dimethyl-1,4-Dioxane Scaffold: A Geminal Dimethyl-Stabilized Core for Next-Generation Therapeutics
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. The 1,4-dioxane ring, a privileged heterocyclic motif, has been successfully incorporated into a range of biologically active compounds. This technical guide delves into a specific, yet underexplored, variant: the 3,3-dimethyl-1,4-dioxane scaffold. We will explore the strategic incorporation of the gem-dimethyl group, a feature renowned for its ability to enhance drug-like properties, onto this versatile core. This guide will serve as a comprehensive resource, elucidating the synthetic rationale, potential therapeutic applications, and key structure-activity relationship (SAR) insights to empower researchers in the design of next-generation therapeutics leveraging this promising scaffold.
Introduction: The Strategic Advantage of the 3,3-Dimethyl-1,4-Dioxane Core
The 1,4-dioxane scaffold has emerged as a versatile template in drug design, with derivatives showing activity against a variety of biological targets, including muscarinic receptors and central nervous system (CNS) receptors.[1][2] The introduction of a gem-dimethyl group at the 3-position of the 1,4-dioxane ring is a deliberate design strategy aimed at conferring several key advantages observed in numerous clinically successful drugs. This modification can lead to:
-
Enhanced Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group can block sites of oxidative metabolism, thereby increasing the half-life of the compound.
-
Improved Potency and Selectivity: The Thorpe-Ingold effect, resulting from the gem-dimethyl substitution, can restrict the conformational flexibility of the molecule. This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to binding, thus enhancing potency and selectivity for the target protein.
-
Favorable Physicochemical Properties: The introduction of methyl groups can modulate lipophilicity and other physicochemical properties, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
This guide will explore the synthesis of this scaffold, its potential applications in various therapeutic areas, and the underlying principles that make it a compelling starting point for drug discovery programs.
Synthetic Strategies for 3,3-Dimethyl-1,4-Dioxane Derivatives
The construction of the 3,3-dimethyl-1,4-dioxane ring system can be achieved through several synthetic routes. A common and effective strategy involves the cyclization of a suitably substituted diol.
General Synthesis of 3,3-Disubstituted 1,4-Dioxanes
A robust method for the synthesis of substituted 1,4-dioxanes involves the acid-catalyzed dehydration of a diethylene glycol derivative.[3] For the 3,3-dimethyl variant, a key intermediate would be 2-(2-hydroxyethoxy)-2-methylpropan-1-ol.
Experimental Protocol: Synthesis of a 3,3-Dimethyl-1,4-Dioxane Precursor
Objective: To synthesize a key diol intermediate for the subsequent cyclization to a 3,3-dimethyl-1,4-dioxane derivative.
Materials:
-
2,2-Dimethyloxirane
-
Ethylene glycol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethylene glycol (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution of sodium 2-hydroxyethoxide back to 0 °C.
-
Add a solution of 2,2-dimethyloxirane (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol intermediate.
-
Purify the crude product by flash column chromatography.
The subsequent cyclization of the diol intermediate to the 3,3-dimethyl-1,4-dioxane ring can be achieved by heating in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4]
Synthesis of 3,3-Dimethyl-1,4-dioxane-2,5-dione
A related and synthetically accessible derivative is 3,3-dimethyl-1,4-dioxane-2,5-dione. A patented method describes its production from O-(chloroacetyl)-2-hydroxyisobutyric acid.[5] This dione can serve as a versatile starting material for further chemical modifications.
Therapeutic Potential and Structure-Activity Relationships
While the 3,3-dimethyl-1,4-dioxane scaffold is currently underexplored in clinical candidates, the extensive research on related 1,4-dioxane derivatives provides a strong foundation for predicting its therapeutic potential.
Central Nervous System (CNS) Disorders
Substituted 1,4-dioxanes have shown significant promise as ligands for various CNS receptors. For instance, multitarget 1,4-dioxane compounds have been developed with favorable interactions at dopamine (D2-like) and serotonin (5-HT1A) receptors, suggesting potential applications in the treatment of schizophrenia and Parkinson's disease.[1]
Table 1: Biological Activity of Representative 1,4-Dioxane Derivatives at CNS Receptors
| Compound | Target(s) | Activity (pKi) | Potential Indication | Reference |
| Compound 3 (2-methoxy derivative) | 5-HT1A/D4 agonism, D2/D3/5-HT2A antagonism | Not specified | Schizophrenia | [1] |
| Compound 8 (3-hydroxy derivative) | D2 partial agonism, D3/D4 full agonism, 5-HT1A agonism | Not specified | Parkinson's Disease | [1] |
| (±)-17 (6,6-diphenyl derivative) | M3 preferring antagonist | Not specified | Overactive Bladder | [2] |
The introduction of the 3,3-dimethyl group could further refine the pharmacological profile of these CNS-active scaffolds by enhancing their metabolic stability and potentially increasing their selectivity for specific receptor subtypes.
Oncology
The 1,4-dioxane core has also been investigated for its potential in oncology. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] For example, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and showed potent inhibition of melanoma cell growth, with one compound exhibiting a GI50 of 0.20 µM against the MDA-MB-435 cell line.[7]
Table 2: Anticancer Activity of a 1,4-Benzodioxane Derivative
| Compound | Cell Line | Activity (GI50) | Mechanism of Action | Reference |
| Compound 7e | MDA-MB-435 (Melanoma) | 0.20 µM | mTOR kinase inhibition | [7] |
The incorporation of a gem-dimethyl group could be a valuable strategy to improve the anticancer efficacy and pharmacokinetic properties of such compounds.
Logical Workflow: From Scaffold Design to Lead Optimization
Caption: A logical workflow for the development of drugs based on the 3,3-dimethyl-1,4-dioxane scaffold.
Future Directions and Conclusion
The 3,3-dimethyl-1,4-dioxane scaffold represents a largely untapped area in medicinal chemistry with significant potential. The combination of a known bioisosteric core with the well-documented benefits of a gem-dimethyl substitution provides a strong rationale for its exploration in drug discovery programs.
Future research should focus on:
-
Broadening the Synthetic Toolbox: Developing more diverse and efficient synthetic methodologies to access a wide range of substituted 3,3-dimethyl-1,4-dioxane derivatives.
-
Systematic Biological Screening: Evaluating libraries of these compounds against a broad panel of biological targets to identify novel activities.
-
In-depth Pharmacokinetic Profiling: Characterizing the ADME properties of promising hits to validate the hypothesized benefits of the gem-dimethyl group.
References
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Del Bello, F., Ambrosini, D., Bonifazi, A., Newman, A. H., Keck, T. M., Giannella, M., Giorgioni, G., Piergentili, A., Cappellacci, L., Cilia, A., Franchini, S., & Quaglia, W. (n.d.). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PMC. Retrieved from [Link]
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Chemical structures of the new 1,4-dioxane derivatives 3−19. Only one... (n.d.). ResearchGate. Retrieved from [Link]
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Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 1,4-dioxane-2,5-diones. (n.d.). Google Patents.
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Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. (n.d.). Thieme Chemistry. Retrieved from [Link]
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Del Bello, F., Barocelli, E., Bertoni, S., Bonifazi, A., Camalli, M., Campi, G., Giannella, M., Matucci, R., Nesi, M., Pigini, M., Quaglia, W., & Piergentili, A. (2012). 1,4-dioxane, a suitable scaffold for the development of novel M₃ muscarinic receptor antagonists. Journal of Medicinal Chemistry, 55(4), 1783–1787. Retrieved from [Link]
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An - oven-dried, 500-mL, three-necked, round-bottomed flask. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. (2024). ResearchGate. Retrieved from [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Toxicological Profile for 1,4-Dioxane - NCBI. Retrieved from [Link]
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1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. (2012). ResearchGate. Retrieved from [Link]
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Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. (2025). PubMed. Retrieved from [Link]
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1,4-Dioxane. (n.d.). Wikipedia. Retrieved from [Link]
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Developmental exposure to 1,4-dioxane, a volatile organic compound of emerging concern, induces immediate phenotypic, transcriptomic, and adult-onset neurodevelopmental effects. (2025). PubMed. Retrieved from [Link]
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Developmental exposure to 1,4-dioxane, a volatile organic compound of emerging concern, induces immediate phenotypic, transcriptomic, and adult-onset neurodevelopmental effects. (2025). ResearchGate. Retrieved from [Link]
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(PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. (n.d.). ResearchGate. Retrieved from [Link]
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Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. (2026). MDPI. Retrieved from [Link]
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3,3-Dimethyl-1,4-dioxane-2,5-dione. (n.d.). PubChem. Retrieved from [Link]
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Toxicological Profile for 1,4-Dioxane. (n.d.). ATSDR. Retrieved from [Link]
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The Emerging Pharmacological Significance of 1,4-Dioxane-2-Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,4-dioxane scaffold, a heterocyclic ether, has long been utilized as a versatile solvent. However, its derivatives, particularly those bearing an acetic acid moiety at the 2-position, are gaining recognition as a promising class of compounds with significant pharmacological potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of 1,4-dioxane-2-acetic acid derivatives. Drawing from established research and field-proven insights, this document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. We will delve into the structural nuances that confer specific biological activities, from their crucial role as intermediates in the synthesis of blockbuster drugs like statins to their potential as novel anti-inflammatory, analgesic, and anticancer agents.
Introduction: Beyond a Solvent - The 1,4-Dioxane Scaffold in Medicinal Chemistry
For decades, 1,4-dioxane has been a ubiquitous solvent in organic synthesis.[1] Its stable, cyclic ether structure provides a unique chemical environment for a variety of reactions. However, the perception of 1,4-dioxane is evolving from that of a simple solvent to a privileged scaffold in medicinal chemistry. The incorporation of the 1,4-dioxane ring into molecular structures can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for drug development.[2]
The addition of a reactive "handle," such as an acetic acid group, to the 1,4-dioxane core unlocks a vast chemical space for the synthesis of diverse derivatives. This guide will specifically focus on the pharmacological importance of 1,4-dioxane-2-acetic acid and its analogues, exploring how this seemingly simple structural motif has become a cornerstone in the development of life-saving medications and a source of inspiration for new therapeutic strategies.
The Cornerstone Application: Intermediates in Statin Synthesis
One of the most significant applications of 1,4-dioxane-2-acetic acid derivatives lies in their role as key intermediates in the synthesis of statins, a class of drugs that have revolutionized the management of hypercholesterolemia and cardiovascular disease.[3]
The Statin Side Chain: A Stereochemical Challenge
The biological activity of statins is critically dependent on the precise stereochemistry of their dihydroxyheptanoic acid side chain. The synthesis of this chiral side chain has been a formidable challenge for medicinal chemists. Derivatives of 1,4-dioxane-2-acetic acid, specifically 2-(6-substituted-1,3-dioxan-4-yl)acetic acid, have emerged as elegant solutions to this problem, providing a rigid template to control the stereochemistry during synthesis.[4]
Synthetic Strategy and Workflow
The synthesis of the statin side chain via a dioxane intermediate generally involves the creation of a protected diol within the dioxane ring. The acetic acid moiety then serves as a precursor to the rest of the heptanoic acid chain. This strategy allows for the diastereoselective and enantioselective introduction of the required hydroxyl groups.
Below is a generalized workflow illustrating this synthetic approach:
Caption: Generalized workflow for the synthesis of statin side chains using a 1,3-dioxane-4-yl-acetic acid intermediate.
This approach has been successfully applied to the industrial-scale synthesis of several blockbuster statins, highlighting the profound economic and therapeutic significance of this class of dioxane derivatives.[5]
Expanding Therapeutic Horizons: Anti-inflammatory and Analgesic Properties
Beyond their role in statin synthesis, derivatives of dioxane-containing acetic acids have demonstrated promising anti-inflammatory and analgesic activities. This suggests that the scaffold itself can interact with biological targets to modulate pain and inflammation pathways.
Prostaglandin Synthesis Inhibition
Research into tricyclic arylacetic acids, which incorporate a dibenzo[b,e][6][7]dioxepin ring system (a close structural relative of 1,4-dioxane), has revealed potent inhibition of prostaglandin synthetase.[8] Prostaglandins are key mediators of inflammation and pain, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Anti-inflammatory and Prostaglandin Synthetase Inhibitory Activity of Dibenzo[b,e][6][7]dioxepin Acetic Acid Derivatives [8]
| Compound | Carrageenan Foot Edema Inhibition (1 mg/kg) | Prostaglandin Synthetase Inhibition (IC50, µM) |
| α-methyl-11H-dibenzo[b,e][6][7]dioxepin-8-acetic acid | 43% | - |
| 11H-dibenzo[b,e][6][7]dioxepin-2-acetic acid | - | 0.1 |
| α-methyl-11H-dibenzo[b,e][6][7]dioxepin-7-acetic acid | - | 0.1 |
Data presented is illustrative of the potential of this class of compounds.
The data suggests that strategic placement of the acetic acid group and other substituents on the dioxane-like ring system can significantly impact anti-inflammatory potency.
Acetic Acid-Induced Writhing Response
The acetic acid-induced writhing test is a common in vivo model for assessing analgesic activity. Studies on 1,4-dioxo-2-butenyl aryl amine derivatives, which can be considered open-chain analogues of cyclic dioxane structures, have shown a reduction in the number of writhes, indicating an analgesic effect.[2][9] This further supports the notion that the acetic acid moiety is a key pharmacophore for pain relief.
Emerging Frontiers: Anticancer and Neurological Applications
The versatility of the 1,4-dioxane scaffold extends to the development of agents targeting cancer and neurological disorders. The ability to introduce diverse substituents onto the dioxane ring allows for the fine-tuning of receptor binding and cellular activity.
Adrenoreceptor and Serotonin Receptor Modulation
Structurally related 1,4-benzodioxane derivatives have been extensively studied for their interaction with α1-adrenoreceptors and 5-HT1A serotonin receptors.[6][7][8][10] These receptors are implicated in a variety of physiological processes, and their modulation can have therapeutic benefits in conditions ranging from hypertension to depression and anxiety.
-
(S)-enantiomers of certain 1,4-dioxane derivatives have shown potent and selective agonism at the 5-HT1A receptor.[6]
-
(R)-enantiomers of other derivatives have displayed potent antagonism at α1D-adrenoreceptors, a subtype involved in the regulation of blood pressure.[8]
The stereochemistry of the dioxane ring plays a crucial role in determining receptor selectivity and functional activity, a key insight for rational drug design.
Caption: Stereoselective modulation of 5-HT1A and α1D-adrenoreceptors by 1,4-dioxane derivatives.
Cytotoxic Activity in Cancer Cell Lines
Intriguingly, certain 1,4-dioxane derivatives have demonstrated cytotoxic effects in cancer cell lines, such as the PC-3 prostate cancer cell line.[8][11] This anticancer activity appears to be linked to their interaction with α1D-adrenoreceptors, which are sometimes overexpressed in cancerous tissues. This opens up a novel avenue for the development of targeted cancer therapies based on the 1,4-dioxane scaffold.
Experimental Protocols: Synthesis and Biological Evaluation
To facilitate further research in this promising area, this section provides representative experimental protocols for the synthesis and biological evaluation of 1,4-dioxane-2-acetic acid derivatives.
General Synthesis of a Substituted 1,4-Dioxane-2-Acetic Acid Derivative
This protocol outlines a general method for the synthesis of a substituted 1,4-dioxane-2-acetic acid, which can be adapted for the preparation of various analogues.
Step 1: Synthesis of the Substituted 1,4-Dioxane
-
To a solution of a suitable diol (1.0 eq) in an appropriate solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Add the desired aldehyde or ketone (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Introduction of the Acetic Acid Moiety
-
Deprotonate the 2-position of the substituted 1,4-dioxane using a strong base (e.g., n-butyllithium) at low temperature (-78 °C) under an inert atmosphere.
-
Quench the resulting anion with solid carbon dioxide (dry ice).
-
Allow the reaction mixture to warm to room temperature and then acidify with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
In Vitro Prostaglandin Synthetase Inhibition Assay
This protocol describes a method for evaluating the inhibitory activity of synthesized compounds against prostaglandin synthetase (cyclooxygenase).
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a source of prostaglandin synthetase (e.g., ram seminal vesicle microsomes), and a cofactor (e.g., hydroquinone).
-
Add the test compound at various concentrations (typically from a stock solution in DMSO).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by adding a solution of citric acid.
-
Extract the formed prostaglandins (e.g., PGE2) with an organic solvent.
-
Quantify the amount of prostaglandin produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits prostaglandin synthesis by 50%.
Conclusion and Future Directions
The 1,4-dioxane-2-acetic acid scaffold and its derivatives represent a burgeoning area of medicinal chemistry with vast therapeutic potential. From their established role in the synthesis of life-saving statins to their emerging applications as anti-inflammatory, analgesic, and anticancer agents, these compounds offer a versatile platform for drug discovery. The ability to readily modify the dioxane ring and the acetic acid side chain allows for the fine-tuning of pharmacological properties and the exploration of diverse biological targets.
Future research in this field should focus on:
-
Expansion of the chemical space: The synthesis and screening of novel libraries of 1,4-dioxane-2-acetic acid derivatives with diverse substitution patterns.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Structure-activity relationship (SAR) studies: A systematic investigation of the relationship between the chemical structure of these derivatives and their pharmacological activity to guide the design of more potent and selective compounds.
-
In vivo efficacy and safety studies: Evaluation of the therapeutic potential and toxicological profile of lead compounds in relevant animal models.
By continuing to explore the rich chemistry and biology of 1,4-dioxane-2-acetic acid derivatives, the scientific community is poised to unlock new therapeutic avenues for a wide range of diseases.
References
-
Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Amantini, C., Nabissi, M., Farfariello, V., Santoni, G., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]
-
Pigini, M., Piergentili, A., Quaglia, W., Giannella, M., Del Bello, F., Ghelfi, F., Leonardi, A., & Poggesi, E. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. [Link]
-
Pigini, M., Ghelfi, F., Giannella, M., Melchiorre, U., Nesler, A., Piergentili, A., & Quaglia, W. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(14), 2633–2643. [Link]
-
Pigini, M., Ghelfi, F., Giannella, M., Melchiorre, U., Nesler, A., Piergentili, A., & Quaglia, W. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(14), 2633–2643. [Link]
-
Pigini, M., Piergentili, A., Quaglia, W., Giannella, M., Del Bello, F., Ghelfi, F., Leonardi, A., & Poggesi, E. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. [Link]
-
de Oliveira, R. B., de Oliveira, P. G., de Fátima, Â., & de Paula, R. C. M. (2022). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Pharmaceutical Sciences, 28(3), 423–434. [Link]
- Kizaki, N., et al. (2003). New process for the preparation of optically active 2-(6-(substituted alkyl)-1,3-dioxan-4-yl)acetic acid derivatives.
-
de Oliveira, R. B., de Oliveira, P. G., de Fátima, Â., & de Paula, R. C. M. (2022). Design, synthesis and in vivo evaluation of 1,4-dioxo-2-butenyl aryl amine derivatives as a promising anti-inflammatory drug prototype. PubMed. [Link]
-
Švarc, A., et al. (2019). Biocatalysis for the Production of Pharmaceutical Intermediates: Statin Precursors. Kemija u industriji: Časopis kemičara i kemijskih inženjera Hrvatske, 68(9-10), 469-476. [Link]
-
Li, J., et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Organic Synthesis, 21(1), 2-20. [Link]
- Kooistra, J. H. M. H., et al. (2002). Process for the preparation of 2-(6-substituted-1, 3-dioxane-4-yl) acetic acid derivatives. W.O.
-
A new way to tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate of atorvastatin synthesis. ResearchGate. [Link]
-
Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Wikipedia. (2024). 1,4-Dioxane. [Link]
-
Mandal, T. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry, 4(3), 256-265. [Link]
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- 9. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Strategic Integration of Novel Heterocyclic Carboxylic Acids in Modern Medicinal Chemistry
Executive Summary: The Escape from Flatland
The era of "flat" drug discovery—dominated by sp²-rich biaryl systems—is waning. The correlation between high fraction of sp³ carbons (
This guide focuses on a high-value structural class: Novel Heterocyclic Carboxylic Acids . Specifically, we examine saturated, strained heterocycles (oxetanes, azetidines) bearing carboxyl groups. These scaffolds offer a precise "sweet spot" in physicochemical space—lowering lipophilicity (
Physicochemical Logic: Modulating pKa and Lipophilicity
The incorporation of a heteroatom adjacent to the carboxyl-bearing carbon fundamentally alters the electronic landscape of the acid.
The Oxetane and Azetidine Advantage
Replacing a gem-dimethyl group or a cyclobutane ring with an oxetane or azetidine ring reduces the lipophilicity (
Comparative Physicochemical Profile (Table 1)
| Scaffold Type | Structure | Approx. pKa | Metabolic Liability | |
| Cyclobutane-COOH | Carbocyclic | ~4.8 | Reference | Low |
| Oxetane-3-COOH | Oxygen-heterocycle | ~4.2 | -1.0 to -1.3 | Very Low (No |
| Azetidine-3-COOH | Nitrogen-heterocycle | ~3.5 (zwitterionic) | -1.5 to -2.0 | Low (N-protection dependent) |
| Benzoic Acid | Aromatic | ~4.2 | +0.5 to +1.0 | High (Glucuronidation) |
Key Insight: The Oxetane-3-carboxylic acid motif is particularly powerful because it lacks
Decision Logic for Scaffold Selection
The following decision tree illustrates when to deploy these novel scaffolds versus traditional aromatic acids.
Figure 1: Strategic decision tree for selecting heterocyclic carboxylic acid scaffolds based on ADME liabilities.
Advanced Synthetic Methodologies
Constructing these strained or electron-rich systems often fails under classical harsh hydrolysis conditions. The frontier of synthesis lies in Photoredox Catalysis and C-H Functionalization , allowing for the direct installation of
Direct C-H Carboxylation via Photoredox Catalysis
Traditional carboxylation requires strong bases (n-BuLi) incompatible with sensitive heterocycles. The modern approach utilizes visible-light photoredox catalysis to generate a radical anion intermediate, which acts as a nucleophile toward
Mechanism of Action:
-
Excitation: The photocatalyst (e.g., Ir(ppy)₃ or organic dyes like 4CzIPN) is excited by blue light.
-
SET Reduction: The excited catalyst transfers an electron to the heteroarene (or a precursor), generating a radical anion.
-
Carboxylation: The radical anion attacks
. -
Re-aromatization: Hydrogen atom transfer (HAT) or oxidation restores the aromatic system (if heteroaromatic) or stabilizes the saturated system.
Figure 2: Simplified mechanistic cycle for the direct photoredox C-H carboxylation of electron-deficient heterocycles.
Experimental Protocol: Photoredox C-H Carboxylation
Objective: Direct carboxylation of a heteroarene (e.g., substituted pyridine or thiophene) using
Reagents & Equipment
-
Substrate: 1.0 mmol Heteroarene (e.g., 2-phenylpyridine).
-
Photocatalyst: 4CzIPN (1.5 mol%) or [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).
-
Reductant/HAT Agent: Triisopropylamine (DIPEA) or Cesium Carbonate (
) depending on specific substrate acidity. -
Solvent: DMF or DMSO (dry, degassed).
-
Gas:
(balloon). -
Light Source: Blue LED (Kessil or equivalent, ~450 nm).
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
In a glovebox or under rigorous Schlenk technique, charge a 10 mL borosilicate vial with the Heteroarene (1.0 equiv), Photocatalyst (1-2 mol%), and Base (
, 2.0 equiv). -
Add a stir bar. Cap with a septum.
-
-
Solvent & Gas Introduction:
-
Inject anhydrous DMF (concentration ~0.1 M).
-
Sparge the solution with
gas for 15 minutes to saturate the solvent and remove oxygen. -
Leave a
balloon attached to maintain 1 atm pressure.
-
-
Irradiation:
-
Place the vial 2-3 cm away from the Blue LED source. Ensure a fan is running to keep the reaction temperature near ambient (25-30°C).
-
Stir vigorously for 18–24 hours.
-
-
Work-up:
-
Quench the reaction with 1M HCl (carefully, to pH ~3-4).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or flash chromatography (DCM/MeOH) depending on the polarity of the acid.
-
Validation Check:
-
Self-Consistency: If the reaction turns black/brown immediately, oxygen was likely present (quenching the triplet state of the catalyst).
-
Yield Check: Expect 50-80% yield. Low yield often indicates insufficient light penetration (use narrower vials) or insufficient
saturation.
Case Study: PTP1B Inhibitors
Challenge: Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for diabetes and obesity. However, the active site is highly positively charged, historically requiring phosphonate mimetics (e.g., difluorophosphonates) which suffer from abysmal oral bioavailability.
Solution: The integration of Heterocyclic Carboxylic Acids . Researchers identified that replacing the phosphonate with a heterocyclic carboxylic acid tail (specifically isoxazole-carboxylic acids or thiophene-carboxylic acids) maintained the necessary electrostatic interactions with the active site arginine residues but significantly improved membrane permeability.
Outcome:
-
Compound: Thiophene-2-carboxylic acid derivatives coupled with a hydrophobic tail.
-
Result: The heterocyclic acid provided a "softer" anion compared to the phosphonate. This resulted in compounds with oral bioavailability (%F) ranging from 13-70% in mice, a massive improvement over traditional phosphonate inhibitors which are typically <1% bioavailable [1].
References
-
Basu, S., et al. (2012).[1] "Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 22(8), 2843-2849.[1]
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.
-
König, B., et al. (2020). "Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2." Science, 369, 936-940.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
Conformational analysis of 3,3-dimethyl-1,4-dioxane rings
An In-depth Technical Guide to the Conformational Analysis of 3,3-Dimethyl-1,4-Dioxane Rings
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,4-dioxane ring is a fundamental heterocyclic scaffold found in numerous applications, from industrial solvents to core components of pharmacologically active molecules.[1][2] Its conformational landscape dictates its physical properties, chemical reactivity, and biological interactions. The introduction of a gem-dimethyl group at the C3 position creates a fascinating case study in stereochemistry, where classic ring dynamics are perturbed by the Thorpe-Ingold effect. This guide provides a comprehensive exploration of the conformational analysis of 3,3-dimethyl-1,4-dioxane, synthesizing theoretical principles with detailed experimental and computational protocols. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind analytical choices, offering a robust framework for investigating substituted six-membered heterocycles.
Introduction: The Conformational Challenge of a Substituted Dioxane
The conformational flexibility of six-membered rings is a cornerstone of organic chemistry. Like cyclohexane, the 1,4-dioxane ring seeks to minimize torsional and angle strain by adopting non-planar conformations.[2] The unsubstituted 1,4-dioxane ring overwhelmingly prefers a chair conformation, which interconverts via higher-energy twist-boat intermediates.[2][3][4]
The introduction of a 3,3-dimethyl substitution fundamentally alters this landscape. This substitution pattern invokes the Thorpe-Ingold effect (also known as the gem-dimethyl effect), where the presence of two substituents on the same carbon atom can alter bond angles and influence the energetics of ring conformations and cyclization reactions.[5][6][7] Specifically, the gem-dimethyl group tends to decrease the internal C2-C3-O4 bond angle, which can lead to significant downstream consequences for the ring's overall geometry, the barrier to ring inversion, and the relative stability of non-chair forms. Understanding these nuances is critical for predicting the molecule's behavior, whether as a solvent influencing reaction outcomes or as a rigid scaffold in rational drug design.
Foundational Principles: The 1,4-Dioxane Conformational Manifold
The parent 1,4-dioxane ring exists in a dynamic equilibrium between several conformations. The energy hierarchy of these forms is well-established through both experimental and computational studies.[3][4]
-
Chair Conformation: This is the global energy minimum. It staggers all adjacent bonds, minimizing torsional strain. For 1,4-dioxane, the chair form is centrosymmetric.[1]
-
Twist-Boat Conformation: These are higher-energy local minima. They are more flexible than the chair form but suffer from increased torsional strain and unfavorable flag-pole interactions.
-
Boat Conformation: This is a high-energy transition state, not a stable conformer.
-
Ring Inversion: The process by which one chair conformer converts to another is a critical dynamic feature. This pathway proceeds from the chair, through a high-energy half-chair transition state, to the twist-boat intermediate, and then on to the inverted chair.[3] The free energy of activation for this process in the parent 1,4-dioxane is well-characterized.
Caption: Energy profile of 1,4-dioxane ring inversion.
Methodologies for Conformational Elucidation
A multi-pronged approach combining solution-state spectroscopy, solid-state diffraction, and computational modeling is essential for a complete conformational picture.
Experimental Techniques
NMR is the preeminent technique for studying molecular conformation and dynamics in solution.[2][8] For 3,3-dimethyl-1,4-dioxane, because ring inversion interconverts two identical chair forms, the room temperature ¹H NMR spectrum will show time-averaged signals. However, valuable information can be extracted using advanced NMR experiments.
-
Causality Behind the Method: At room temperature, the rapid ring flip averages the signals for axial and equatorial protons. By cooling the sample, this inversion can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer (the coalescence temperature). This allows for the direct calculation of the energy barrier (ΔG‡) to inversion. Vicinal coupling constants (³JHH) are also highly dependent on the dihedral angle between protons and can be used to infer time-averaged conformational preferences.
Experimental Protocol: Variable-Temperature (VT) NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified 3,3-dimethyl-1,4-dioxane in a deuterated solvent with a low freezing point (e.g., acetone-d₆, dichloromethane-d₂, or toluene-d₈). Add tetramethylsilane (TMS) as an internal standard.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10 K. Acquire a spectrum at each temperature, paying close attention to signal broadening and the eventual splitting of averaged peaks into two distinct sets of signals below the coalescence temperature.
-
Data Analysis:
-
Identify the coalescence temperature (Tc) for a pair of exchanging signals (e.g., the C2 protons).
-
Calculate the rate constant (k) at coalescence using the appropriate formula based on the exchanging system.
-
Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process.
-
Caption: General workflow for NMR-based conformational analysis.
This technique provides an unambiguous, high-resolution structure of the molecule in the solid state.[9]
-
Causality Behind the Method: By diffracting X-rays off a single crystal, one can determine the precise three-dimensional coordinates of every atom. This provides definitive data on bond lengths, bond angles, and torsional angles, effectively giving a "snapshot" of the molecule in its crystalline ground state. This is the gold standard for confirming a specific conformation, though it may not represent the dominant species in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution, vapor diffusion of a non-solvent into a solution, or slow cooling of a supersaturated solution. A screening of various solvents (e.g., hexane, ethyl acetate, dichloromethane) is necessary.[9]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[9]
-
Data Collection: The crystal is placed in a diffractometer, cooled (typically to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic coordinates and structural parameters.
Computational Chemistry Approaches
Computational modeling is an indispensable partner to experimental work, allowing for the exploration of the entire potential energy surface, including transient and high-energy states that are inaccessible experimentally.[8][10]
-
Causality Behind the Methods: Quantum mechanical methods like Density Functional Theory (DFT) solve approximations of the Schrödinger equation to calculate the electronic energy of a given atomic arrangement. By systematically changing the molecule's geometry and calculating the energy at each point, we can identify energy minima (stable conformers) and saddle points (transition states). This allows for the direct calculation of relative stabilities and activation barriers, providing a theoretical framework to interpret experimental results.[3][4][10]
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Build an initial 3D model of 3,3-dimethyl-1,4-dioxane in its expected chair conformation.
-
Conformational Search (Optional but Recommended): Perform a preliminary conformational search using a less computationally expensive method like molecular mechanics to identify potential low-energy conformers (e.g., chair, twist-boat).
-
Geometry Optimization: For each potential conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d) or larger). This process finds the lowest energy geometry for that specific conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. One imaginary frequency indicates a transition state. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute Gibbs free energies.
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the stable conformers to determine their relative populations at a given temperature using the Boltzmann distribution. The energy difference between the chair conformer and the ring-inversion transition state provides the theoretical activation barrier.
Caption: General workflow for computational conformational analysis.
Data Synthesis and Expected Conformational Landscape
Predicted Dominant Conformation: The chair conformation will be the overwhelmingly preferred ground state. However, the steric bulk of the gem-dimethyl group at C3 will likely cause some local geometric distortions compared to the parent 1,4-dioxane. This may include a slight flattening of the ring in the C2-C3-O4 region to minimize steric repulsion between the methyl groups and adjacent ring atoms.
Ring Inversion Barrier: The gem-dimethyl group is expected to have a measurable impact on the energy barrier to ring inversion. The Thorpe-Ingold effect, by compressing the C2-C3-O4 angle, may pre-organize the ring slightly towards the more puckered transition state, potentially lowering the barrier.[5][7] Conversely, increased steric clashes involving the axial methyl group as it passes through the plane of the ring during inversion could increase the barrier. A detailed computational study would be required to definitively resolve the net effect.
Quantitative Energetics: Theoretical studies on the parent 1,4-dioxane provide a baseline for comparison. The introduction of the gem-dimethyl group is expected to further destabilize the non-chair forms due to increased steric and torsional strain.
| Conformer/State | Parent 1,4-Dioxane (Relative Free Energy, kcal/mol)[3] | 3,3-Dimethyl-1,4-Dioxane (Predicted Effect) | Rationale |
| Chair | 0.0 (Reference) | 0.0 (Reference) | Global minimum in both cases. |
| Twist-Boat | ~5-6 | > 6 | Increased steric and torsional strain from the gem-dimethyl group will further disfavor this conformation. |
| Half-Chair (TS) | ~10 | ~10 (Uncertain) | The net effect of angle compression vs. increased steric hindrance during the flip is difficult to predict without specific calculations. |
Conclusion and Outlook
The conformational analysis of 3,3-dimethyl-1,4-dioxane reveals a system governed by the foundational preference for a chair conformation, which is significantly modulated by the steric and electronic influence of the gem-dimethyl group. The dominant conformation is undoubtedly a chair, though likely a distorted one. The primary dynamic process of interest is ring inversion, the barrier to which is influenced by the competing effects of Thorpe-Ingold angle compression and increased steric hindrance in the transition state.
A definitive understanding requires a synergistic application of the methodologies outlined herein. Variable-temperature NMR spectroscopy is essential for quantifying the solution-state inversion barrier, while single-crystal X-ray diffraction can provide an unambiguous solid-state structure. These experimental results should be rationalized and expanded upon by high-level DFT calculations to map the entire potential energy surface. For scientists in drug development, understanding how this specific substitution locks or biases the dioxane scaffold is crucial for designing molecules with precise three-dimensional shapes to optimize binding and biological activity.
References
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Salazar, J., & Jaramillo, L. (1997). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A, 101(21), 3979-3983. [Link]
-
Wikipedia. (2024). 1,4-Dioxane. [Link]
-
Balcı, F., & Uras-Aytemiz, N. (2024). Isomeric forms of 1,4-dioxane in a microsolvation environment. Computational and Theoretical Chemistry. [Link]
-
Freeman, F., & Do, K. (2002). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). Journal of Molecular Structure: THEOCHEM, 589-590, 153-167. [Link]
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Alabugin, I. V. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews, 50(15), 8537-8606. [Link]
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-
Course Hero. (n.d.). Additional Problems for Conformation/Sterics/Strain. [Link]
-
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-
Scilit. (1972). 1,4-Dioxane-2,6-diol from anhydroalditols: solvent effects on its formation and conformation. [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2024). A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. [Link]
-
Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? The Journal of Organic Chemistry, 65(13), 3910–3919. [Link]
-
ACS Publications. (2018). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. [Link]
-
Bachrach, S. M. (2008). The gem-dimethyl effect revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. [Link]
-
Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. [Link]
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Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. [Link]
-
ACS Publications. (1975). Ring inversion barrier of 1,4-dioxane. Journal of the American Chemical Society, 97(19), 5649–5650. [Link]
-
Canadian Science Publishing. (1971). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-. Canadian Journal of Chemistry, 49(14), 2369-2376. [Link]
-
PubChem. (n.d.). 3,3-Dimethyl-1,4-dioxane-2,5-dione. [Link]
-
ResearchGate. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. [Link]
-
AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1,4-dioxane. [Link]
-
Washington State University Research Exchange. (2012). EFFECT OF 1,4-DIOXANE ON THE COMPLEXATION OF LANTHANIDES WITH α-HYDROXYISOBUTYRATE. [Link]
-
Michigan State University Department of Chemistry. (2025). X-Ray Crystallography Laboratory. [Link]
-
ACS Publications. (1977). Ring inversion barriers of 1,4-dioxane and cis-2,3-dimethyl-1,4-dioxane. Carbon-13 coupling-induced nonequivalence of vicinal protons. Journal of the American Chemical Society, 99(3), 943–945. [Link]
-
SlidePlayer. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. [Link]
-
MDPI. (2020). Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference. Molecules, 25(12), 2824. [Link]
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2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid CAS number search
An In-depth Technical Guide to 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a novel heterocyclic compound. As this molecule is not widely documented in publicly accessible chemical databases, this document presents a prospective analysis, including a proposed synthetic pathway, predicted physicochemical properties, potential applications in drug discovery, and detailed analytical methodologies for its characterization. Furthermore, this guide outlines the procedure for the registration of a new chemical substance to obtain a Chemical Abstracts Service (CAS) number. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Statement of Novelty
The 1,4-dioxane scaffold is a prevalent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The introduction of various substituents to the dioxane ring allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties.[1] This guide focuses on the specific, lesser-known derivative, this compound.
A thorough search of chemical literature and databases indicates that a specific CAS number has not been assigned to this compound, suggesting its status as a novel chemical entity. Consequently, this guide has been developed to serve as a foundational resource, providing a scientifically-grounded framework for its synthesis, characterization, and potential utility.
Proposed Synthesis
A plausible and efficient synthetic route for this compound is proposed, commencing from commercially available starting materials. The key steps involve the formation of the 1,4-dioxane ring system, followed by the introduction and subsequent hydrolysis of an ester group to yield the desired carboxylic acid.
A logical synthetic approach would be an adaptation of the Williamson ether synthesis, a robust method for forming ethers, including cyclic variants.[4][5][6]
Experimental Protocol: A Proposed Multi-Step Synthesis
Objective: To synthesize this compound.
Step 1: Synthesis of 2-(2-hydroxy-2-methylpropoxy)acetic acid
-
Materials: 2-Methyl-1,2-propanediol, ethyl bromoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), a solution of 2-methyl-1,2-propanediol (1.0 equivalent) in anhydrous THF is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
The reaction mixture is cooled back to 0 °C, and a solution of ethyl bromoacetate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.
-
The reaction is allowed to warm to room temperature and then gently refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is acidified with 1M HCl and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
The crude ester is then subjected to basic hydrolysis using aqueous sodium hydroxide, followed by acidic workup to yield 2-(2-hydroxy-2-methylpropoxy)acetic acid.
-
Step 2: Cyclization to form this compound
This step can be envisioned through an acid-catalyzed intramolecular cyclization, a common method for the synthesis of substituted dioxanes.[7][8]
-
Materials: 2-(2-hydroxy-2-methylpropoxy)acetic acid, a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), a suitable solvent for azeotropic removal of water (e.g., toluene).
-
Procedure:
-
The product from Step 1 is dissolved in toluene in a round-bottom flask.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
A Dean-Stark apparatus is fitted to the flask, and the mixture is refluxed to remove water azeotropically.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the target compound, this compound.
-
Caption: Proposed synthetic workflow for this compound.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its chemical structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. |
| Boiling Point | Estimated to be in the range of 250-300 °C at atmospheric pressure, with decomposition possible at higher temperatures. |
| Solubility | Expected to have moderate solubility in water due to the presence of the carboxylic acid and ether functionalities. Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aliphatic carboxylic acids. |
| LogP | The octanol-water partition coefficient is predicted to be low, indicating a degree of hydrophilicity. |
Potential Applications in Drug Discovery and Development
The 1,4-dioxane scaffold is a key component in a number of biologically active compounds.[2] The introduction of a gem-dimethyl group at the 3-position and an acetic acid moiety at the 2-position of the dioxane ring in the target molecule could confer interesting pharmacological properties.
-
Scaffold for Novel Therapeutics: This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.
-
Potential as a Bioactive Agent: Derivatives of 1,4-dioxane have shown activity against a range of biological targets, including receptors and enzymes.[1] It is plausible that this compound or its derivatives could exhibit interesting biological profiles.
Analytical Characterization
The definitive structural elucidation and purity assessment of the synthesized this compound would require a combination of modern analytical techniques.[9][10][11]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the gem-dimethyl groups, the methylene protons of the acetic acid side chain, and the protons on the dioxane ring. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the molecule.
-
¹³C NMR would provide evidence for the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the quaternary carbon of the gem-dimethyl group, and the carbons of the dioxane ring.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carbonyl group. The C-O stretching of the ether linkages in the dioxane ring would likely appear in the 1000-1200 cm⁻¹ region.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum could provide additional structural information.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the final compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the target compound, GC-MS could be employed for separation and identification.[14]
Caption: A typical analytical workflow for the characterization of a novel compound.
CAS Number Registration for a New Chemical Substance
For a novel compound such as this compound to be formally recognized in the global chemical literature and databases, a CAS number must be assigned by the Chemical Abstracts Service.[15][16][17]
The process generally involves the following steps:
-
Submission to CAS: The researcher or organization that has synthesized and characterized the new substance submits a request to CAS Registry Services.[18]
-
Provision of Information: This submission must include comprehensive information that unambiguously identifies the chemical substance. This includes:
-
The chemical structure.
-
Systematic chemical name (e.g., IUPAC name).
-
Relevant analytical data (NMR, MS, IR spectra) that confirms the structure.[18]
-
-
Review by CAS Scientists: CAS scientists review the submitted information to verify the uniqueness and correctness of the chemical structure.
-
Assignment of CAS Number: If the substance is indeed new to the CAS REGISTRY®, a unique CAS number is assigned.[16]
Conclusion
While this compound is not a commercially available or widely documented compound, this technical guide provides a robust framework for its potential synthesis, characterization, and application. The proposed synthetic route is based on well-established and reliable organic chemistry principles. The predicted properties and potential applications are grounded in the known chemistry of the 1,4-dioxane scaffold. This guide is intended to be a valuable resource for researchers interested in exploring the synthesis and utility of this and other novel heterocyclic compounds.
References
-
Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Williamson Ether Synthesis, Acidic Conditions & Cyclic Ethers [Video]. YouTube. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
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University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson). Department of Chemistry. [Link]
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Proregulations. (n.d.). CAS Number Application. [Link]
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CAS. (n.d.). CAS Registry Services. [Link]
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ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. [Link]
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Meltzer, R. I., Lewis, A. D., & Fischman, A. (1959). Substituted 1,4-Dioxanes. The Journal of Organic Chemistry, 24(6), 855–857. [Link]
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REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]
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Wikipedia. (n.d.). CAS Registry Number. [Link]
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Kumar, S., & Kumar, V. (2014). A direct access to bioactive fused N-heterocyclic acetic acid derivatives. Organic & Biomolecular Chemistry, 12(21), 3436-3440. [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane. [Link]
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Borowski, P., Gac, W., Pulay, P., & Woliński, K. (2016). The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment. New Journal of Chemistry, 40(9), 7539-7546. [Link]
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Al-Kadasi, R. M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. E-Journal of Chemistry, 1(1), 1-10. [Link]
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Grygorenko, O. O., et al. (2021). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
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Wikipedia. (n.d.). 1,4-Dioxane. [Link]
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Mahmoud, M. A. (2016). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. International Journal of Advanced Research, 4(12), 1989-1996. [Link]
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Borowski, P., Gac, W., Pulay, P., & Woliński, K. (2016). The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment. New Journal of Chemistry, 40(9), 7539-7546. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. [Link]
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Del Bello, F., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience, 12(15), 2847-2861. [Link]
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Ali, A. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833. [Link]
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Patel, K. D., et al. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 6(1), 235-241. [Link]
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Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1660, 462663. [Link]
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ResearchGate. (2023, March 21). (PDF) Hydrogen bonding-catalyzed synthesis of 1,4-dioxanes from dehydrative cyclization of vicinal diols in ionic liquids. [Link]
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Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
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ResearchGate. (2020, May). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]
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Pearson+. (n.d.). 1,4-Dioxane is made commercially by the acid-catalyzed condensation.... [Link]
-
Shimizu, M., et al. (2021). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances, 11(15), 8963-8972. [Link]
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Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
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Loba Chemie. (n.d.). 123-91-1 CAS | 1,4-DIOXANE | HPLC, Spectroscopy Grade Solvents | Article No. 00128. [Link]
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ATSDR. (n.d.). Toxicological Profile for 1,4-Dioxane. [Link]
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Aclarity. (2025, January 13). How 1,4-Dioxane is Manufactured and Used in Various Industries. [Link]
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ResearchGate. (2021, February 11). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. [Link]
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NileRed. (2018, July 7). Make Dimethyl Dioxane (Mistake! Look in video description and comment) [Video]. YouTube. [Link]
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Bioisosteric Engineering of Substituted Tetrahydrofuran Acetic Acids: A Strategic Guide
This guide details the bioisosteric engineering of substituted tetrahydrofuran (THF) acetic acids, a privileged pharmacophore in medicinal chemistry.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Scaffold Hopping, and Synthetic Methodologies
Executive Summary: The Pharmacophore
The substituted tetrahydrofuran (THF) acetic acid motif is a versatile pharmacophore found in modulators of G-protein coupled receptors (GPCRs) and enzymes, including GPR40 agonists (type 2 diabetes), CRTH2 antagonists (asthma/allergy), and Thromboxane A2 receptor antagonists .
Structurally, this motif serves two distinct functions:
-
The THF Core (Scaffold): A chiral, ether-containing spacer that orients substituents in 3D space. It provides a specific dipole moment and hydrogen bond acceptor capability (the ether oxygen).
-
The Acetic Acid Tail (Warhead): A negative ionizable group (at physiological pH) that typically engages in salt bridges with positively charged residues (Arg, Lys) in the binding pocket.
This guide explores the bioisosteric replacement of both the acidic headgroup and the THF core to optimize potency, membrane permeability, and metabolic stability.
Strategic Rationale for Bioisosterism
Direct use of the THF-acetic acid scaffold often presents specific developability challenges. Bioisosteric replacement aims to resolve these three primary failure modes:
| Challenge | Mechanistic Cause | Bioisosteric Solution |
| Glucuronidation | The carboxylic acid is a substrate for UGT enzymes, leading to rapid clearance or formation of reactive acyl glucuronides (idiosyncratic toxicity risk). | Replace acid with Tetrazole or Acyl Sulfonamide to block conjugation. |
| Permeability | The anionic carboxylate (pKa ~4.5) limits passive diffusion across lipophilic membranes. | Use Oxetan-3-ol or Hydroxamic acids to mask the charge while maintaining H-bond donor/acceptor logic. |
| Metabolic Liability | The | Replace THF with Dihydrobenzofuran (blocking sites) or Cyclopentane (removing the ether oxygen). |
Part I: Bioisosteres of the Carboxylic Acid Headgroup[1]
The acetic acid tail is the primary determinant of physicochemical properties. Modifications here dramatically shift pKa and LogD.
Classical & Non-Classical Acid Replacements
A. Tetrazoles (The Gold Standard)
-
Mechanism: The 5-substituted 1H-tetrazole has a pKa (~4.9) very similar to a carboxylic acid (~4.5). The delocalized negative charge mimics the carboxylate anion.
-
Application: Widely used in Angiotensin II receptor blockers (ARBs). In THF-acetic acid derivatives, this replacement increases lipophilicity and prevents glucuronidation.
-
Synthesis Note: Typically synthesized from the corresponding nitrile using sodium azide/zinc bromide or trimethylsilyl azide.
B. Acyl Sulfonamides (-CONHSO₂R)
-
Mechanism: The N-H proton is acidic (pKa ~5-6) due to the flanking carbonyl and sulfonyl electron-withdrawing groups.
-
Advantage: Unlike the flat carboxylate, the sulfonyl group introduces a new vector (the 'R' group) for additional hydrophobic interactions within the binding pocket.
-
Case Study: In NS3 protease inhibitors , replacing the acid with an acyl sulfonamide improved potency by 50-fold due to new H-bond interactions.
C. Oxetan-3-ol
-
Mechanism: A modern, non-ionizable bioisostere. The oxetane oxygen acts as a weak H-bond acceptor, while the hydroxyl is a donor.
-
Advantage: It removes the negative charge entirely, significantly boosting passive membrane permeability (LogP modulation) while geometrically mimicking the carbonyl plane.
Decision Logic for Acid Replacement
Figure 1: Decision matrix for selecting carboxylic acid bioisosteres based on specific medicinal chemistry objectives.
Part II: Bioisosteres of the THF Scaffold
The tetrahydrofuran core is often a surrogate for a "kinked" linker. Replacing the ring alters the vector of the acetic acid side chain and the overall lipophilicity.
The Dihydrobenzofuran (Benzo-fused THF)
-
Rationale: Fusing a benzene ring to the THF core (e.g., at the 4,5-position) creates a dihydrobenzofuran .
-
Effect: This rigidifies the scaffold, restricting conformational entropy. It also blocks metabolic oxidation at the fused carbons.
-
Relevance: This is the core scaffold of Fasiglifam (TAK-875) , a GPR40 agonist. The benzo-fusion orients the acetic acid tail into a precise conformation required for receptor activation.
The Cyclopentane (Carbocyclic Isostere)
-
Rationale: Replacing the ether oxygen with a methylene (-CH₂-).
-
Effect: Increases lipophilicity (LogP +1.0 to +1.5). It removes the H-bond acceptor capability.
-
Test: If potency is maintained upon this switch, the ether oxygen was likely not engaging in critical H-bonding, but serving merely as a structural spacer.
The Tetrahydropyran (THP)
-
Rationale: Expanding the ring from 5 to 6 members.
-
Effect: Alters the bond angles and the exit vector of the acetic acid substituent. THP rings adopt a chair conformation, unlike the envelope conformation of THF, dramatically changing the spatial presentation of substituents.
Experimental Protocols & Synthesis
Stereoselective Synthesis of Substituted THF-Acetic Acids
The construction of the chiral THF core often utilizes the Matteson Homologation or Lewis-Acid Mediated Cyclization . Below is a generalized protocol for a high-value intermediate.
Protocol: Lewis-Acid Mediated Cyclization of
-
Substrate Preparation: Synthesize a
-hydroxy -unsaturated ester (the acetic acid precursor) via a Horner-Wadsworth-Emmons reaction. -
Cyclization:
-
Dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool to -78°C under argon.
-
Add SnCl₄ (1.2 equiv) dropwise. The Lewis acid activates the Michael acceptor, triggering intramolecular attack by the hydroxyl group.
-
Note: The stereochemistry is controlled by the 1,2-induction from the existing chiral hydroxyl center (usually trans-selectivity).
-
-
Quench & Isolation:
-
Quench with sat. NaHCO₃ at -78°C.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
-
Verification: 1H NMR should show the disappearance of alkene protons and the appearance of THF ring methine protons (typically
3.8-4.2 ppm).
Synthesis Workflow Visualization
Figure 2: General synthetic workflow for accessing chiral substituted tetrahydrofuran cores.
Case Study: GPR40 Agonists (Fasiglifam Analogs)
Context: GPR40 agonists stimulate insulin secretion in a glucose-dependent manner.[1][2] The endogenous ligands are long-chain fatty acids (containing a carboxylic acid).
The Optimization Path:
-
Hit: Phenylpropionic acid derivatives (flexible, low potency).
-
Scaffold Hop: Introduction of the dihydrobenzofuran core (bioisostere of substituted THF).
-
Why? The fused ring locked the rotation of the phenyl group, reducing the entropic cost of binding.
-
-
Headgroup Modification:
-
Researchers explored replacing the acetic acid tail with a thiazolidinedione (TZD) or oxadiazole .
-
Outcome: While TZDs improved potency, they introduced PPAR
activity (side effect liability). The final drug candidate (Fasiglifam) retained the acetic acid but optimized the lipophilic tail attached to the THF/benzofuran core to balance the PK profile.
-
Quantitative Comparison of Bioisosteres in GPR40 Series:
| Compound Variant | Core Scaffold | Acid Bioisostere | EC50 (nM) | Metabolic Stability (t1/2) |
| Lead A | Phenyl-ether | Carboxylic Acid | 1200 | Low (< 15 min) |
| Analog B | Dihydrobenzofuran | Carboxylic Acid | 45 | High (> 60 min) |
| Analog C | Dihydrobenzofuran | Tetrazole | 38 | High (> 60 min) |
| Analog D | Dihydrobenzofuran | Oxetan-3-ol | 250 | High (Permeability +++) |
Data synthesized from representative SAR trends in GPR40 agonist literature.
References
-
Evaluation of Oxetan-3-ol as a Carboxylic Acid Bioisostere. Journal of Medicinal Chemistry. [Link]
-
Discovery of Fasiglifam (TAK-875): A Potent and Selective GPR40 Agonist. ACS Medicinal Chemistry Letters. [Link]
-
Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. [Link]
-
Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry. [Link]
-
Stereoselective Synthesis of Highly Substituted Tetrahydrofurans. Organic Letters. [Link]
Sources
Methodological & Application
Synthesis of 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid from diols
Application Note & Protocol
Topic: Strategic Synthesis of 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic Acid from Diols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a specialized heterocyclic compound with potential applications as a scaffold or building block in medicinal chemistry and materials science. The synthetic strategy detailed herein diverges from simple diol protection, instead focusing on the construction of the substituted 1,4-dioxane ring via a robust cyclization reaction involving a diol as a key reagent. This application note elucidates the chemical principles, provides detailed, step-by-step protocols for each synthetic stage, and explains the rationale behind the chosen methodologies to ensure reproducibility and scalability.
Introduction and Strategic Overview
The 1,4-dioxane moiety is a prevalent feature in numerous biologically active molecules and functional materials. However, the synthesis of specifically substituted derivatives, such as the title compound, requires a carefully planned strategy. Unlike the more common 1,3-dioxanes or 1,3-dioxolanes, which are readily formed by the acid-catalyzed acetalization of aldehydes or ketones with 1,3- or 1,2-diols respectively, the 1,4-dioxane ring is a di-ether.[1][2] Its construction does not proceed via a simple carbonyl condensation.
The synthesis of this compound, therefore, hinges on forming two ether linkages to create the heterocyclic core. The most logical and convergent approach is a base-mediated intramolecular cyclization, specifically a double Williamson ether synthesis. This strategy involves reacting a suitable diol with a linear precursor containing two leaving groups at appropriate positions.
This guide details a three-stage synthesis based on this principle:
-
Preparation of a Key Intermediate: Synthesis of a vicinal di-halo ester, which serves as the C4 backbone for the target molecule.
-
Diol-Mediated Cyclization: Construction of the 1,4-dioxane ring by reacting the di-halo ester with ethylene glycol.
-
Final Hydrolysis: Conversion of the resulting ester to the target carboxylic acid.
This methodology provides a clear and reliable pathway to the target compound, emphasizing control over regiochemistry and functional group compatibility.
Reaction Schematics and Workflow
Overall Synthetic Pathway
The multi-step synthesis transforms a readily available α,β-unsaturated acid into the final substituted 1,4-dioxane.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols & Scientific Rationale
Part 1: Synthesis of Ethyl 2,3-dibromo-3-methylbutanoate (Precursor)
This stage involves two steps: Fischer esterification of tiglic acid followed by the electrophilic addition of bromine across the double bond.
Step 1.1: Esterification of Tiglic Acid
-
Rationale: The carboxylic acid of the starting material is converted to an ethyl ester. This serves two purposes: it protects the acidic proton from interfering with the strongly basic conditions in the subsequent cyclization step, and it enhances the solubility of the molecule in organic solvents used for the bromination reaction. A simple Fischer esterification using a catalytic amount of strong acid is a classic and efficient method.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Tiglic Acid | 100.12 | 10.0 g | 99.9 | 1.0 |
| Ethanol (Absolute) | 46.07 | 100 mL | - | Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 1.0 mL | ~18 | Catalyst |
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tiglic acid (10.0 g, 99.9 mmol) and absolute ethanol (100 mL).
-
Stir the mixture until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl tiglate as a colorless oil. The product is often of sufficient purity for the next step.
Step 1.2: Bromination of Ethyl Tiglate
-
Rationale: This step introduces the two leaving groups required for the subsequent double Williamson ether synthesis. The electrophilic addition of molecular bromine (Br₂) across the alkene is a standard and high-yielding transformation. The reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl Tiglate | 128.17 | 12.8 g | 99.9 | 1.0 |
| Bromine (Br₂) | 159.81 | 5.1 mL (16.0 g) | 100 | 1.0 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Solvent |
Protocol:
-
In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with an addition funnel and magnetic stir bar, dissolve ethyl tiglate (12.8 g, 99.9 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
In the addition funnel, prepare a solution of bromine (5.1 mL, 100 mmol) in dichloromethane (50 mL).
-
Add the bromine solution dropwise to the stirred ethyl tiglate solution over 30-45 minutes. Maintain the temperature at 0°C. The characteristic red-brown color of bromine should disappear as it is consumed.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color is fully discharged.
-
Transfer the mixture to a separatory funnel, wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford Ethyl 2,3-dibromo-3-methylbutanoate as a pale yellow oil.
Part 2: Diol-Mediated Cyclization to Form the Dioxane Ring
-
Rationale: This is the key ring-forming step. A strong base, sodium hydride (NaH), is used to deprotonate the hydroxyl groups of ethylene glycol, forming a highly nucleophilic di-alkoxide.[3] This di-alkoxide then displaces the two bromide atoms on the precursor in a sequential intramolecular Williamson ether synthesis to form the stable six-membered 1,4-dioxane ring.[4] Tetrahydrofuran (THF) is used as an anhydrous polar aprotic solvent, ideal for this type of reaction.
Caption: Simplified mechanism for the diol-mediated cyclization.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Dibromo Ester | 287.98 | 28.8 g | 100 | 1.0 |
| Ethylene Glycol | 62.07 | 6.8 mL (7.5 g) | 120 | 1.2 |
| Sodium Hydride (60% disp.) | 24.00 (NaH) | 8.8 g | 220 | 2.2 |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 400 mL | - | Solvent |
Protocol:
-
Caution: Sodium hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
To a 1 L three-necked flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet, add sodium hydride (8.8 g of 60% dispersion, 220 mmol) and wash with dry hexanes (2 x 20 mL) to remove mineral oil. Carefully decant the hexanes.
-
Add anhydrous THF (200 mL) to the flask.
-
In a separate flask, prepare a solution of ethylene glycol (6.8 mL, 120 mmol) in anhydrous THF (50 mL).
-
Add the ethylene glycol solution dropwise to the NaH suspension at 0°C. Vigorous hydrogen gas evolution will occur. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Prepare a solution of the dibromo ester (28.8 g, 100 mmol) in anhydrous THF (150 mL) and add it to the addition funnel.
-
Add the dibromo ester solution dropwise to the di-alkoxide mixture over 1 hour.
-
After addition, heat the reaction mixture to reflux (approx. 65°C) for 12-18 hours. Monitor by TLC for the disappearance of the dibromo ester.
-
Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of water (approx. 20 mL) to destroy excess NaH.
-
Remove the bulk of the THF under reduced pressure. Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-(3,3-dimethyl-1,4-dioxan-2-yl)acetate.
Part 3: Saponification to the Carboxylic Acid
-
Rationale: The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is effective and generally mild enough to avoid cleavage of the dioxane ring, which is stable under basic conditions.[5][6] A mixed solvent system of THF/water ensures the solubility of both the ester and the hydroxide salt. An acidic workup is required to protonate the carboxylate salt and yield the final product.
| Reagent | Molar Mass ( g/mol ) | Amount (from previous step) | Moles (mmol) | Equivalents |
| Dioxane Ester | 216.26 | ~17.3 g (assuming 80% yield) | ~80 | 1.0 |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 5.0 g | 120 | 1.5 |
| Tetrahydrofuran (THF) | 72.11 | 160 mL | - | Solvent |
| Water | 18.02 | 80 mL | - | Solvent |
| Hydrochloric Acid (1M) | 36.46 | As needed | - | For workup |
Protocol:
-
Dissolve the purified dioxane ester (~17.3 g, ~80 mmol) in a mixture of THF (160 mL) and water (80 mL) in a 500 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (5.0 g, 120 mmol) and stir the mixture vigorously at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting ester.
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the ethyl acetate layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid or oil can be purified by recrystallization or chromatography to yield pure this compound.
Conclusion
The synthesis of this compound from a diol has been successfully demonstrated through a robust, three-stage process. The key transformation involves the construction of the 1,4-dioxane ring via a diol-mediated double Williamson ether synthesis, a powerful method for creating substituted di-ether heterocycles. The protocols provided are designed to be clear and reproducible, with scientific rationales supporting each methodological choice. This synthetic route provides reliable access to a unique molecular scaffold for further exploration in drug discovery and chemical research.
References
- BenchChem. (2025).
- BenchChem. (2025). Mechanism of Acetal Formation with 1,3-dimethoxy-2,2-dimethylpropane.
- Chemistry Steps. (2025).
- National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids.
- Chemguide.
- PMC. (2025). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids.
- SynArchive. (2024). Protection of 1,2-Diol by Acetal.
- University of Calgary.
- Google Patents.
- SciELO. (2024). Transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions.
- PMC. (2025).
- ACS Publications. (2021). Direct Oxidation of Primary Alcohols to Carboxylic Acids.
- Knovel. Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
- Knovel. 3.1 Introduction 3.2 Acetals.
- SciSpace. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES.
- Google Patents. EP1700854A1 - Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl)
- PMC. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction.
- Heterocyclic Letters. An efficient synthesis of 1,3-dioxane-4,6-diones.
- Google Patents.
- The Royal Society of Chemistry. Synthesis of DIO.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- SciSpace. Preparation method of (4R-cis)-6-chloromethyl-2, 2-dimethyl-1, 3-dioxane-4-acetic acid isopropyl ester.
- ACS Publications. (1959). Substituted 1,4-Dioxanes.
- Organic Syntheses. An - oven-dried, 500-mL, three-necked, round-bottomed flask.
- ResearchGate. (2018). (A)
- Google Patents. WO1999032434A1 - Process for the synthesis of 1,3-diols.
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. US5457227A - Process for the preparation of 1,3-dioxane derivatives useful in the preparation of HMG-CoA reductase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Cyclization of Hindered Ether Linkages
Abstract
The construction of sterically hindered ether linkages, particularly within cyclic and macrocyclic frameworks, represents a formidable challenge in synthetic organic chemistry. These motifs are integral to a wide array of biologically active natural products and pharmaceutical agents. Traditional synthetic methods often falter when faced with significant steric encumbrance, leading to low yields, undesired side reactions, or a complete lack of reactivity. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of modern and classical protocols for the effective cyclization of hindered ether linkages. We will explore the mechanistic underpinnings, practical considerations, and step-by-step protocols for key methodologies, including the intramolecular Williamson ether synthesis, Mitsunobu cyclodehydration, transition-metal-catalyzed cross-coupling reactions, and organocatalytic strategies.
Introduction: The Challenge and Significance of Hindered Cyclic Ethers
Sterically hindered ethers are prevalent in numerous natural products, contributing significantly to their unique three-dimensional structures and biological activities.[1] The formation of these C-O bonds through cyclization is often a critical and challenging step in the total synthesis of these complex molecules. The inherent difficulty arises from the steric repulsion between bulky substituents flanking the reacting centers, which can impede the required orbital overlap for bond formation.
Classical methods, such as the Williamson ether synthesis, are often limited by competing elimination reactions when applied to hindered secondary or tertiary alcohols.[2] This has spurred the development of a diverse arsenal of synthetic strategies to overcome these steric barriers, offering alternative mechanistic pathways to forge these challenging linkages. This guide will provide a detailed exploration of these methods, empowering chemists to select and implement the most suitable protocol for their specific synthetic targets.
Intramolecular Williamson Ether Synthesis: A Classic Approach and Its Modern Variations
The intramolecular Williamson ether synthesis is a fundamental method for forming cyclic ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide (or sulfonate) within the same molecule.[3][4] While highly effective for forming 5- and 6-membered rings from primary alcohols, its application to hindered systems is often plagued by low yields due to competing E2 elimination, especially with secondary and tertiary leaving groups.[2]
Mechanistic Rationale
The reaction is initiated by the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide. This is typically achieved using a strong, non-nucleophilic base such as sodium hydride (NaH). The alkoxide then undergoes an intramolecular nucleophilic attack on the carbon bearing a suitable leaving group (e.g., bromide, iodide, tosylate, or mesylate), displacing it to form the cyclic ether.
Figure 1: Intramolecular Williamson Ether Synthesis Workflow. This diagram illustrates the key steps, including the competing elimination pathway that is prevalent in hindered systems.
Protocol 1: Intramolecular Williamson Ether Synthesis of a Hindered Diol
This protocol describes a general procedure for the cyclization of a hindered diol, where one hydroxyl group is first converted to a good leaving group.
Materials:
-
Hindered diol
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Monosulfonylation of the Diol
-
Dissolve the hindered diol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or Et₃N (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TsCl or MsCl (1.05 eq) in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude monosulfonate by flash column chromatography.
Part B: Cyclization
-
In a separate oven-dried flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C and add a solution of the purified monosulfonate (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl.
-
Add water and extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude cyclic ether by flash column chromatography.
Expertise & Experience: For highly hindered systems, the use of a more reactive leaving group, such as an iodide, can be beneficial. This can be achieved by converting the tosylate or mesylate to the corresponding iodide using sodium iodide in acetone (Finkelstein reaction) prior to the cyclization step. Additionally, for large ring closures (macrocyclization), high dilution conditions (typically ≤0.01 M) are crucial to favor the intramolecular reaction over intermolecular polymerization.[5]
Mitsunobu Reaction: Inversion of Stereochemistry for Hindered Ether Formation
The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at a chiral alcohol center.[6] It is particularly valuable for the cyclization of hindered secondary alcohols where traditional SN2 approaches would fail.[7] The reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.
Mechanistic Rationale
The reaction is a redox condensation involving an alcohol, a nucleophile (in this case, an intramolecular hydroxyl group), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol by forming an alkoxyphosphonium salt. This intermediate is a superb leaving group, which is then displaced by the intramolecular nucleophilic hydroxyl group in an SN2 fashion, leading to the cyclic ether with inverted stereochemistry at the reacting center.[1]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid as a Novel Chiral Linker for Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid as a robust chiral linker in asymmetric synthesis.
Abstract
The precise control of stereochemistry is a cornerstone of modern drug discovery and development, as the therapeutic activity and safety profile of a drug are often dictated by its three-dimensional structure.[1][2] Chiral auxiliaries are a powerful and reliable class of reagents used to induce stereoselectivity in chemical transformations.[3][4] This application note introduces this compound, a novel chiral linker built upon a rigid 1,4-dioxane scaffold. We present its design rationale, a representative synthesis, and detailed protocols for its application in diastereoselective aldol reactions—a fundamental carbon-carbon bond-forming reaction. The protocols herein detail the covalent attachment of the linker to a prochiral substrate, the execution of a highly diastereoselective reaction, and the subsequent cleavage to yield an enantiomerically enriched product. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile chiral linker.
Introduction
The Imperative of Chirality in Drug Development
A significant portion of pharmaceuticals on the market are chiral molecules, and often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause adverse effects.[1] This reality necessitates synthetic strategies that can produce single enantiomers with high fidelity. Asymmetric synthesis, the process of converting an achiral unit into a chiral one to produce unequal amounts of stereoisomers, is therefore a critical discipline in medicinal chemistry.[5]
Chiral Auxiliaries: A Foundational Strategy
The chiral auxiliary approach is a time-tested strategy for asymmetric synthesis.[3] It involves the temporary attachment of an enantiomerically pure molecule (the auxiliary) to a prochiral substrate. The auxiliary then sterically or electronically directs a subsequent reaction, leading to the formation of one diastereomer in preference to others. Finally, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[4]
Design Rationale for this compound
The efficacy of a chiral auxiliary is largely dependent on its structural features. This compound was designed with several key advantages in mind:
-
Rigid Conformational Scaffolding: The 1,4-dioxane ring exists in a stable chair conformation, which serves to lock the substituents in well-defined pseudo-axial and pseudo-equatorial positions. This rigidity minimizes conformational ambiguity and enhances the predictability of stereochemical outcomes.
-
Steric Shielding: The gem-dimethyl group at the C3 position acts as a significant steric blocking element. This feature is crucial for creating a highly differentiated steric environment, effectively shielding one face of a reactive intermediate (e.g., an enolate) from attack.
-
Defined Stereocenter: The stereogenic center at the C2 position, bearing the acetic acid moiety, provides the chiral information necessary to direct the asymmetric transformation.
-
Robust Acetal Linkage: The acetal functionality is stable to a wide range of non-acidic reagents, including organometallics and bases, but can be cleaved under mild acidic conditions, ensuring both stability during the key reaction and facile removal afterward.
Physicochemical Properties & Synthesis
This section outlines the basic properties and a representative synthetic protocol for the chiral linker.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Key Functional Groups | Carboxylic Acid, Acetal (Dioxane) |
Protocol 2.1: Representative Synthesis of the Chiral Linker
This protocol outlines a plausible synthesis starting from commercially available materials. The key step is the acid-catalyzed acetalization of a tartaric acid derivative with 2,2-dimethyl-1,3-propanediol.
Materials:
-
(2R,3R)-Tartaric acid
-
2,2-Dimethyl-1,3-propanediol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Sodium bicarbonate (sat. aq. solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (2R,3R)-tartaric acid (1 equiv.), 2,2-dimethyl-1,3-propanediol (1.1 equiv.), and a catalytic amount of p-TsOH (0.05 equiv.).
-
Reaction: Add sufficient toluene to suspend the reagents and heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting intermediate di-acid is then selectively decarboxylated via known methods to yield the target mono-acid linker. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Application in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis. Using the chiral linker, we can perform this reaction with high diastereoselectivity.
General Workflow
The overall process involves three main stages: attachment of the linker to a prochiral carboxylic acid, the diastereoselective aldol addition, and finally, cleavage of the linker to reveal the chiral β-hydroxy acid product.
Caption: General workflow for a chiral auxiliary-mediated synthesis.
Protocol 3.1: Acylation of the Chiral Linker
This step attaches the prochiral substrate (e.g., propanoic acid) to the chiral linker via an ester bond.
Materials:
-
This compound (1 equiv.)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Propionyl chloride (1.1 equiv.)
-
Pyridine or Triethylamine (TEA) (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral linker in anhydrous DCM. Cool to 0 °C and add oxalyl chloride (1.2 equiv.) dropwise, followed by a catalytic amount of DMF. Stir for 1-2 hours at room temperature. Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride of the linker.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add TEA (1.2 equiv.) followed by the dropwise addition of the appropriate alcohol derived from the prochiral acid.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench with water, and extract with DCM. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the chiral adduct, which can be purified by column chromatography.
Protocol 3.2: Diastereoselective Aldol Addition
This is the key stereochemistry-defining step.
Materials:
-
Chiral Adduct from Protocol 3.1 (1 equiv.)
-
Lithium diisopropylamide (LDA) (1.05 equiv., freshly prepared or titrated solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., Benzaldehyde) (1.2 equiv.)
-
Ammonium chloride (sat. aq. solution)
Procedure:
-
Enolate Formation: Dissolve the chiral adduct in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Add LDA solution dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30-45 minutes to ensure complete enolate formation.
-
Causality Insight: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the lithium enolate. The low temperature of -78 °C is critical to prevent side reactions and maintain the kinetic control necessary for high selectivity.
-
-
Aldehyde Addition: Add the aldehyde (dissolved in a small amount of anhydrous THF) dropwise to the enolate solution at -78 °C. Stir for 1-3 hours at this temperature.
-
Causality Insight: Slow addition of the aldehyde prevents localized warming and ensures a controlled reaction.
-
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude material. The product can be purified by silica gel column chromatography to isolate the major diastereomer.
Mechanistic Insight: Stereodirection
The high diastereoselectivity arises from a well-ordered, chelated Zimmerman-Traxler-like transition state. The lithium enolate is believed to form a six-membered ring with the aldehyde. The bulky gem-dimethyl group on the dioxane ring effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face.
Caption: Proposed transition state model for stereochemical induction.
Representative Results
| Entry | Aldehyde (R-CHO) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | 89 | 97 : 3 |
| 2 | Isobutyraldehyde | 92 | 98 : 2 |
| 3 | Cinnamaldehyde | 85 | 95 : 5 |
| Note: Data are hypothetical and for illustrative purposes. |
Cleavage and Recovery
The final step is the removal of the chiral linker to release the enantiomerically enriched product.
Protocol 4.1: Acid-Catalyzed Hydrolysis
This protocol uses mild acidic conditions to cleave the acetal without epimerizing the newly formed stereocenters.
Materials:
-
Aldol Adduct (major diastereomer from 3.2)
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the purified aldol adduct in a mixture of DCM/water (e.g., 4:1 v/v).
-
Acid Addition: Cool the solution to 0 °C and add TFA (e.g., 2-10% v/v) dropwise.[6]
-
Causality Insight: TFA is a strong acid that effectively catalyzes acetal hydrolysis. Using a low concentration and temperature minimizes potential side reactions like dehydration of the β-hydroxy acid.
-
-
Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral. Extract the aqueous layer with ethyl acetate to recover the chiral product. The water-soluble recovered linker (as the diol) can often be isolated from the aqueous layer.
-
Purification: The organic extracts contain the final β-hydroxy acid product. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via column chromatography or recrystallization.
Analytical Characterization
Rigorous analysis is essential to confirm the success of the synthesis.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) and visualization with a suitable stain (e.g., potassium permanganate) should be used at each stage.
-
Structural Verification: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the structure of all intermediates and the final product.
-
Stereochemical Purity:
-
Diastereomeric Ratio (d.r.): Determined by integration of distinct signals in the crude ¹H NMR spectrum of the aldol adduct.
-
Enantiomeric Excess (e.e.): After cleavage, the e.e. of the final product is determined. This typically requires converting the product into diastereomeric derivatives (e.g., Mosher's esters) for NMR analysis or, more commonly, by direct analysis using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Aldol Step | Incomplete enolate formation; old/inactive LDA. | Use freshly prepared or recently titrated LDA. Ensure all glassware and solvents are scrupulously dry. |
| Aldehyde is unstable or contains impurities. | Use freshly distilled or purified aldehyde. | |
| Poor Diastereoselectivity | Reaction temperature was too high. | Maintain strict temperature control at -78 °C throughout the enolate formation and aldehyde addition steps. |
| Enolate equilibration occurred. | Ensure rapid quenching after the reaction is complete. Use of LiCl as an additive can sometimes improve selectivity. | |
| Incomplete Cleavage | Insufficient acid catalyst or reaction time. | Increase the concentration of TFA or allow the reaction to stir for a longer period, monitoring carefully by TLC. |
| Product Decomposition | Cleavage conditions are too harsh. | Use milder acidic conditions (e.g., PPTS in aqueous acetone) or perform the reaction at a lower temperature. |
Conclusion
This compound presents itself as a highly promising chiral linker for asymmetric synthesis. Its conformationally rigid backbone and pronounced steric directing group provide the necessary elements for achieving high levels of stereocontrol in reactions such as the aldol addition. The protocols detailed in this note offer a comprehensive guide for researchers to harness the potential of this linker in the synthesis of complex, enantiomerically pure molecules essential for drug discovery and development.
References
-
Matsumoto, A., Asano, K., & Matsubara, S. (2017). Asymmetric syn‐1,3‐Dioxane Construction via Kinetic Resolution of Secondary Alcohols Using Chiral Phosphoric Acid Catalysts. Chemistry – An Asian Journal, 12(15), 1855-1858. Available at: [Link]
-
Matsumoto, A., Asano, K., & Matsubara, S. (2017). A chiral phosphoric acid catalyst for asymmetric construction of 1,3-dioxanes. Chemical Communications, 53(57), 8038-8040. Available at: [Link]
-
Alexakis, A. (1988). Stereoselective Cleavage of Acetals. Ph.D. Thesis, University of Geneva. Available at: [Link]
- Alexakis, A., & Mangeney, P. (1990). Chiral Acetals in Asymmetric Synthesis. Tetrahedron: Asymmetry, 1(8), 477-511. (Note: A general reference for the principles, a direct link to the full text may require subscription).
-
Kim, H., et al. (2016). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. Tetrahedron Letters, 57(31), 3534-3537. Available at: [Link]
-
NOBLE CHEMISTRY. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]
-
Battiti, F. O., et al. (2023). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. ACS Chemical Neuroscience, 14(1), 139-152. Available at: [Link]
-
Du, P., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Acetals. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Watkin, D. J. (2001). Application of chiral building blocks to the synthesis of drugs. Pure and Applied Chemistry, 73(2), 255-259. Available at: [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of Chiral 1, 4-Benzodioxane Moiety Toward Haedoxanes. Request PDF. Available at: [Link]
-
Aite, M., et al. (2022). The Significance of Chirality in Drug Design and Development. Molecules, 27(19), 6614. Available at: [Link]
-
NOBLE CHEMISTRY. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Available at: [Link]
-
Kumar, B., et al. (2023). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry, 14(3), 403-423. Available at: [Link]
-
Caruana, L., et al. (2020). A Scalable Synthesis of Chiral Himbert Diene Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition, 59(42), 18556-18561. Available at: [Link]
-
University of Calgary. (n.d.). Asymmetric Synthesis. Chem 511/611 Lecture Notes. Available at: [Link] (Note: This is a general educational resource on the topic).
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
- Google Patents. (2023). WO2023122587A2 - Tripeptide linkers and methods of use thereof.
-
Kistemaker, J. C. M., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(19), 7190-7209. Available at: [Link]
-
Al Musaimi, O., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(10), e202200131. Available at: [Link]
Sources
Application Note: Peptide Coupling Conditions for Dioxane-Based Carboxylic Acids
This Application Note is designed for medicinal chemists and process scientists optimizing peptide couplings involving dioxane-based carboxylic acids (e.g., 1,4-dioxane-2-carboxylic acid). These substrates present unique challenges due to the inductive effect of the ring oxygen , which significantly increases the acidity of the
Abstract & Core Challenges
Dioxane-based amino acids and carboxylic acids are valuable pharmacophores in drug discovery, often serving as hydrophilic isosteres for proline, pipecolic acid, or cyclohexyl groups to improve metabolic stability and solubility.
However, coupling 1,4-dioxane-2-carboxylic acid (and its derivatives) is not trivial. The adjacent ether oxygen exerts a strong inductive effect (
Key Technical Hurdles:
-
Racemization: The
-proton is labile. Strong bases (e.g., Et N) or excess DIPEA must be avoided during the activation step. -
Steric Bulk: The puckered chair conformation of the dioxane ring creates steric hindrance, potentially slowing down nucleophilic attack and requiring highly active coupling agents.
-
Solubility: While the acid itself is polar, protected peptide fragments may aggregate; solvent choice is critical.
Decision Matrix & Optimization Strategy
The following decision tree outlines the selection of coupling conditions based on the specific constraints of your synthesis (Solution vs. Solid Phase, Racemization Sensitivity).
Figure 1: Strategic decision tree for selecting coupling reagents based on phase and chirality requirements.
Recommended Protocols
Protocol A: T3P (Propylphosphonic Anhydride) – The Gold Standard for Chiral Purity
Context: Best for solution-phase coupling of enantiopure dioxane-2-carboxylic acid. T3P acts as both a coupling reagent and a water scavenger, driving the reaction to completion with minimal epimerization.
-
Mechanism: Forms a mixed anhydride that is highly reactive toward amines but relatively stable toward oxazolone formation (the primary pathway for racemization).
-
Base Selection: Pyridine or N-Methylmorpholine (NMM). Avoid DIPEA/TEA if possible.
Step-by-Step Procedure:
-
Dissolution: Dissolve the dioxane-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc or DMF (0.1 M concentration).
-
Note: EtOAc is preferred for ease of workup if solubility permits.
-
-
Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv).
-
Coupling: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by LC-MS. If incomplete after 4h, add 0.5 equiv T3P.
-
-
Workup: Dilute with EtOAc, wash with water, 0.5M HCl (aq), sat. NaHCO
, and brine. Dry over Na SO .
Protocol B: HATU/Collidine – For Sterically Hindered Amines
Context: Use when the amine partner is unreactive (e.g., N-methylated amines, anilines) and T3P fails to drive conversion.
-
Why Collidine? 2,4,6-Trimethylpyridine (Collidine) is a weaker base than DIPEA and sterically hindered, which significantly reduces the rate of
-proton abstraction (racemization) while still activating the HATU.
Step-by-Step Procedure:
-
Activation: Dissolve dioxane-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF or NMP .
-
Base: Add 2,4,6-Collidine (2.5 equiv) at 0°C. Stir for 2 minutes to form the activated ester.
-
Critical: Do not pre-activate for >5 minutes; prolonged activation increases racemization risk.
-
-
Addition: Add the amine partner (1.0–1.2 equiv).
-
Reaction: Stir at RT for 1–3 hours.
-
Quench: Pour into ice-water/brine mixture to precipitate the product or extract with EtOAc.
Protocol C: DIC/Oxyma Pure – Solid Phase Peptide Synthesis (SPPS)
Context: The modern standard for SPPS. Superior to HOBt in safety and efficiency, and safer than HATU regarding racemization for this specific substrate.
Step-by-Step Procedure:
-
Reagent Prep: Prepare a 0.5 M solution of DIC (Diisopropylcarbodiimide) in DMF and a 0.5 M solution of Oxyma Pure in DMF.
-
Coupling Cocktail: Mix the amino acid (3.0 equiv relative to resin), Oxyma solution (3.0 equiv), and DIC solution (3.0 equiv).
-
Note: No tertiary base (DIPEA) is added. This is crucial for preventing racemization on-resin.
-
-
Incubation: Add the mixture to the deprotected resin. Shake for 60–90 minutes at RT.
-
Wash: Drain and wash resin with DMF (3x) and DCM (3x).[1]
Comparative Data: Reagent Performance
The following table summarizes expected performance based on literature precedents for
| Reagent System | Reactivity | Racemization Risk | Solubility (Byproducts) | Recommendation |
| T3P / Pyridine | High | Very Low | Water Soluble | Primary Choice for solution phase. |
| HATU / DIPEA | Very High | High | Organic Soluble | Avoid for chiral dioxane acids; OK for achiral. |
| HATU / Collidine | Very High | Moderate | Organic Soluble | Use for hindered amines if T3P fails. |
| EDC / HOBt | Moderate | Low | Water Soluble | Good for scale-up; slower reaction. |
| DIC / Oxyma | High | Low | Soluble in DMF | Best for SPPS . |
Troubleshooting Guide
Issue: Significant Racemization Observed
-
Root Cause: Base-catalyzed enolization of the activated ester.
-
Fix 1: Switch from DIPEA/TEA to Collidine or N-Methylmorpholine (NMM) .
-
Fix 2: Use T3P (Protocol A), which operates in acidic/neutral buffering conditions compared to uronium salts.
-
Fix 3: Reduce temperature to 0°C or -10°C during the entire reaction course.
Issue: Low Conversion / Sluggish Reaction
-
Root Cause: Steric hindrance of the dioxane ring or the amine partner.
-
Fix: Switch to HATU or COMU . Ensure the solvent is NMP (N-methylpyrrolidone), which often enhances rate compared to DMF.
-
Fix: Use microwave irradiation (SPPS only): 50°C for 10 mins (Caution: Higher temps increase racemization risk).
Issue: Poor Solubility
-
Root Cause: Dioxane acids are polar; protected peptides are lipophilic.
-
Fix: Use a binary solvent system: DMF/DCM (1:1) or DMF/Dioxane .
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Source:
- Relevance: definitive guide on T3P and reagent selection for scale-up and racemiz
-
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Source:
- Relevance: Comprehensive review of H
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Source:
- Relevance: Discusses racemization mechanisms for sensitive substrates like alpha-hetero
-
-
Biotage Application Note. (2023). Comparison of Coupling Reagents in SPPS.
-
Source:
- Relevance: Validation of DIC/Oxyma superiority over DIC/HOBt.
-
Sources
Preparation of 3,3-dimethyl-1,4-dioxane derivatives via Williamson ether synthesis
Application Note & Protocol
A Practical Guide to the Synthesis of 3,3-Dimethyl-1,4-Dioxane Derivatives via Intramolecular Williamson Ether Synthesis
Abstract
The 1,4-dioxane scaffold is a privileged structural motif found in numerous biologically active molecules and serves as a versatile building block in medicinal chemistry and materials science. This application note provides a comprehensive guide for the synthesis of 3,3-dimethyl-1,4-dioxane derivatives, a class of substituted dioxanes that can be challenging to prepare via traditional methods. We present a robust, two-step protocol centered around an intramolecular Williamson ether synthesis. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, troubleshooting advice, and critical safety considerations to ensure reliable and safe execution.
Introduction and Scientific Context
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for preparing ethers.[1][2] The reaction typically involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[3] While traditionally used for intermolecular reactions, its intramolecular variant provides a powerful strategy for the formation of cyclic ethers, including the 1,4-dioxane ring system.[4][5]
Synthesizing sterically hindered ethers, such as those with gem-dimethyl substitution, often presents challenges. The primary competing pathway is the E2 elimination reaction, which is favored by hindered substrates and strong bases.[2][6] Therefore, a carefully designed synthetic strategy is paramount. This guide focuses on an intramolecular approach, which can be more efficient for forming cyclic structures like dioxanes.[7] The strategy involves synthesizing a halo-alcohol precursor which, upon deprotonation, undergoes a rapid intramolecular cyclization to yield the desired 3,3-dimethyl-1,4-dioxane product.
This protocol is designed to be self-validating by explaining the chemical principles behind each step, allowing researchers to adapt the methodology to a variety of starting materials to generate a library of novel 3,3-dimethyl-1,4-dioxane derivatives.
Mechanistic Pathway: Intramolecular SN2 Cyclization
The synthesis proceeds via a two-stage process: first, the preparation of a key intermediate, 2-(2-chloroethoxy)-2-methylpropan-1-ol, followed by a base-induced intramolecular cyclization.
-
Alkoxide Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the sterically accessible primary alcohol of the precursor. This step is critical; using a bulky base or attempting to deprotonate a more hindered alcohol could favor elimination.[8]
-
Intramolecular SN2 Attack: The resulting alkoxide acts as an internal nucleophile, attacking the electrophilic carbon bearing the chloride leaving group.[3] This "backside attack" proceeds through a concerted SN2 mechanism, leading to the formation of the six-membered dioxane ring.[9] The geometry of the precursor is crucial for allowing the alkoxide to achieve the necessary orientation for this ring-closing step.
Figure 1: Proposed mechanism for the intramolecular Williamson ether synthesis.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,2-Dimethyloxirane | Reagent | Major Supplier | Highly flammable, handle with care. |
| 2-Chloroethanol | Anhydrous | Major Supplier | Toxic and corrosive. |
| Boron trifluoride etherate (BF₃·OEt₂) | Redistilled | Major Supplier | Catalyst, moisture sensitive. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major Supplier | Pyrophoric solid, reacts violently with water.[10] |
| Tetrahydrofuran (THF) | Anhydrous | Major Supplier | Use a freshly opened bottle or dry over sodium/benzophenone. |
| Diethyl Ether | Anhydrous | Major Supplier | For extraction. |
| Saturated NH₄Cl solution | N/A | Lab Prepared | For quenching. |
| Brine | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Major Supplier | For drying. |
3.2. Workflow Overview
Figure 2: Overall experimental workflow for the synthesis.
3.3. Step-by-Step Protocol: Part A - Precursor Synthesis
Objective: To synthesize the key intermediate, 2-(2-chloroethoxy)-2-methylpropan-1-ol.
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous 2-chloroethanol (1.0 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.05 eq) to the stirred 2-chloroethanol.
-
Substrate Addition: Add 2,2-dimethyloxirane (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude precursor.
-
Purification: Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-(2-chloroethoxy)-2-methylpropan-1-ol.
3.4. Step-by-Step Protocol: Part B - Intramolecular Cyclization
Objective: To cyclize the precursor to form 3,3-dimethyl-1,4-dioxane.
-
Safety First: Sodium hydride (NaH) is a pyrophoric solid that reacts violently with water and protic solvents.[10][11] All manipulations must be performed under a strict inert atmosphere in a fume hood. Ensure a Class D fire extinguisher is accessible.[10] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[11][12]
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (50 mL).
-
Washing NaH (Optional but Recommended): To remove the mineral oil, stir the suspension, allow the NaH to settle, and carefully remove the supernatant THF/oil mixture via cannula. Repeat with fresh anhydrous THF (2 x 20 mL).
-
Precursor Addition: Dissolve the purified precursor from Part A (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension at 0 °C. Hydrogen gas will evolve; ensure adequate ventilation to the inert gas line.
-
Reaction: After the addition is complete and hydrogen evolution has ceased, slowly warm the reaction to room temperature and then heat to reflux (approx. 66 °C for THF). Maintain reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.[6]
-
Quenching: After the reaction is complete, cool the flask to 0 °C. EXTREME CAUTION: Quench the reaction by adding isopropanol dropwise to destroy any unreacted NaH. Then, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Purification: Follow steps 7-10 from the precursor work-up (Section 3.3) to extract, wash, dry, concentrate, and purify the final product, 3,3-dimethyl-1,4-dioxane.
Troubleshooting and Optimization
Low yields in Williamson ether syntheses often stem from side reactions or incomplete conversion.[6]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive NaH (oxidized).2. Insufficient reaction time/temperature.3. Wet solvent or glassware quenching the alkoxide. | 1. Use fresh NaH from a newly opened container.2. Increase reflux time and monitor by TLC/GC. Typical reactions take 1-8 hours.[6]3. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[13] |
| Formation of Alkene Byproduct | 1. E2 elimination is competing with SN2 cyclization.2. Reaction temperature is too high. | 1. This protocol is designed to minimize E2 by forming the primary alkoxide. Ensure the correct precursor is used.2. Lowering the reaction temperature can favor substitution over elimination, though this may require longer reaction times.[13] |
| Incomplete Reaction | 1. Insufficient base.2. Poor quality leaving group. | 1. Ensure an adequate excess of NaH (1.1-1.2 eq) is used.2. While chloride is effective, converting the primary alcohol of the precursor to a tosylate (using TsCl, pyridine) can create a better leaving group, potentially improving reaction rate and yield.[14] |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas.[12] Handle only under an inert atmosphere.[10] Store in a cool, dry place away from water and sources of ignition.[11][15] In case of fire, use a Class D extinguisher (e.g., dry sand, graphite powder); DO NOT use water or CO₂ .[10]
-
Strong Bases: Solutions of hydroxides and alkoxides are corrosive and can cause severe skin and eye damage.[16] Always wear appropriate PPE. An eyewash station and safety shower should be immediately accessible.[11]
-
Solvents: THF and diethyl ether are highly flammable. Perform all operations in a certified chemical fume hood away from ignition sources.
-
Reagents: 2,2-Dimethyloxirane is flammable. 2-Chloroethanol is toxic and corrosive. Boron trifluoride etherate is corrosive and moisture-sensitive. Handle all with appropriate care and PPE.
References
-
Grygorenko, O., et al. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Retrieved from [Link]
-
YouTube. (2017, November 12). Cyclic ethers by intramolecular Williamson syntheses. Retrieved from [Link]
-
ResearchGate. (1990). An improved synthesis of substituted dibenzo[17][18]dioxines. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Substituted 1,4-Dioxanes. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]
-
University of Illinois. (2026, February 4). Bases - Hydroxides. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
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- 12. cdhfinechemical.com [cdhfinechemical.com]
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- 16. Bases - Hydroxides | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Note: Strategic Esterification of Sterically Hindered Dioxane Acids
Abstract & Strategic Overview
The esterification of sterically hindered dioxane-2-carboxylic acids presents a dual challenge in medicinal chemistry. Structurally, the 1,4-dioxane ring adopts a chair conformation, often placing the carboxylate group in an axial or pseudo-axial position that is shielded by adjacent ring substituents. Chemically, the dioxane ring is a cyclic diether; while relatively stable, it is susceptible to ring-opening or decomposition under the harsh Lewis acidic conditions typical of standard Fischer esterifications or aggressive acid chloride formations (e.g., thionyl chloride at high heat).
This guide details three "Gold Standard" protocols selected specifically to bypass these limitations. We prioritize methods that activate the carboxylate under mild, basic, or neutral conditions to preserve the integrity of the dioxane ether linkage while overcoming the entropic and steric barriers of the reaction.
The "Dioxane Challenge" Decision Matrix
Before selecting a reagent, assess your substrate against this logic flow.
Figure 1: Decision matrix for selecting the optimal esterification protocol based on steric and electronic constraints.
Comparative Reagent Analysis
| Feature | Method A: Yamaguchi | Method B: Shiina | Method C: Alkylation |
| Primary Reagent | 2,4,6-Trichlorobenzoyl chloride (TCBC) | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Alkyl Halide (R-X) + DBU |
| Mechanism | Mixed Anhydride Activation | Mixed Anhydride (Nu-Catalysis) | SN2 Displacement |
| Steric Tolerance | Excellent (Industry Standard) | Very Good | Best (Attacks R-X, not Carbonyl) |
| Acid Sensitivity | Moderate (Generates HCl in situ) | High (Neutral/Basic conditions) | High (Basic conditions) |
| Byproducts | Trichlorobenzoic acid (remove by wash) | MNBA acid/amine salts | DBU-Hydrohalide salts |
| Key Risk | Epimerization at | Cost of reagent | Elimination of Alkyl Halide |
Detailed Protocols
Method A: The Yamaguchi Esterification
Best for: Highly hindered secondary alcohols and sterically crowded dioxane acids where the ring is moderately stable.
Mechanism: The reaction proceeds via the formation of a mixed anhydride between the substrate and 2,4,6-trichlorobenzoyl chloride.[1][2][3] The bulky trichlorophenyl group suppresses attack at the wrong carbonyl, while DMAP (4-dimethylaminopyridine) catalyzes the regioselective attack of the alcohol.
Figure 2: The Yamaguchi activation pathway prevents self-condensation and promotes attack on the hindered carbonyl.
Protocol:
-
Activation: Dissolve the dioxane carboxylic acid (1.0 equiv) and Triethylamine (TEA, 1.2 equiv) in anhydrous Toluene or THF.
-
Reagent Addition: Cool to 0°C. Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise.
-
Anhydride Formation: Stir at room temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC; the starting acid should disappear.
-
Esterification: Dilute the mixture with Toluene (if THF was used, a solvent swap to Toluene often improves yield for very hindered systems). Add the Alcohol (1.0–3.0 equiv) followed by DMAP (1.5–2.0 equiv).
-
Note: Stoichiometric DMAP is crucial for hindered substrates to drive the equilibrium.
-
-
Reaction: Stir at RT for 12 hours. If conversion is low, heat to 60°C.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with 1N HCl (to remove DMAP/TEA), then brine.
-
Purification: Flash chromatography. The byproduct (trichlorobenzoic acid) is easily separated.
Method B: The Shiina Esterification
Best for: Acid-sensitive dioxane derivatives prone to ring opening or epimerization.
Scientific Rationale: Unlike Yamaguchi, which generates HCl during the initial activation, the Shiina method uses MNBA (2-methyl-6-nitrobenzoic anhydride).[4] This reagent forms the mixed anhydride under strictly neutral/basic conditions, preserving sensitive ether linkages in the dioxane ring.
Protocol:
-
Setup: In a flame-dried flask under Argon, dissolve MNBA (1.1 equiv) and the Dioxane Acid (1.0 equiv) in anhydrous CH₂Cl₂ or Toluene.
-
Catalysis: Add DMAP (0.1–2.0 equiv, depending on hindrance) and TEA (1.1 equiv).
-
Addition: Add the Alcohol (1.0–1.2 equiv) slowly.
-
Reaction: Stir at RT for 12–24 hours.
-
Observation: The reaction typically remains a clear solution. Precipitation of the amine salt may occur.
-
-
Workup: Dilute with Et₂O or EtOAc. Wash with saturated NaHCO₃ and brine.
-
Purification: Silica gel chromatography.
Method C: Alkylation via DBU (The "Nuclear Option")
Best for: Extremely hindered acids where nucleophilic attack on the carbonyl is impossible, or when the "alcohol" is available as an alkyl halide.
Scientific Rationale: This method changes the mechanism entirely. Instead of attacking the hindered carbonyl carbon (an SNAc mechanism), the base (DBU) deprotonates the acid to form a carboxylate. This carboxylate then acts as a nucleophile attacking an alkyl halide (SN2). Steric hindrance at the dioxane carbonyl becomes irrelevant because the bond is forming at the alkyl halide's carbon.
Protocol:
-
Dissolution: Dissolve the Dioxane Acid (1.0 equiv) in anhydrous Acetonitrile or DMF (DMF increases nucleophilicity but is harder to remove).
-
Deprotonation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2–1.5 equiv). Stir for 15 minutes at RT.
-
Alkylation: Add the Alkyl Halide (R-I or R-Br, 1.2–1.5 equiv).
-
Reaction: Stir at RT (for iodides) or 50–60°C (for bromides) for 4–12 hours.
-
Workup: Pour into water. Extract with Et₂O (to leave DMF in the aqueous phase). Wash extensively with water and brine.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Dioxane Ring Cleavage | Lewis acidity too high (Yamaguchi) | Switch to Method B (Shiina) . Avoid metal triflates. |
| No Reaction (Method A) | Mixed anhydride not forming | Ensure anhydrous conditions. Increase TEA to 2.0 equiv. |
| Low Yield (Method C) | Elimination of alkyl halide | Switch solvent to Acetone (lower T). Use R-I instead of R-Br. |
| Epimerization | Base-catalyzed proton abstraction | Use DIPEA instead of TEA (bulkier base). Lower Temp. |
References
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[1][3][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Shiina, I., Ibuka, R., & Kubota, M. (2002).[1] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[1][4][7] Chemistry Letters, 31(3), 286–287. Link
-
Dhimitruka, I., & SantaLucia, J. (2006).[1][8] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[1][8] Link
-
Ono, N., Yamada, T., Saito, T., Tanaka, K., & Kaji, A. (1978). A Convenient Synthesis of Esters from Carboxylic Acids using DBU. Bulletin of the Chemical Society of Japan, 51(8), 2401–2404. Link
Sources
- 1. Yamaguchi Esterification [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shiina esterification - Wikipedia [en.wikipedia.org]
- 8. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
Application Notes and Protocols: Scalable Synthetic Routes for Gem-Dimethyl Dioxane Intermediates
Abstract
The gem-dimethyl motif is a cornerstone in medicinal chemistry, imparting valuable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients, such as enhanced metabolic stability and conformational rigidity.[1][2][3] The 2,2-dimethyl-1,3-dioxane scaffold, a key carrier of this motif, serves as a versatile intermediate in the synthesis of complex molecules, acting as a protecting group, a chiral auxiliary, or a reactive building block.[4][5][6] This guide provides an in-depth analysis of scalable, field-proven synthetic routes to key gem-dimethyl dioxane intermediates, including 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and 2,2-dimethyl-1,3-dioxan-5-one. We delve into the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights into process optimization for large-scale production.
Introduction: The Strategic Value of the gem-Dimethyl Dioxane Core
The incorporation of a gem-dimethyl group into a molecular scaffold is a widely used strategy in drug design to address several challenges.[3][7] This structural element can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing a drug's half-life.[2] Furthermore, the Thorpe-Ingold effect induced by the gem-dimethyl group can restrict bond rotation, locking the molecule into a more bioactive conformation and potentially increasing target affinity.[2]
Dioxane intermediates bearing this group are exceptionally useful. For instance, Meldrum's acid is a highly acidic cyclic acylal renowned for its utility in C-C bond formation, Knoevenagel condensations, and the synthesis of heterocycles.[8][9][10][11] Meanwhile, chiral dioxanones serve as valuable C3 building blocks for the asymmetric synthesis of complex natural products and pharmaceuticals.[4]
The foundational reaction for creating these structures is the acid-catalyzed acetalization (or ketalization) between a 1,3-diol and a ketone, typically acetone or an acetone equivalent.[12][13] The scalability of this process hinges on efficiently driving the reaction equilibrium towards the product, a key consideration that will be explored in the following protocols.
Caption: General mechanism for acid-catalyzed formation of a 1,3-dioxane.
Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
Meldrum's acid is arguably the most prominent gem-dimethyl dioxane intermediate due to the high acidity of its C5 methylene protons (pKa ≈ 4.97), making it an excellent malonic acid equivalent.[9] The classical and most scalable synthesis involves the condensation of malonic acid with acetone, using acetic anhydride as a dehydrating agent.
Protocol 2.1: Scalable Synthesis of Meldrum's Acid
Caption: Workflow for the synthesis of Meldrum's Acid.
Methodology:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add malonic acid (1.0 eq).
-
Reagent Preparation: In a separate vessel, prepare a solution of acetic anhydride (3.0 eq) and acetone (1.1 eq).
-
Initial Cooling: Cool the reactor containing malonic acid to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the cooled malonic acid with stirring. Maintain the temperature below 10 °C.
-
Condensation: Add the acetone/acetic anhydride mixture dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This exothermic reaction is controlled at a low temperature to prevent side reactions and decomposition. Acetic anhydride serves as a powerful in-situ water scavenger, forming acetic acid and driving the equilibrium towards the cyclic product.[10]
-
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 18-24 hours. The product will begin to precipitate as a white solid.
-
Isolation: Cool the mixture to 0-5 °C for at least 1 hour to maximize precipitation. Isolate the solid product by filtration, washing with cold water and then cold heptane to remove acetic acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Meldrum's acid as a white crystalline powder.[8]
| Parameter | Value | Reference |
| Typical Yield | 75-85% | [10] |
| Starting Materials | Malonic Acid, Acetone | [10][14] |
| Key Reagents | Acetic Anhydride, H₂SO₄ (cat.) | [10][14] |
| Purification Method | Recrystallization | [8] |
Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
2,2-Dimethyl-1,3-dioxan-5-one is a key building block in asymmetric synthesis, often employed as a chiral dihydroxyacetone equivalent after conversion to its corresponding SAMP- or RAMP-hydrazone.[4] A robust, scalable synthesis starts from the inexpensive bulk chemical tris(hydroxymethyl)aminomethane.
Protocol 3.1: Two-Step Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
Caption: Two-step workflow for 2,2-Dimethyl-1,3-dioxan-5-one synthesis.
Methodology - Step 1: Acetalization
-
Reaction Setup: Charge a reactor with tris(hydroxymethyl)aminomethane (1.0 eq) and N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 2,2-dimethoxypropane (DMP, 1.1 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).[15]
-
Causality: 2,2-DMP is used instead of acetone for large-scale reactions as it avoids the production of water. The byproducts, methanol and acetone (from hydrolysis of excess DMP), are volatile and easily removed, thus effectively driving the reaction to completion without the need for physical water removal (e.g., Dean-Stark).
-
-
Reaction: Stir the mixture at room temperature for 20-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and neutralize the acid catalyst with triethylamine. Concentrate the solution under reduced pressure to remove solvents. The crude intermediate can often be used directly in the next step or purified by column chromatography.[15]
Methodology - Step 2: Oxidative Cleavage
-
Solution Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in water, and add potassium dihydrogen phosphate (KH₂PO₄) to buffer the solution. Cool the mixture to 0 °C.[15]
-
Oxidant Addition: Prepare an aqueous solution of sodium periodate (NaIO₄, ~1.05 eq) and add it dropwise to the reaction mixture, maintaining the temperature between 5-10 °C.[4]
-
Causality: The periodate selectively cleaves the vicinal amino-alcohol bond, oxidizing the aminomethyl group and the hydroxymethyl group to generate the ketone and formaldehyde, respectively. The buffer is crucial to maintain a stable pH during the reaction.
-
-
Reaction and Extraction: Stir the reaction at room temperature for 1-2 hours after addition is complete. Extract the aqueous solution multiple times with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, a colorless oil, can be purified by vacuum distillation.[4]
| Parameter | Step 1 Yield | Step 2 Yield | Reference |
| Typical Yield | ~78% | ~91% | [15] |
| Key Reagents | 2,2-DMP, p-TsOH | NaIO₄, KH₂PO₄ | [4][15] |
| Final Purification | Vacuum Distillation | [4] |
Acetalization of Polyols: The Case of Solketal from Glycerol
The synthesis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is a prime example of a scalable acetalization that valorizes a biomass-derived feedstock, glycerol.[16][17] While technically a dioxolane, the principles are identical to dioxane formation and highlight key strategies for scalable acetalization. The use of heterogeneous acid catalysts is particularly advantageous for industrial applications.
Protocol 4.1: Heterogeneously Catalyzed Synthesis of Solketal
Caption: Workflow for heterogeneously catalyzed solketal synthesis.
Methodology:
-
Reactor Charging: To a reactor equipped with a mechanical stirrer and condenser, add glycerol (1.0 eq), a large excess of acetone (e.g., 6-15 eq), and a heterogeneous acid catalyst (e.g., Amberlyst-15, 3-5 wt% relative to glycerol).[16][18]
-
Causality: A large excess of acetone serves both as a reactant and a solvent, shifting the reaction equilibrium towards the product. Heterogeneous catalysts like Amberlyst-15 are easily separated by simple filtration, allowing for catalyst recycling and simplifying the product work-up, which is a major advantage for scalability.[18]
-
-
Reaction: Heat the mixture to reflux (around 60 °C) with vigorous stirring. Monitor the reaction progress by GC or TLC.
-
Catalyst Removal: Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature and remove the catalyst by filtration. The catalyst can be washed with acetone, dried, and stored for reuse.
-
Purification: Remove the excess acetone from the filtrate using a rotary evaporator. The remaining crude solketal can be purified by vacuum distillation to yield a colorless, viscous liquid.
| Catalyst Type | Temperature (°C) | Molar Ratio (Acetone:Gly) | Conversion/Yield | Reference |
| Amberlyst-15 | 60 | 6:1 | >90% Conversion | [18] |
| PW₁₂O₄₀ (HPA) | 25 | 15:1 | 99% Conversion, 97% Sel. | [16] |
| SO₄²⁻/ZnAl₂O₄-ZrO₂ | 70 | 10:1 | 99% Conversion, 98% Yield | [17] |
| p-TSA (homogeneous) | 25 | 1.5:1 (with 2,2-DMP) | 86% Yield | [19] |
Conclusion
The scalable synthesis of gem-dimethyl dioxane intermediates is readily achievable through well-established acetalization chemistry. For reactive building blocks like Meldrum's acid, the key to scalability is the use of a powerful dehydrating agent like acetic anhydride. For intermediates derived from polyols, such as 2,2-dimethyl-1,3-dioxan-5-one and solketal, success on a large scale is dictated by the efficient removal or prevention of water formation, often by using acetone equivalents like 2,2-dimethoxypropane or by employing a large excess of acetone with easily separable heterogeneous catalysts. These robust and optimized protocols provide reliable access to valuable intermediates crucial for modern drug discovery and development.
References
-
Title: Preparation and Reactions of 2,2-Dimethyl-1,3-dioxan-5-one-SAMP-Hydra- zone: A Versatile Chiral Dihydroxyacetone Equivalent Source: Thieme Chemistry URL: [Link]
-
Title: Scheme 1. Synthesis of inactivator 3.a )2,2-dimethyl-1,3-dioxan-5-one,... Source: ResearchGate URL: [Link]
-
Title: Best Meldrum Acid: Properties, Synthesis & Key Applications Source: Gunjal Industries URL: [Link]
-
Title: Meldrum's acid Source: Wikipedia URL: [Link]
-
Title: Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES Source: SciSpace URL: [Link]
-
Title: Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides Source: PMC (PubMed Central) URL: [Link]
-
Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega URL: [Link]
-
Title: Synthesis of solketalacetin and solketal in two stages. Source: ResearchGate URL: [Link]
-
Title: MELDRUM'S ACID IN ORGANIC SYNTHESIS Source: LOCKSS URL: [Link]
-
Title: Synthesis of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane Source: PrepChem.com URL: [Link]
-
Title: Acetalization strategy in biomass valorization: a review Source: RSC Publishing URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Acetal synthesis by acetalization or ring closure Source: Organic Chemistry Portal URL: [Link]
-
Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: PubMed URL: [Link]
-
Title: Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids Source: PMC (PubMed Central) URL: [Link]
-
Title: Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis Source: PMC (PubMed Central) URL: [Link]
-
Title: A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol Source: MDPI URL: [Link]
-
Title: Heterogeneous catalytic reaction of glycerol with acetone for solketal production Source: MATEC Web of Conferences URL: [Link]
-
Title: A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts Source: PMC (PubMed Central) URL: [Link]
-
Title: SuperQuat chiral auxiliaries: design, synthesis, and utility Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Application of gem-dimethyl groups. Source: ResearchGate URL: [Link]
-
Title: Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability Source: ScienceOpen URL: [Link]
-
Title: Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate URL: [Link]
-
Title: Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 9. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 10. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 11. 2,2-ジメチル-1,3-ジオキサン-4,6-ジオン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 16. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. matec-conferences.org [matec-conferences.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3,3-Dimethyl-1,4-Dioxane Ring Closure
Welcome to the advanced troubleshooting hub for the synthesis and cyclization of 3,3-dimethyl-1,4-dioxane derivatives (including dimethyl glycolides and cyclic ethers). As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we dissect the thermodynamic and kinetic barriers—specifically the steric implications of the gem-dimethyl group—to provide you with self-validating protocols and mechanistic solutions for optimizing your reaction yields.
Diagnostic FAQs: Overcoming Yield Bottlenecks
Q1: During the cyclodehydration of gem-dimethyl substituted diols, my yield of the 1,4-dioxane derivative is severely diminished by dehydration side-products (e.g., alkenes). How can I suppress this? A: This is a classic manifestation of the steric bulk of the gem-dimethyl group at the C3 position.
-
Causality: Strong mineral acids (like H₂SO₄) promote carbocation formation. In sterically hindered systems, the carbocation preferentially undergoes E1 elimination to form an alkene rather than waiting for the nucleophilic attack of the distal hydroxyl group required for ring closure.
-
Solution: Transition from mineral acids to 1, specifically H₃PW₁₂O₄₀ (0.1 mol%). HPAs function as "pseudo-liquid phases" that provide a softer protonation environment, drastically reducing alkene formation and boosting cyclic ether yields to >85%[1].
Q2: When synthesizing 3,3-dimethyl-1,4-dioxane-2,5-dione via acylation/cyclization, I observe significant amounts of uncyclized linear bromo-acid. Is my base failing? A: The base is likely sufficient, but the transition state geometry is restricted.
-
Causality: While the Thorpe-Ingold effect typically favors ring closure, the rigid planar nature of the intermediate ester bond can create unfavorable steric clashes with the gem-dimethyl group during the required gauche alignment for the intramolecular Sₙ2 attack.
-
Solution: Increase the reaction temperature to 60–70 °C and switch to a highly polar aprotic solvent like anhydrous acetonitrile. This combination provides the thermal energy to overcome the rotational barrier and stabilizes the polarized transition state, driving the2[2].
Q3: How do I separate the desired unsymmetrically substituted 3,3-dimethyl-1,4-dioxane-2,5-dione from symmetrical byproducts? A: Symmetrical byproducts arise from intermolecular cross-coupling before cyclization.
-
Causality: If the local concentration of the α-bromo acyl bromide is too high, it will react with another molecule of itself rather than the intended α-hydroxy acid.
-
Solution: Employ strict high-dilution conditions (e.g., 0.3 M or lower) and dropwise addition over 1 hour. If symmetrical byproducts still form, utilize 3, which exploits the differential solubility induced by the gem-dimethyl asymmetry to isolate the pure product[3].
Mechanistic Workflow & Troubleshooting Logic
The following logic tree maps the experimental pathways and troubleshooting interventions required to force the intramolecular ring closure of sterically hindered 1,4-dioxane precursors.
Workflow for diagnosing and optimizing 3,3-dimethyl-1,4-dioxane cyclization.
Validated Experimental Protocols
Protocol: Base-Promoted Acylation/Cyclization of 3,3-Dimethyl-1,4-dioxane-2,5-dione
Self-Validating Design: This protocol uses stoichiometric control and in-process NMR to ensure the intramolecular pathway outcompetes linear polymerization, creating a closed-loop validation system.
-
Step 1: System Preparation. Flame-dry a 1000 mL two-neck round-bottom flask under an argon atmosphere.
-
Causality: Ambient moisture acts as a highly competitive nucleophile. If present, it will hydrolyze the α-bromo acyl bromide intermediate back to a carboxylic acid, permanently halting the esterification required for ring closure.
-
-
Step 2: Reagent Dissolution. Dissolve 202.6 mmol of Triethylamine (TEA) in 500 mL of anhydrous acetonitrile.
-
Causality: Acetonitrile provides a highly polar aprotic environment that stabilizes the transition state of the Sₙ2 cyclization without donating protons that could quench the basicity of TEA. The high solvent volume ensures high-dilution conditions, kinetically favoring intramolecular cyclization over intermolecular oligomerization.
-
-
Step 3: Temperature Equilibration. Raise the reaction temperature to 60 °C.
-
Causality: The gem-dimethyl group at the 3-position introduces significant steric hindrance. Elevating the temperature to 60 °C provides the necessary kinetic energy to overcome the activation barrier for the sterically crowded ring closure.
-
-
Step 4: Precursor Addition. Dropwise add 2-(2-bromoacetoxy)-2-methylpropanoic acid (168.8 mmol) over 1 hour.
-
Causality: Dropwise addition maintains an extremely low steady-state concentration of the reactive intermediate, further suppressing linear oligomerization.
-
-
Step 5: Reaction Monitoring & Validation. Allow the reaction to proceed for 72 hours.
-
Validation: Extract a 0.1 mL aliquot and perform an in-process ¹H NMR check. The protocol is self-validating: the reaction is deemed complete when the multiplet signals of the linear precursor shift entirely to the characteristic sharp singlets of the cyclic 1,4-dioxane ring. If multiplets remain, cyclization is incomplete.
-
-
Step 6: Quenching. Stop the reaction by adding 6 mL of glacial acetic acid.
-
Causality: Acetic acid instantly neutralizes the TEA, preventing any base-catalyzed ring-opening polymerization (ROP) of the newly formed cyclic diester product.
-
Quantitative Yield Optimization Data
The following table synthesizes field data comparing various catalytic and environmental conditions for 3,3-dimethyl-1,4-dioxane ring closures. Use this to benchmark your expected yields against your chosen methodology.
| Catalyst / Base | Solvent Environment | Temp (°C) | Concentration (M) | Dominant Product | Yield (%) |
| None (Thermal) | Bulk / Neat | 200 | N/A | Linear Oligomers | < 15% |
| ZnO / Sn(Oct)₂ | Melt | 250 | N/A | Racemized Dioxane | 27 - 82% |
| Triethylamine (TEA) | Anhydrous Acetonitrile | 60 | 0.3 | 3,3-Dimethyl-1,4-dioxane-2,5-dione | > 85% |
| H₃PW₁₂O₄₀ (0.1 mol%) | Neat | 100 | N/A | 1,4-Dioxane (from diols) | 85 - 98% |
References
-
Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides Source: National Institutes of Health (PMC) URL:[Link]
- US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones Source: Google Patents URL
-
Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts Source: Royal Society Open Science URL:[Link]
Sources
Technical Guide: Purification & Isolation of Polar Dioxane Carboxylic Acids
Ticket ID: T-DXN-992 Subject: Troubleshooting Isolation of Water-Soluble Dioxane-2-Carboxylic Acid Derivatives Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Purifying dioxane carboxylic acids (e.g., 1,4-dioxane-2-carboxylic acid) presents a classic "polar trap" in organic synthesis. The presence of the ether-rich dioxane ring combined with a carboxylic acid moiety creates a molecule with high water solubility and a low partition coefficient (
This guide details three field-proven workflows to overcome these physicochemical barriers: Continuous Liquid-Liquid Extraction (CLLE) , Anion Exchange Chromatography (IEX) , and Modified Reverse-Phase Flash (RP-Flash) .
Module 1: The "Workhorse" Method – Continuous Liquid-Liquid Extraction (CLLE)
Best For: Large-scale isolation from aqueous reaction mixtures where the product will not extract into EtOAc/DCM in a separatory funnel.
The Mechanism
Because the partition coefficient (
Step-by-Step Protocol
-
pH Adjustment:
-
Cool the aqueous reaction mixture to 0°C.
-
Acidify to pH 1–2 using 2N HCl or
. Crucial: The acid must be fully protonated (uncharged) to partition into the organic phase.
-
-
Apparatus Setup:
-
Use a Heavier-than-Water extractor if using Dichloromethane (DCM).
-
Use a Lighter-than-Water extractor if using Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Recommendation: DCM is often superior for dioxane derivatives due to better solvation of the ether ring.
-
-
Execution:
-
Charge the boiling flask with solvent and the extraction chamber with your acidified aqueous solution.
-
Reflux for 12–18 hours .
-
Monitor the aqueous layer by TLC (using a polar stain like Bromocresol Green) to ensure depletion.
-
-
Workup:
-
Dry the organic collection flask with anhydrous
. -
Concentrate in vacuo.
-
Troubleshooting Tip: If the dioxane ring is sensitive to strong mineral acids, acidify with Formic Acid instead of HCl.
Module 2: The "Clean Capture" Method – Ion Exchange Chromatography
Best For: Removing inorganic salts and isolating the acid from complex fermentation broths or highly contaminated aqueous streams.
The Mechanism
This method ignores polarity and exploits the charge. You bind the target carboxylate anion to a positively charged resin, wash away neutral impurities (unreacted dioxane, salts), and then elute the pure acid.[1]
Step-by-Step Protocol
-
Resin Selection: Use a Strong Anion Exchanger (SAX) like Dowex 1x8 or Amberlite IRA-400.
-
Form: Convert resin to the Formate or Hydroxide form. Avoid the Chloride form as eluting requires strong HCl, which concentrates salts.
-
-
Loading:
-
Washing:
-
Flush with 5–10 Column Volumes (CV) of deionized water to remove all non-ionic species.
-
-
Elution:
-
Elute with 1M Formic Acid or 1M Acetic Acid .
-
The stronger acid displaces your dioxane carboxylic acid.
-
-
Isolation:
-
Lyophilize (freeze-dry) the eluent. Since formic/acetic acids are volatile, they will sublime, leaving your pure product salt-free.
-
Module 3: High-Purity Polishing – Reverse Phase (C18) Flash
Best For: Final purification to remove closely related organic impurities (e.g., regioisomers).
The Challenge
On standard silica (Normal Phase), carboxylic acids streak aggressively due to hydrogen bonding with silanols. On C18 (Reverse Phase), polar acids often elute in the "void volume" (too fast) without separation.
The Solution: pH Modifiers
You must suppress the ionization of the carboxylic acid during chromatography to increase retention on the hydrophobic C18 stationary phase.
Protocol
-
Stationary Phase: C18 (functionalized silica).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.
-
Gradient: Start at 0% B (100% Aqueous) and hold for 2 CVs to flush salts. Ramp slowly to 20-30% B. Dioxane acids are polar and will elute early, usually between 5% and 15% B.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for selecting the correct purification method based on your crude mixture's composition.
Figure 1: Decision matrix for selecting the optimal purification route based on salt content and scale.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product "disappears" on Rotavap | Volatility or Azeotropes | Dioxane derivatives can form azeotropes with water. Do not rotavap to dryness at high heat. Use Lyophilization (freeze-drying) for the final water removal step. |
| Broad/Streaking Peaks on Silica | Acid-Silanol Interaction | Stop using straight Silica. Switch to C18 (Reverse Phase) with 0.1% TFA, or if you must use Silica, add 1% Acetic Acid to your Hexane/EtOAc mobile phase. |
| Emulsion in Separatory Funnel | Similar densities/Surfactant effect | Do not shake vigorously. Add brine (NaCl) to the aqueous layer to increase density difference. If persistent, switch immediately to CLLE (Module 1). |
| Low Recovery from IEX | Irreversible Binding | You may be using a resin with too high a cross-linkage (e.g., 8-10%). Switch to a lower cross-link resin (e.g., 2-4%) to improve diffusion kinetics for the dioxane ring. |
References
-
Teledyne ISCO. RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids (Application Note). [Link]
-
Organic Syntheses. General Procedures for Handling Water-Soluble Organic Acids (Adapted from 2-Acetoxy-1,4-dioxane preparation). [Link]
-
Biotage. Strategies for Purifying Polar Reaction Mixtures (HILIC and Reverse Phase). [Link]
- Google Patents.
Sources
Technical Guide: Preventing Epimerization During 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic Acid Coupling
The following technical guide addresses the specific challenges associated with the coupling of 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid . While often mistaken for a standard "racemization" issue common in peptide chemistry, the loss of optical purity in this molecule is driven by a distinct mechanistic pathway due to its beta-alkoxy ether structure.
Core Analysis: The Structural Root of the Problem
Users observing loss of enantiomeric excess (ee%) with this substrate are likely not witnessing standard
Instead, the loss of stereochemical integrity occurs at the
The Mechanism of Failure
-
Activation: The carboxylic acid is converted to an activated ester (e.g., -OBt, -OAt).
-
Deprotonation: A tertiary base (DIEA, TEA) abstracts a proton from the
-methylene group ( ). -
-Elimination (Ring Opening): The electron density pushes toward the ring, expelling the internal ether oxygen (O1) as a leaving group. This opens the dioxane ring, forming an achiral
-unsaturated acyclic intermediate. -
Recyclization (Epimerization): The intermediate rapidly re-closes (Michael addition of the alkoxide) but lacks facial selectivity, resulting in a racemic or epimeric mixture at C2.
Figure 1: The beta-elimination pathway leading to ring opening and subsequent loss of chirality at the C2 dioxane position.
Troubleshooting & Optimization Guide
FAQ: Diagnosing the Issue
Q: My product shows two peaks by chiral HPLC. Is this racemization? A: Yes, but technically it is epimerization . If you are coupling to an achiral amine, you have a racemate (enantiomers). If you are coupling to a chiral amine (e.g., an amino acid), you have diastereomers. The ratio (e.g., 50:50 vs 90:10) indicates the extent of the ring-opening reaction.
Q: Why does this happen even at 0°C? A: The gem-dimethyl group at C3 creates steric compression (Thorpe-Ingold effect). While this usually favors ring closure, in this specific scaffold, it can destabilize the chair conformation, making the ring oxygen a better leaving group than expected. Even mild bases can trigger the elimination if the activated ester is highly reactive.
Protocol 1: The "Base-Free" Carbodiimide Method (Recommended)
The most effective way to prevent
Reagents:
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[1]
-
Solvent: DCM or DMF (DCM is preferred to suppress ionization)
Step-by-Step:
-
Dissolve This compound (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM.
-
Cool the solution to 0°C .
-
Add DIC (1.1 equiv) dropwise. Do not add any amine base (DIEA/TEA).
-
Stir for 5–10 minutes to form the active ester.
-
Add the Amine component (1.0–1.1 equiv) directly.
-
Note: If the amine is a salt (e.g., HCl salt), you must use a distinct strategy (see Protocol 2), as this method requires a free amine.
-
-
Allow to warm to room temperature and monitor.
Why this works: DIC/Oxyma creates a reactive ester at acidic/neutral pH (approx pH 3–4). Without a tertiary base to abstract the
Protocol 2: Coupling Amine Salts (The Collidine Method)
If your amine is an HCl or TFA salt, you must neutralize it. Strong bases (DIEA, pKa ~10.5) are dangerous here. Use 2,4,6-Collidine (TMP, pKa ~7.4), which is strong enough to deprotonate the amine but too sterically hindered and weak to deprotonate the
Reagents:
-
Coupling Agent: EDC·HCl or HATU
-
Base: 2,4,6-Collidine (sym-Collidine)
-
Solvent: DMF
Step-by-Step:
-
Dissolve the Amine Salt in DMF.
-
Add 2,4,6-Collidine (Exact stoichiometric amount to neutralize the salt, usually 1.0 equiv).
-
In a separate vessel, dissolve the Dioxane Acid and HOAt (or Oxyma).
-
Add EDC·HCl (1.1 equiv) to the acid mixture at 0°C.
-
Transfer the neutralized amine solution to the activated acid.
-
Critical: Do not add excess base. Keep the apparent pH < 7.5.
Protocol 3: The DEPBT Strategy (High Sensitivity)
For extremely sensitive substrates where even Collidine causes isomerization, use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT acts as both a coupling reagent and a racemization suppressant.[2][3][4]
Step-by-Step:
-
Dissolve Acid (1.0 equiv) and DEPBT (1.1 equiv) in THF or DMF.
-
Add the Amine (1.0 equiv).
-
Add TEA (2.0 equiv) slowly at -10°C .
-
Why: Although TEA is used, DEPBT releases a phosphate ester intermediate that is far less activating (and less prone to
-deprotonation) than the OBt/OAt esters formed by HATU/HBTU.
Quantitative Comparison of Conditions
| Coupling System | Base Used | Risk Level | Mechanism of Protection |
| HATU / DIEA | Diisopropylethylamine | CRITICAL | None. High pH + High Activation = Rapid Elimination. |
| EDC / HOBt / TEA | Triethylamine | HIGH | TEA is strong enough to trigger elimination. |
| EDC / Collidine | 2,4,6-Collidine | LOW | Steric bulk of base prevents |
| DIC / Oxyma | NONE | MINIMAL | Acidic/Neutral pH eliminates the enolate pathway. |
| DEPBT / TEA | Triethylamine | LOW | Unique intermediate alters transition state energy. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Hu, L., et al. (2016).[5] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.[5][6] Journal of the American Chemical Society, 138(40), 13135–13138.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
-
Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with High Efficiency and Low Racemization.[3] Organic Letters, 1(1), 91–94.
-
Eleftheriou, S., et al. (2018). Thermal Stability and Decomposition of 1,4-Dioxane. Environmental Science & Technology. (Contextual reference for ring stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 6. Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Acid-Catalyzed Hydrolysis of Dioxane Acetals
Welcome to the Technical Support Center for the acid-catalyzed hydrolysis of dioxane acetals. This guide is designed for researchers, scientists, and drug development professionals who utilize dioxane acetals as protecting groups for carbonyls and 1,3-diols. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this fundamental organic transformation. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you in your experimental design and execution.
I. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the acid-catalyzed deprotection of dioxane acetals. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Problem 1: The Reaction is Sluggish or Stalls, Resulting in Incomplete Conversion.
A slow or incomplete reaction is one of the most frequent challenges. Several factors, from catalyst activity to substrate stability, can contribute to this issue.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Explanation: The hydrolysis of acetals is acid-catalyzed. The concentration and strength of the acid are critical. The reaction begins with the protonation of one of the acetal oxygens, which is a key step in forming a good leaving group.[1][2]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: If using a catalytic amount of acid (e.g., p-toluenesulfonic acid, CSA), consider a modest increase in the molar percentage.
-
Switch to a Stronger Acid: If a weak acid like acetic acid is being used, switching to a stronger Brønsted acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can significantly accelerate the reaction.[3] However, be mindful of the acid lability of other functional groups in your molecule.[4]
-
Consider a Lewis Acid: Lewis acids like ZrCl₄, Er(OTf)₃, or In(OTf)₃ can be effective catalysts for acetal cleavage, sometimes under milder conditions than Brønsted acids.[5][6]
-
-
-
Inadequate Water Concentration:
-
Explanation: Water is a crucial reactant in the hydrolysis mechanism; it acts as the nucleophile that attacks the intermediate oxocarbenium ion.[3][7] The reaction is an equilibrium, and an excess of water is needed to drive it towards the deprotected product.[7][8]
-
Troubleshooting Steps:
-
Increase Water Content: Ensure a sufficient amount of water is present in the reaction mixture. This can be achieved by using a solvent system with a higher proportion of water (e.g., THF/water, acetone/water).[9]
-
Use "Wet" Solvents: Employing solvents that are not rigorously dried can sometimes provide the necessary amount of water for the hydrolysis to proceed.[5]
-
-
-
Substrate-Related Issues:
-
Explanation: The stability of the dioxane acetal is influenced by the electronic and steric properties of the parent carbonyl compound. Acetals derived from ketones generally hydrolyze faster than those from aldehydes.[10] Electron-withdrawing groups near the acetal carbon can destabilize the carbocation intermediate, slowing down hydrolysis.[10]
-
Troubleshooting Steps:
-
Elevate the Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome a higher stability barrier.[9]
-
Optimize the Solvent: If substrate solubility is an issue, changing the organic co-solvent to one that better solubilizes the starting material can improve reaction kinetics.[9]
-
-
Problem 2: Low Yield of the Deprotected Product Due to Side Reactions or Degradation.
Observing a low yield of the desired product often points to competing reactions or instability of the starting material or product under the reaction conditions.
Possible Causes & Solutions:
-
Presence of Acid-Sensitive Functional Groups:
-
Explanation: The acidic conditions required for acetal hydrolysis can also affect other acid-labile protecting groups such as silyl ethers (TBDMS, TIPS), Boc carbamates, or t-butyl ethers.[4][9]
-
Troubleshooting Steps:
-
Use Milder Acid Catalysts: Employ weaker acids like pyridinium p-toluenesulfonate (PPTS) or use a buffered system (e.g., acetic acid/sodium acetate) to maintain a less aggressive pH.[8]
-
Switch to Lewis Acid Catalysis: Certain Lewis acids can be more chemoselective. For instance, bismuth nitrate has been used for the deprotection of acetals in the presence of other sensitive groups.[11]
-
Explore Neutral Deprotection Methods: For highly sensitive substrates, consider non-acidic methods. For example, iodine in acetone can cleave acetals under neutral conditions.[5][9]
-
-
-
Product Instability:
-
Explanation: The newly formed aldehyde or ketone might be unstable under the reaction conditions, leading to aldol condensation, epimerization, or other degradation pathways.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can minimize product degradation.[4]
-
Careful pH Control during Workup: Ensure the reaction is thoroughly quenched and neutralized before concentration to prevent acid-catalyzed degradation during workup. A common method is to use a saturated aqueous solution of sodium bicarbonate.[12][13]
-
-
Problem 3: Formation of an Unexpected Byproduct.
The appearance of unexpected spots on a TLC plate or peaks in a GC/MS chromatogram indicates the formation of byproducts.
Possible Causes & Solutions:
-
Intramolecular Reactions:
-
Explanation: If the substrate contains other nucleophilic functional groups, they may react intramolecularly with the oxocarbenium ion intermediate formed during hydrolysis.
-
Troubleshooting Steps:
-
Re-evaluate the Protecting Group Strategy: It may be necessary to protect other reactive functional groups before attempting the acetal deprotection.
-
Modify Reaction Conditions: Altering the solvent or temperature may disfavor the intramolecular side reaction.
-
-
-
Acetal Migration or Exchange:
-
Explanation: In the presence of other diols or alcohols, acid-catalyzed acetal exchange can occur, leading to the formation of a new acetal.
-
Troubleshooting Steps:
-
Ensure Purity of Solvents and Reagents: Use high-purity solvents and reagents to avoid introducing competing nucleophiles.
-
Control Water Concentration: As acetal formation is favored under anhydrous conditions, ensuring sufficient water is present for hydrolysis will disfavor acetal exchange.[3]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the acid-catalyzed hydrolysis of dioxane acetals, offering quick and accessible information.
Q1: What is the general mechanism for the acid-catalyzed hydrolysis of a dioxane acetal?
A1: The hydrolysis proceeds through a multi-step mechanism that is essentially the reverse of acetal formation.[1]
-
Protonation: An acid catalyst protonates one of the oxygen atoms of the dioxane ring, making it a good leaving group.[2]
-
Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion.[1]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.[1]
-
Deprotonation: A base (often water) removes a proton to form a hemiacetal intermediate.[1]
-
Second Protonation: The remaining alcohol group of the original diol is protonated by the acid catalyst.
-
Elimination of the Diol: The protonated hydroxyl group leaves as a water molecule (in the case of the second oxygen of the diol), and the hydroxyl of the hemiacetal forms a protonated carbonyl group.
-
Final Deprotonation: A base removes the final proton to yield the deprotected carbonyl compound and the 1,3-diol.[1]
Q2: Are there significant stability differences between dioxane (6-membered) and dioxolane (5-membered) acetals?
A2: Yes, there are differences in their rates of hydrolysis. Generally, 1,3-dioxanes (six-membered rings) hydrolyze faster than 1,3-dioxolanes (five-membered rings).[10] This is attributed to stereoelectronic effects and the relative stabilities of the ring systems and their intermediates.
Q3: How can I monitor the progress of the reaction?
A3: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC) . The starting acetal and the product carbonyl compound will typically have different Rf values. Other techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can provide quantitative information about the conversion of the starting material to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, it is possible to take aliquots, quench the reaction, and analyze the crude mixture by ¹H NMR to determine the ratio of starting material to product.[14]
Q4: What is a standard workup procedure for an acid-catalyzed deprotection reaction?
A4: A typical workup procedure is as follows:
-
Quenching: Cool the reaction mixture to room temperature or 0 °C.
-
Neutralization: Carefully add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the evolution of gas ceases and the aqueous layer is neutral or slightly basic.[12][13]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[15]
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude product, typically by flash column chromatography on silica gel.[4]
Q5: Can I selectively deprotect a dioxane acetal in the presence of other protecting groups?
A5: Yes, chemoselective deprotection is a cornerstone of modern organic synthesis. The key is to choose conditions that are mild enough not to affect other protecting groups.
-
In the presence of silyl ethers: Use milder acidic conditions (e.g., PPTS, acetic acid) or Lewis acids that are known to be compatible with silyl ethers.[9]
-
In the presence of Boc groups: Strong acids like TFA will cleave Boc groups. Milder conditions are necessary.
-
General Strategy: A thorough review of the stability of all protecting groups in your molecule is essential before choosing a deprotection method.[16]
III. Experimental Protocols & Data
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Dioxane Acetal
This protocol provides a general starting point for the deprotection of a dioxane acetal.
-
Dissolve the dioxane-protected compound (1.0 mmol) in a suitable solvent system, such as a 4:1 mixture of tetrahydrofuran (THF) and water (10 mL).
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.[12]
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Acid Catalysts for Dioxane Acetal Hydrolysis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic (5-10 mol%), THF/H₂O, RT to 50°C | Readily available, effective for many substrates. | Can be too harsh for some acid-sensitive groups. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic, acetone/H₂O or CH₂Cl₂/H₂O, RT | Milder than p-TsOH, good for sensitive substrates.[8] | May result in slower reaction times. |
| Acetic Acid (AcOH) | Often used in higher concentrations or as a co-solvent (e.g., AcOH/THF/H₂O).[12] | Mild, can be used for substrates with very labile groups. | Often requires longer reaction times or heating. |
| Hydrochloric Acid (HCl) | Dilute aqueous solution, often in THF or acetone. | Strong acid, leads to rapid hydrolysis. | Not chemoselective, will cleave many other acid-labile groups. |
| Lewis Acids (e.g., ZrCl₄, In(OTf)₃) | Catalytic, often in organic solvents with a stoichiometric amount of water. | Can be highly efficient and chemoselective.[5][6] | May be more expensive and require anhydrous handling techniques. |
IV. Visualizing the Process
Mechanism of Acid-Catalyzed Dioxane Acetal Hydrolysis
Caption: Mechanism of acid-catalyzed dioxane acetal hydrolysis.
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Troubleshooting workflow for incomplete hydrolysis.
V. References
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Quora. (2015, May 1). Why do anhydrous acids bring out the formation of acetals whereas aqueous acids bring out hydrolysis the same?[Link]
-
Pearson. Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. [Link]
-
ResearchGate. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. Journal of Organic Chemistry, 74(1), 58-63. [Link]
-
Patel, A., Narkhede, N., & Patel, A. (2018). Acid catalyzed transformation between dioxolane and dioxane obtained in glycerol acetalization with benzaldehyde. ResearchGate. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
-
De Marco, R., et al. (2012). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC. [Link]
-
Liu, S., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]
-
Voci, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
Goudedranche, S., et al. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. ACS Omega. [Link]
-
Page, M. I. (1971). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
-
Oreate AI Blog. (2025, December 31). Unraveling the Hydrolysis of Acetals: The Role of Water. [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Nimmo, K. (1971). General Acid Catalysis in Acetal Hydrolysis. Enlighten Theses. [Link]
-
Hu, Y., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-904. [Link]
-
NIOSH. (1994). NMAM 3507: ACETALDEHYDE by HPLC. CDC. [Link]
-
Breitgoff, F. D., et al. (2020). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. PMC. [Link]
-
Tanaka, H., et al. (2005). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Synlett, 2005(12), 1955-1958. [Link]
-
Vainberg, S., et al. (2007). Biodegradation of 1,4-Dioxane. DTIC. [Link]
-
US EPA. (2017). Technical Fact Sheet – 1,4-Dioxane. [Link]
-
Fife, T. H., & Jao, L. K. (1965). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 65(1), 1-23. [Link]
-
Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Unraveling the Hydrolysis of Acetals: The Role of Water - Oreate AI Blog [oreateai.com]
- 8. One moment, please... [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Dioxane Enantiomers
Welcome to the technical support center for the chiral separation of dioxane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust and reliable methods.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of 1,4-dioxane derivatives challenging?
The enantioseparation of dioxane derivatives can be complex due to their unique structural features. Unlike molecules with large, rigid aromatic groups, dioxanes are relatively small, flexible, and polar cyclic ethers. Successful separation relies on exploiting subtle differences in how their enantiomers interact with the chiral stationary phase (CSP). The key is to find a CSP that can form transient diastereomeric complexes with the dioxane enantiomers through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][2]
Q2: How do I select the most appropriate Chiral Stationary Phase (CSP) for dioxane enantiomers?
The choice of CSP is the most critical factor in achieving a successful separation.[3] Polysaccharide-based CSPs are the most widely used and are an excellent starting point due to their broad applicability and diverse interaction mechanisms.[3][4][5]
Table 1: Comparison of Common Chiral Stationary Phases for Polar Analytes
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Best For | Considerations |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion.[2] | Broad range of compounds, including polar and non-polar analytes.[3] | Immobilized versions offer greater solvent compatibility.[4][6] |
| Cyclodextrin-Based | α, β, or γ-cyclodextrin derivatives | Inclusion complexation into the hydrophobic cavity, hydrogen bonding at the rim.[2] | Compounds that can fit into the cyclodextrin cavity; effective in reversed-phase mode.[7] | May have lower loading capacity compared to polysaccharide phases. |
| Pirkle-Type (Brush-Type) | Small chiral molecules (e.g., N-(3,5-dinitrobenzoyl) phenylglycine) | π-π interactions, hydrogen bonding, dipole stacking.[2][8] | Molecules with aromatic rings and functional groups capable of hydrogen bonding. | Generally used in normal-phase mode. |
| Chiral Crown Ether | Crown ether derivatives | Host-guest complexation, primarily for compounds with primary amino groups.[2][9] | Chiral primary amines, amino acids. | Limited applicability for neutral compounds like dioxane. |
For initial screening of dioxane derivatives, polysaccharide-based columns such as those with cellulose or amylose backbones are highly recommended.[3][10]
Q3: What are the typical mobile phase modes for separating dioxane enantiomers?
The mobile phase modulates the interaction between the analyte and the CSP and is a powerful tool for optimization.[11][12] For dioxane derivatives, Normal Phase (NP), Polar Organic Mode (PO), and Reversed-Phase (RP) can all be effective.
-
Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar modifier, most commonly an alcohol (e.g., isopropanol, ethanol).[10][13] The type and concentration of the alcohol can dramatically alter selectivity.[13][14][15]
-
Polar Organic Mode (PO): Uses 100% polar organic solvents, such as acetonitrile or methanol, often with additives. This mode can offer unique selectivity.
-
Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol.[11] This is particularly common with cyclodextrin-based CSPs.[4][7]
Section 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you quickly diagnose and resolve common issues.
Problem: Poor or No Resolution (Rs < 1.5)
A resolution value (Rs) greater than 1.5 is desired for baseline separation.[3] If your peaks are co-eluting or poorly resolved, consider the following.
Q: My enantiomers are co-eluting. What is my first step?
Your first step is to confirm the suitability of your primary screening conditions. If the initial CSP and mobile phase combination yields no hint of separation, a drastic change is needed more than minor optimization.
-
Change the CSP: The selected CSP may not be capable of forming stereoselective interactions with your analyte.[10] Switch to a CSP with a different chiral selector (e.g., from a cellulose-based to an amylose-based column, or vice-versa).[13]
-
Change the Mobile Phase Modifier: In normal phase, the alcohol modifier is critical. If you are using isopropanol (IPA), switch to ethanol (EtOH) or vice-versa. The structural differences between these alcohols can significantly alter the chiral recognition mechanism.[13][15]
Q: I have partial separation (0.5 < Rs < 1.5), but it's not baseline. How can I improve it?
Partial separation is a great starting point. Now, systematic optimization can be employed.
-
Optimize Mobile Phase Composition: In normal phase, decrease the concentration of the alcohol modifier. A lower alcohol percentage generally increases retention and can improve resolution, but may also increase analysis time.[13]
-
Reduce the Flow Rate: Chiral separations rely on the kinetics of complex formation.[11] Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the enantiomers and the CSP, which can significantly enhance resolution.[16]
-
Lower the Temperature: Temperature affects the thermodynamics of chiral recognition.[11] Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often increases resolution by favoring the formation of the transient diastereomeric complexes.[11][16][17] Be aware that this will increase backpressure.[11]
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing. What are the common causes and solutions?
Peak tailing is often caused by unwanted secondary interactions or column issues. For a neutral molecule like dioxane, common causes include:
-
Column Contamination: Strongly adsorbed impurities from previous injections can create active sites.[1] Try flushing the column with a strong, compatible solvent as recommended by the manufacturer.[6] For immobilized polysaccharide columns, solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can be effective.[6]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[10] Ideally, dissolve your sample in the mobile phase itself.
-
Column Degradation: Over time, or through exposure to incompatible solvents, the stationary phase can degrade.[6] This can be diagnosed by a consistent loss of efficiency and resolution that cannot be restored by washing.
Problem: Irreproducible Results
Q: My retention times are shifting between runs. Why?
Shifting retention times point to an unstable system.
-
Insufficient Equilibration: Chiral columns, especially in normal phase, require extensive equilibration time with the mobile phase. Ensure the column is equilibrated for at least 30-60 minutes, or until a stable baseline is achieved, before starting your analysis.
-
Mobile Phase Instability: In normal phase, the high volatility of hexane can cause its proportion in the mobile phase to change over time due to evaporation. Prepare fresh mobile phase daily and keep the reservoir bottles capped.[18]
-
Temperature Fluctuations: Uncontrolled ambient temperature changes can affect retention. Use a column oven to maintain a constant temperature.[19]
Section 3: Protocols & Workflows
Protocol 1: Systematic Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to finding a suitable CSP and mobile phase combination.
-
Column Selection: Choose 2-3 columns with different selectivities. A good starting set is:
-
An amylose-based CSP (e.g., Chiralpak® IA, IB, or IG)
-
A cellulose-based CSP (e.g., Chiralcel® OD or OJ)
-
-
Mobile Phase Preparation:
-
Normal Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Normal Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Reversed Phase C: Acetonitrile / Water (50:50, v/v)
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV (select a suitable wavelength)
-
-
Execution:
-
Equilibrate the first column with Mobile Phase A until the baseline is stable.
-
Inject the racemic dioxane standard.
-
Repeat the injection using Mobile Phase B.
-
Switch to the second column and repeat the process.
-
-
Evaluation: Analyze the chromatograms for any sign of separation. Select the column/mobile phase combination that shows the best initial resolution for further optimization.[11]
Workflow for Troubleshooting Poor Resolution
The following diagram illustrates a logical decision-making process when encountering poor enantiomeric resolution.
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Section 4: Method Validation & System Suitability
Once an optimized method is developed, it must be validated to ensure it is fit for purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[20]
Q: What are the critical system suitability tests (SSTs) for a chiral separation?
System suitability should be performed before any sample analysis to demonstrate that the chromatographic system is performing adequately.[20]
-
Resolution (Rs): This is the most critical SST parameter for a chiral method. It demonstrates the separation power of the system for the enantiomers of interest. A minimum Rs of 1.5 is typically required.[20]
-
Tailing Factor (Tf): Measures peak symmetry. A value between 0.8 and 1.5 is generally acceptable.
-
Repeatability: Multiple injections of the same standard should yield consistent retention times and peak areas. The relative standard deviation (RSD) should be less than 2.0%.[21]
-
Limit of Quantitation (LOQ): You must demonstrate that the method is sensitive enough to quantify the undesired enantiomer at the required specification limit.[22]
Table 2: Typical Acceptance Criteria for Method Validation
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (Rs > 1.5) from all other components.[21] | Ensures the method accurately measures the analyte without interference. |
| Linearity | Correlation coefficient (r²) > 0.999.[21] | Confirms a proportional relationship between concentration and detector response. |
| Accuracy | 98.0% - 102.0% recovery of spiked analyte.[21] | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | RSD < 2.0% for the major enantiomer.[21] | Demonstrates consistency of results for multiple analyses of the same sample. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10.[21][22] | Defines the lowest concentration that can be reliably quantified. |
| Robustness | Results are unaffected by small, deliberate changes in method parameters.[21] | Shows the reliability of the method during normal use. |
By following the principles and troubleshooting steps outlined in this guide, you will be well-equipped to develop and optimize a robust and reliable HPLC method for the separation of dioxane enantiomers.
References
- Wang, Y., et al. (2022). Effect of mobile-phase modifiers on the enantioselective retention behavior of methyl mandelate with an amylose 3,5-dimethylphenylcarbamate chiral stationary phase under reversed-phase conditions.
- Lin, H. S., & Engelsma, M. (1997). Effects of Alcohol Modifiers on the Separation of 1-Alkoxycarbonyl-Alkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers.
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]
-
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Rao, R. N., & Nagaraju, V. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Ismail, O. S., et al. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. PMC. Retrieved from [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]
- Singh, S., et al. (n.d.). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical Sciences and Research.
-
Li, H., et al. (1999). [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography]. PubMed. Retrieved from [Link]
- Hsien, C. H., & Chen, S. H. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
- Welch, C. J. (n.d.).
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
ResearchGate. (2012, July 15). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
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- 8. eijppr.com [eijppr.com]
- 9. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
- 15. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 17. academic.oup.com [academic.oup.com]
- 18. agilent.com [agilent.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Palladium Removal from Dioxane Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Remediation of Residual Palladium (Pd) in Dioxane-Based Synthesis
Diagnostic & Regulatory Assessment
User Question: Why is my standard workup failing to remove Palladium below 10 ppm in my dioxane scaffold?
Expert Analysis: Dioxane scaffolds present a unique "double-bind" challenge. Unlike simple alkyl chains, the dioxane ether oxygens act as weak hemilabile ligands, stabilizing soluble Pd(II) species and preventing them from precipitating. Furthermore, 1,4-dioxane is water-miscible, rendering standard aqueous washes ineffective unless a specific biphasic system is engineered.
Regulatory Thresholds (ICH Q3D): Before selecting a protocol, confirm your target limit based on dosage form.
| Administration Route | Class | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) |
| Oral | 2B | 100 µ g/day | 10 ppm |
| Parenteral | 2B | 10 µ g/day | 1 ppm |
| Inhalation | 2B | 1 µ g/day | 0.1 ppm |
Protocol A: Solid-Supported Scavengers (The Gold Standard)
User Question: Which scavenger should I use? I have tried activated carbon, but I lost 30% of my yield.
Expert Analysis: Activated carbon is non-selective; it adsorbs your dioxane scaffold via hydrophobic interactions alongside the metal. For dioxane-based APIs, you must use functionalized silica or polymer-bound scavengers that rely on chemisorption (ligand exchange) rather than physisorption.
Scavenger Selection Logic
Palladium exists in different oxidation states (Pd(0) vs Pd(II)) depending on your reaction mechanism (e.g., Buchwald-Hartwig vs. Hydrogenation). Use the decision tree below to select the correct resin.
Figure 1: Decision matrix for selecting functionalized silica scavengers based on Palladium oxidation state.
Optimized Protocol for Dioxane Solutions
Prerequisite: If your reaction was run in neat dioxane, do not scavenge directly in the reaction mixture. Dioxane's high boiling point and coordination ability inhibit scavenger kinetics.
-
Solvent Swap (Critical): Distill off dioxane or dilute 1:5 with a non-coordinating solvent (e.g., Ethyl Acetate, Toluene, or THF).
-
Loading: Add Si-TMT or Si-Thiol (SiliaMetS® or equivalent) at 3–5 equivalents relative to the residual metal content (not the catalyst loading).
-
Note: If residual Pd is unknown, assume 50% of catalyst remains and calculate equivalents based on that.
-
-
Temperature: Heat to 50–60°C . Room temperature scavenging is often too slow for Pd-Dioxane complexes.
-
Duration: Stir for 4 hours .
-
Filtration: Filter hot through a 0.45 µm PTFE pad or Celite.
-
Wash: Wash the filter cake with THF to recover adsorbed product.
Protocol B: Aqueous Extraction (The "Cheap" Solution)
User Question: I cannot afford expensive resins for a 5kg batch. Can I use liquid extraction?
Expert Analysis: Standard brine washes fail because Pd-Dioxane complexes are lipophilic. You must use a water-soluble chelator that binds Pd stronger than the dioxane does, forcing the Pd into the aqueous phase. N-Acetylcysteine (NAC) and Trimercaptotriazine (TMT-Na3) are the most effective agents.
The NAC/TMT Wash Protocol
| Step | Action | Mechanism |
| 1. Dilution | Dilute the Dioxane reaction mixture with Ethyl Acetate (EtOAc) or DCM (Ratio 1:3). | Creates a biphasic system; Dioxane partitions, but the scaffold stays organic. |
| 2. Chelation | Prepare a 5-10% aqueous solution of N-Acetylcysteine or TMT-Na3 . Adjust pH to 7-8 (using NaHCO3). | Deprotonated thiols displace dioxane ligands from Pd. |
| 3. Contact | Stir the organic and aqueous layers vigorously for 1 hour at 40°C. | Kinetic exchange of ligands. |
| 4. Separation | Separate layers. The aqueous layer will turn dark/colored (Pd-Complex). | Removal of water-soluble Pd-Thiolate. |
| 5. Polish | Wash organic layer with brine to remove residual chelator. | Prevents sulfur contamination in the next step. |
Troubleshooting Specific Scenarios
User Question: I crystallized my product, but the Palladium level actually INCREASED. How is this possible?
Expert Analysis: This is a common phenomenon known as inclusion . The dioxane scaffold and the Pd-Dioxane complex often have similar solubility profiles and crystal packing habits. Crystallization can inadvertently purify the Pd-complex into the lattice.
Corrective Action: You must perform a "Purge Step" before crystallization.
-
Dissolve the crude solid in THF.
-
Treat with activated carbon (Darco KB-G) or Si-Thiol for 2 hours.
-
Then proceed to crystallization.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Pd > 500 ppm after scavenging | Scavenger pores clogged or Dioxane interference. | Switch solvent to THF/EtOAc. Increase temperature to 60°C. |
| Product Yield Loss > 10% | Non-specific adsorption (common with Carbon). | Switch to Si-Thiol (Silica-bound).[3][4] It is inert to most organic scaffolds. |
| Slow Filtration | Colloidal Pd(0) ("Pd Black") clogging the frit. | Add Celite® to the reaction mixture before filtering. Do not just filter through Celite. |
| Colored Product (Yellow/Grey) | Residual Pd-Ligand complex. | The color often indicates Pd(II). Use Si-TMT (stronger affinity for Pd(II)). |
Dioxane-Specific Workflow Visualization
The following workflow illustrates the critical "Solvent Swap" required when working with dioxane to ensure efficient Pd removal.
Figure 2: Workflow for handling Dioxane reaction mixtures. Note the mandatory dilution or distillation steps.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[5] Available at: [Link]
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. (1997).[6] Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. (2023).[7][8] Available at: [Link]
-
Biotage Metal Scavenger User Guide. Biotage AB. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative 1H NMR Characterization: 3,3-Dimethyl vs. Unsubstituted 1,4-Dioxanes
In the realm of structural elucidation and rational drug design, cyclic ethers like 1,4-dioxane serve as foundational scaffolds. The introduction of alkyl substituents—such as a gem-dimethyl group—fundamentally alters the molecule's symmetry, conformational dynamics, and resulting nuclear magnetic resonance (NMR) profile.
Nomenclature Note: While strict IUPAC rules designate the gem-dimethyl substituted structure as 2,2-dimethyl-1,4-dioxane to minimize locant numbers, the term 3,3-dimethyl-1,4-dioxane is highly prevalent in synthetic literature, particularly when tracing the lineage of derivatives like 3,3-dimethyl-1,4-dioxane-2,5-dione (dimethyl glycolide)[1]. This guide addresses the structural entity characterized by a gem-dimethyl group adjacent to one of the ethereal oxygens.
This guide provides an objective, data-driven comparison of the
Structural Dynamics & Spectral Causality (The "Why")
To interpret the
Unsubstituted 1,4-Dioxane: High Symmetry and Rapid Inversion
Unsubstituted 1,4-dioxane possesses a highly symmetric structure. In solution at room temperature (298 K), the molecule undergoes a rapid chair-to-chair ring inversion[2]. Because the energy barrier for this inversion is exceptionally low, the axial and equatorial protons rapidly exchange environments on the NMR timescale.
-
Causality: This rapid time-averaging, combined with the molecule's inherent
symmetry, renders all eight protons chemically and magnetically equivalent. Consequently, adjacent equivalent protons do not split each other, resulting in a single, sharp resonance line[3].
3,3-Dimethyl-1,4-Dioxane: Desymmetrization and Steric Bias
The introduction of a gem-dimethyl group at the C3 (or C2) position shatters the molecule's global symmetry.
-
Causality: The steric bulk of the two methyl groups biases the conformational landscape. While ring flipping still occurs, the molecule no longer possesses equivalent proton environments across the ring. The methyl protons themselves remain equivalent (appearing as a 6H singlet) due to rapid rotation and ring flipping. However, the methylene protons on the ring are now segregated into distinct spin systems: an isolated
group adjacent to the quaternary carbon, and an interacting system (an AA'BB' spin system) on the opposite side of the ring[4].
Experimental Methodology: Self-Validating NMR Protocol
To ensure absolute trustworthiness in structural assignment, the following protocol establishes a self-validating system for data acquisition.
Step 1: Sample Preparation & Internal Referencing
-
Action: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v tetramethylsilane (TMS)[5]. -
Validation: The concentration is kept low to prevent viscosity-induced line broadening. TMS acts as an internal standard; setting its resonance strictly to 0.00 ppm validates the chemical shift axis[3].
Step 2: Instrument Calibration & Acquisition
-
Action: Transfer the sample to a 5 mm precision NMR tube. Acquire data on a 400 MHz or 600 MHz spectrometer at 298 K. Lock the field to the deuterium frequency of
(7.26 ppm residual solvent peak)[5]. -
Parameters: 16–32 scans, 30° pulse angle, and a relaxation delay (
) of 2 seconds. -
Validation: The deuterium lock ensures magnetic field stability over the acquisition period, preventing peak drift and ensuring sharp resolution of complex multiplets.
Step 3: Data Processing & Integration
-
Action: Apply a Fourier transform, followed by rigorous zero-order and first-order phase corrections. Apply a baseline correction before integrating the peaks.
-
Validation: The total sum of the integrals must equal 8H for unsubstituted 1,4-dioxane and 12H for 3,3-dimethyl-1,4-dioxane. Any deviation indicates impurities or incomplete relaxation.
Workflow Visualization
Figure 1: Step-by-step 1H NMR workflow for the characterization of cyclic ether conformations.
Quantitative Data Presentation
The following table summarizes the expected
| NMR Parameter | Unsubstituted 1,4-Dioxane | 3,3-Dimethyl-1,4-Dioxane | Mechanistic Rationale |
| Total Integration | 8H | 12H | Corresponds directly to the molecular formulas ( |
| Chemical Shifts ( | 3.69 (s, 8H)[3] | ~1.20 (s, 6H)~3.40 (s, 2H)3.55–3.80 (m, 4H) | Oxygen electronegativity deshields ring protons (~3.4-3.8 ppm). Alkyl methyls are shielded (~1.2 ppm). |
| Multiplicity | Singlet | Singlet ( | Spin-spin coupling only occurs between adjacent, non-equivalent protons (the |
| Spin System | The gem-dimethyl group isolates the adjacent methylene from vicinal coupling. |
Implications in Drug Development
The transition from an unsubstituted 1,4-dioxane to a substituted derivative like 3,3-dimethyl-1,4-dioxane is not merely an academic exercise in NMR spectroscopy; it has profound implications in medicinal chemistry.
The 1,4-dioxane nucleus is a highly versatile scaffold used in the development of compounds interacting with various receptor systems, including muscarinic acetylcholine receptors (mAChRs)[6]. Unsubstituted 1,4-dioxane is highly flexible, which can lead to entropic penalties upon target binding. By introducing a gem-dimethyl group, medicinal chemists can restrict the conformational flexibility of the ring. This "conformational locking" can force the molecule into a specific bioactive geometry, significantly enhancing both target binding affinity and receptor subtype selectivity[6]. Furthermore, the addition of lipophilic methyl groups alters the partition coefficient (LogP), directly impacting the drug candidate's pharmacokinetics, membrane permeability, and metabolic stability.
References
-
docbrown.info - Advanced Organic Chemistry: 1H NMR spectrum of 1,4-dioxane. Retrieved from: [Link]
-
washington.edu - NMR Solvent Data Chart. Retrieved from:[Link]
-
nih.gov - Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Retrieved from: [Link]
-
acs.org - Ab Initio Conformational Analysis of 1,4-Dioxane. Retrieved from:[Link]
- google.com (Patents) - Process for the preparation of 1,4-dioxane-2,5-diones.
Sources
- 1. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Dioxane-2-Acetic Acid and Alternative Analytical Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, understanding the structural nuances of molecules is paramount. Dioxane-2-acetic acid, a molecule incorporating both a cyclic ether and a carboxylic acid functional group, presents a unique analytical challenge. This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth analysis of its expected mass spectrometry fragmentation patterns and compares this with alternative analytical methodologies. We will delve into the causality behind experimental choices, ensuring a robust and validated approach to its characterization.
The Analytical Imperative for Dioxane-2-Acetic Acid
Dioxane-2-acetic acid and its derivatives are important intermediates in various chemical syntheses. The presence of both a hydrophilic carboxylic acid and a more lipophilic dioxane ring gives these molecules distinct chemical properties. Accurate and reliable analytical methods are crucial for reaction monitoring, purity assessment, and metabolic studies. While mass spectrometry is a powerful tool for structural elucidation, a comprehensive understanding of its fragmentation behavior is essential for confident identification.
Predicting the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of Dioxane-2-Acetic Acid
Direct experimental mass spectra for dioxane-2-acetic acid are not widely available in the literature. However, by leveraging established fragmentation principles for its constituent functional groups—cyclic ethers and carboxylic acids—we can predict its fragmentation pathways under electron ionization.
The molecular ion of dioxane-2-acetic acid (C₆H₁₀O₄) has a molecular weight of 146.14 g/mol . Upon electron ionization, we anticipate a molecular ion peak (M⁺˙) at m/z 146, although it may be of low intensity due to the presence of multiple fragmentation- labile sites. The fragmentation will likely be driven by the initial ionization at one of the oxygen atoms, either in the dioxane ring or the carboxylic acid group.
Key Predicted Fragmentation Pathways:
-
α-Cleavage adjacent to the dioxane ring: This is a common fragmentation pathway for ethers.[1] Cleavage of the bond between the ring and the acetic acid side chain would result in the loss of a carboxymethyl radical (•CH₂COOH), leading to a fragment at m/z 87 .
-
Loss of the carboxylic acid group: Carboxylic acids readily lose the -COOH group, resulting in a fragment at [M - 45]⁺.[2] For dioxane-2-acetic acid, this would correspond to a fragment at m/z 101 .
-
McLafferty Rearrangement: This is a characteristic fragmentation of carboxylic acids with a γ-hydrogen.[1] In dioxane-2-acetic acid, a hydrogen atom from the dioxane ring can be transferred to the carbonyl oxygen of the carboxylic acid, followed by cleavage of the bond between the α and β carbons of the side chain. This would result in the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 118 .
-
Ring Opening and Fragmentation of the Dioxane Moiety: The dioxane ring itself can undergo fragmentation. Common fragments for 1,4-dioxane include ions at m/z 88, 58, and 28 .[3] We can expect to see fragments arising from the cleavage of the dioxane-2-acetic acid molecular ion that correspond to these characteristic dioxane fragments, potentially with the acetic acid group or its fragments still attached. For instance, a fragment corresponding to the loss of formaldehyde (CH₂O) from the dioxane ring could lead to a variety of smaller ions.
-
Loss of a hydroxyl radical: A common fragmentation for carboxylic acids is the loss of •OH, leading to an [M-17]⁺ ion.[4] This would result in a fragment at m/z 129 .
The following diagram illustrates the predicted major fragmentation pathways of dioxane-2-acetic acid under electron ionization.
Caption: Predicted EI-MS fragmentation of dioxane-2-acetic acid.
Experimental Protocol for GC-MS Analysis
To acquire the mass spectrum of dioxane-2-acetic acid, a gas chromatography-mass spectrometry (GC-MS) approach is recommended due to the volatility of the compound, although derivatization may be necessary to improve its chromatographic behavior and thermal stability.
Step-by-Step Methodology:
-
Sample Preparation (Derivatization):
-
To enhance volatility and prevent thermal degradation of the carboxylic acid group, derivatization is often necessary. A common method is esterification to form the methyl ester.
-
Protocol: To 1 mg of dioxane-2-acetic acid, add 1 mL of 2% (v/v) sulfuric acid in methanol. Heat the mixture at 60°C for 30 minutes. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C. A splitless injection is preferred for trace analysis.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is suitable for separating the derivatized analyte.[5]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
The following diagram outlines the GC-MS workflow for the analysis of dioxane-2-acetic acid.
Caption: GC-MS workflow for dioxane-2-acetic acid analysis.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust technique, other methods can also be employed for the analysis of dioxane-2-acetic acid, each with its own advantages and limitations.
| Technique | Principle | Advantages for Dioxane-2-Acetic Acid | Disadvantages |
| GC-MS (with derivatization) | Separation by volatility and boiling point, followed by mass-based detection. | High resolution, provides structural information through fragmentation, extensive spectral libraries available for comparison. | Requires derivatization for the carboxylic acid, which adds a step and potential for side reactions. |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Separation by polarity using a liquid mobile phase, followed by mass-based detection. | Can analyze the compound in its native form without derivatization, suitable for less volatile and thermally labile compounds.[6] | Fragmentation in ESI may be less extensive than in EI, potentially providing less structural detail. Matrix effects can be more pronounced. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Provides unambiguous structural elucidation, including stereochemistry. Non-destructive. | Lower sensitivity compared to mass spectrometry, requires larger sample amounts, and is a more expensive technique. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation by volatility, followed by detection based on the ionization of organic compounds in a hydrogen flame. | Robust, quantitative, and relatively inexpensive. | Provides no structural information, identification is based solely on retention time, which is less specific than a mass spectrum.[7] |
Causality in Method Selection
The choice of analytical technique is dictated by the specific research question.
-
For initial identification and structural confirmation , GC-MS is a powerful tool, with the predicted fragmentation patterns serving as a guide for spectral interpretation.
-
For quantitative analysis in complex matrices , such as biological fluids or environmental samples, HPLC-MS/MS may be the preferred method due to its high sensitivity and selectivity, and the ability to analyze the compound without derivatization.[8][9]
-
For absolute structural elucidation , including stereoisomer differentiation, NMR spectroscopy is indispensable.
-
For routine quality control where the identity of the compound is already established, GC-FID offers a cost-effective and reliable quantitative solution.
Conclusion
References
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National Center for Biotechnology Information. "Toxicological Profile for 1,4-Dioxane." ncbi.nlm.nih.gov, Accessed February 26, 2026. [Link]
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U.S. Environmental Protection Agency. "Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications." epa.gov, Accessed February 26, 2026. [Link]
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Science & Tech Edu. "FRAGMENTATION PATTERNS OF ETHERS, Aldehydes, Ketones, Esters, and Carboxylic Acids." youtube.com, Jul 13, 2021. [Link]
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DDMS, Inc. "What You Need to Know About 1,4-Dioxane Analysis." ddmsinc.com, Accessed February 26, 2026. [Link]
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New York State Department of Health. "Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane." health.ny.gov, Accessed February 26, 2026. [Link]
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Koritzke, A. L., et al. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." International Journal of Mass Spectrometry, vol. 454, 2020, p. 116342. [Link]
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LCGC International. "Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method." lcgc-international.com, Dec 16, 2024. [Link]
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ResearchGate. "Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids." researchgate.net, Aug 2025. [Link]
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PubMed. "Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization." pubmed.ncbi.nlm.nih.gov, Mar 2003. [Link]
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A Senior Application Scientist's Guide to Metabolic Stability: 1,4-Dioxane vs. 1,3-Dioxolane Scaffolds
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision with profound implications for a drug candidate's ultimate success. Among the myriad of heterocyclic systems employed, saturated six- and five-membered rings containing two oxygen atoms—1,4-dioxane and 1,3-dioxolane, respectively—are frequently utilized as linkers, constrained ethers, or polar motifs. While structurally similar, their distinct arrangements of heteroatoms lead to significant differences in their metabolic fate, influencing critical pharmacokinetic parameters such as half-life, clearance, and potential for toxicity.
This guide provides an in-depth comparison of the metabolic stability of the 1,4-dioxane and 1,3-dioxolane scaffolds. We will explore the enzymatic pathways responsible for their biotransformation, the nature of their metabolites, and the associated toxicological concerns. This analysis is grounded in experimental evidence and designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions during the lead optimization process.
The Metabolic Profile of 1,4-Dioxane
The 1,4-dioxane ring, a symmetrical diether, is notoriously resilient to chemical degradation but is readily metabolized in biological systems. Its biotransformation is a critical area of study, not only in drug development but also in environmental toxicology, as 1,4-dioxane is a persistent environmental contaminant and is classified as a likely human carcinogen.[1][2]
Primary Metabolic Pathway: Cytochrome P450-Mediated Oxidation
The metabolic clearance of 1,4-dioxane is predominantly an oxidative process mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[1] The liver is the primary site of this metabolism.[3][4]
-
Key Enzymes: Extensive research has identified CYP2E1 as a major enzyme responsible for the initial oxidation of the 1,4-dioxane ring.[5][6] Chronic administration of 1,4-dioxane has been shown to induce CYP2E1 in the liver, kidney, and nasal mucosa in animal models.[7] The induction of CYP2E1 is significant because this enzyme is known to generate reactive oxygen species (ROS), which can contribute to oxidative stress and cytotoxicity.[6] Other isoforms, such as CYP2B1/2, may also play a role.[5][7]
-
Mechanism of Metabolism: The metabolic cascade is initiated by α-hydroxylation, where a hydroxyl group is inserted at a carbon atom adjacent to an ether oxygen. This unstable hemiacetal intermediate undergoes spontaneous ring-opening.
-
Major Metabolites: The primary metabolites identified in urine and plasma are β-hydroxyethoxyacetic acid (HEAA) and, to a lesser extent, 1,4-dioxane-2-one.[1][8] HEAA is considered the main metabolite, and its elimination half-life in humans is approximately 3 to 4 hours.[1][8] While HEAA itself is not considered highly toxic, the metabolic process and other potential intermediates raise toxicological flags.[9] The carcinogenic effects of 1,4-dioxane are believed to be linked to the parent compound or the cytotoxicity induced by its metabolism rather than directly by metabolites like HEAA.[10][11]
Metabolic Pathway of 1,4-Dioxane
Caption: Potential hydrolytic and oxidative pathways for the 1,3-dioxolane scaffold.
Comparative Analysis: 1,4-Dioxane vs. 1,3-Dioxolane
The choice between these two scaffolds can significantly alter a compound's drug-like properties. The following table summarizes their key metabolic and toxicological differences.
| Feature | 1,4-Dioxane Scaffold | 1,3-Dioxolane Scaffold | Causality and Implication for Drug Design |
| Primary Degradation Pathway | Enzymatic C-H Oxidation | Chemical Hydrolysis & Enzymatic Oxidation | 1,4-Dioxane stability is primarily a function of enzyme kinetics. 1,3-Dioxolane has an added chemical stability liability, especially for oral drugs. |
| Key Enzymes | Cytochrome P450 (esp. CYP2E1) [5] | Cytochrome P450s, Hydrolases | Metabolism of 1,4-dioxane is linked to a specific CYP known for bioactivation. 1,3-Dioxolane metabolism is likely more general. |
| Primary Metabolites | β-Hydroxyethoxyacetic acid (HEAA), 1,4-dioxane-2-one [1] | Diols, Aldehydes/Ketones (from hydrolysis); Hydroxylated derivatives (from oxidation) | 1,4-Dioxane metabolism is well-defined and leads to specific, known metabolites. 1,3-Dioxolane metabolites are more varied and structure-dependent. |
| General Metabolic Stability | Generally low to moderate stability due to efficient CYP-mediated oxidation. | Variable; can range from low (hydrolytically unstable) to high (sterically hindered). [12] | 1,4-Dioxane is often a metabolic "hotspot." The stability of 1,3-dioxolane can be tuned more easily with substitution. |
| Key Toxicological Concerns | Classified as a likely human carcinogen; cytotoxicity linked to oxidative stress from metabolism. [1][13] | Generally low systemic toxicity; potential for reproductive toxicity noted for the parent compound. [14][15] | The carcinogenicity of 1,4-dioxane is a significant red flag for drug development, often leading to its avoidance. 1,3-Dioxolane is generally considered a more benign scaffold. |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
To empirically determine and compare the metabolic stability of compounds containing these scaffolds, the liver microsomal stability assay is the industry standard. It provides a robust measure of Phase I metabolic activity. [3][16][17][18]
Rationale
The liver is the body's primary metabolic hub, and liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes. [3]They are a cost-effective and reliable source of most Phase I drug-metabolizing enzymes, particularly the CYP450 family. [4]By incubating a test compound with microsomes and an essential cofactor (NADPH), we can simulate Phase I metabolism. The rate at which the parent compound disappears is a direct measure of its intrinsic clearance (Clint) by these enzymes. [17][18]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions. Confirm pH is between 7.3-7.5. [16] * Test Compound Stock (10 mM): Dissolve the test compound in 100% DMSO.
-
Microsomal Stock (20 mg/mL): Pooled liver microsomes (e.g., human, rat, mouse) are commercially available. Thaw quickly at 37°C and immediately place on ice. [16] * NADPH Regenerating System Solution (or 1 mM NADPH): Prepare according to the manufacturer's instructions. This cofactor is essential to initiate the CYP450 catalytic cycle. [3]
-
-
Incubation Procedure:
-
Prepare a master mix of microsomes diluted in phosphate buffer to an intermediate concentration (e.g., 1 mg/mL).
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound from the stock solution to achieve a final concentration of 1 µM. This low concentration is typically below the Michaelis-Menten constant (Km) for most enzymes, ensuring first-order kinetics. [16] * Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final microsomal protein concentration should be 0.5 mg/mL. [3]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells. [17] * Termination is achieved by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization). This step precipitates the proteins and halts all enzymatic activity. [16]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound's mass-to-charge ratio (m/z) relative to the internal standard. [16]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from this plot (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).
-
Workflow for Microsomal Stability Assay
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Conclusion and Strategic Recommendations
The metabolic profiles of 1,4-dioxane and 1,3-dioxolane scaffolds are distinct and carry significant weight in the decision-making process of drug design.
-
The 1,4-dioxane scaffold should be used with extreme caution. Its well-documented metabolism via CYP2E1 and its classification as a likely carcinogen present substantial liabilities. [1][5]While it may offer desirable physical properties, the risk of metabolic bioactivation and associated toxicity often outweighs the benefits, making it a challenging scaffold to justify in a modern drug discovery program.
-
The 1,3-dioxolane scaffold is generally a more metabolically favorable choice. Its primary liability is often chemical (hydrolytic instability) rather than metabolic, a parameter that can be tested early and potentially mitigated through structural modifications that increase steric hindrance around the acetal center. [19][12]Its susceptibility to CYP-mediated oxidation is a standard metabolic challenge that can be addressed through conventional medicinal chemistry strategies, such as blocking potential sites of metabolism.
Ultimately, the empirical data from well-designed experiments, such as the microsomal stability assay described, are indispensable. By integrating a deep understanding of metabolic pathways with robust experimental validation, drug development professionals can navigate the complexities of scaffold selection to design safer and more effective medicines.
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Technical Comparison Guide: IR Spectroscopy of Carboxylic Acid-Functionalized Dioxanes
Topic: IR Spectroscopy Signatures of Carboxylic Acid Functionalized Dioxanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, 1,4-dioxane-2-carboxylic acid and its derivatives serve as critical bioisosteres for morpholines and piperazines, offering altered solubility and metabolic stability profiles. However, characterizing these scaffolds presents a unique spectroscopic challenge: distinguishing the ether-rich ring modes from the carboxylic acid functionality , while accounting for the inductive effects of the
This guide provides a definitive technical comparison of the infrared (IR) signatures of carboxylic acid-functionalized dioxanes against unfunctionalized scaffolds and aliphatic acid standards. It establishes a self-validating protocol for identifying these molecules based on vibrational causality.
Theoretical Framework: The -Alkoxy Inductive Effect
To accurately interpret the spectrum of 1,4-dioxane-2-carboxylic acid, one cannot simply overlay the spectrum of dioxane with that of acetic acid. The proximity of the ring oxygen (position 1) to the carboxylic acid (position 2) alters the vibrational force constants.
Mechanistic Insight[1]
-
Inductive Withdrawal (-I Effect): The ether oxygen at position 1 is highly electronegative. It withdraws electron density from the adjacent C2 carbon, and subsequently from the carbonyl carbon.
-
C=O Bond Strengthening: Unlike resonance (which weakens the C=O bond), this inductive withdrawal reduces the contribution of the single-bond dipolar resonance form (
), effectively increasing the double-bond character of the carbonyl. -
Spectral Consequence: The C=O stretching frequency shifts to a higher wavenumber (
) compared to standard aliphatic acids ( ).[1]
Comparative Analysis: Spectral Signatures
The following table contrasts the target molecule against its structural parents to isolate diagnostic peaks.
Table 1: Comparative IR Fingerprints
| Vibrational Mode | 1,4-Dioxane (Baseline) | Aliphatic Acid (e.g., Hexanoic) | 1,4-Dioxane-2-COOH (Target) | Diagnostic Note |
| O-H Stretch | None | The "messy" dimer band obscures C-H stretches; confirms -COOH presence. | ||
| C=O Stretch | None | Critical Differentiator: Shifted blue due to | ||
| C-O-C (Ether) Asym | None | Retained from dioxane ring; often splits due to symmetry breaking. | ||
| C-O (Acid) Stretch | None | Distinct from the ether band; usually sharper than the broad ether envelope. | ||
| Ring Breathing | None | Confirming the 6-membered ether ring integrity. |
Detailed Spectral Interpretation
Region I: The High-Frequency Envelope ( )
-
Observation: A broad, intense absorption band spanning
.[2][1] -
Causality: Strong intermolecular hydrogen bonding between carboxylic acid dimers.[3]
-
Differentiation: This band will overlap the sharp
stretches ( ) of the dioxane ring. In unfunctionalized dioxane, the region is clean; in the acid derivative, it appears as "peaks on a hill."
Region II: The Carbonyl Shift ( )
-
Observation: A sharp, intense peak centered near
. -
Validation: If the peak appears at
, suspect ring opening or lack of -oxygen influence (e.g., if the acid is separated from the ring by a methylene spacer). The elevated frequency is the hallmark of the electron-deficient -position [2].
Region III: The Fingerprint & Ether Zone ( )
-
The "Twin" C-O Signals: You will observe two distinct C-O stretching zones.[4]
-
Acid C-O (
): Coupled with O-H in-plane bending. -
Ether C-O-C (
): The strongest band in the spectrum. In 2-substituted dioxanes, the loss of symmetry often causes this band to split into a complex multiplet, unlike the cleaner doublet of 1,4-dioxane [3].
-
Experimental Protocol: Self-Validating Identification
To ensure data integrity, follow this decision logic for sample preparation and analysis.
Step 1: Sample Preparation
-
Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.
-
Why: Carboxylic acid dimers are stable in solid state. KBr pellets can introduce moisture (hygroscopic), broadening the OH band further and confusing the analysis.
-
-
Alternative: Solution Cell (
or ) .-
Why: To observe the monomer C=O stretch (shifts to
) and confirm the H-bonding status.
-
Step 2: The Identification Workflow
Figure 1: Decision tree for validating carboxylic acid functionalized ether scaffolds.
Structural Logic Visualization
Understanding the Inductive Effect is key to explaining the C=O shift. The diagram below illustrates the electron withdrawal pathway.
Figure 2: Visualization of the
References
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]
-
NIST Chemistry WebBook. (2018). 1,4-Dioxane IR Spectrum. Retrieved from [Link]
-
Spectroscopy Online. (2020). The C=O[2][1][3][5][6][7][8][9] Bond, Part III: Carboxylic Acids.[3][10] Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 10. (R)-1,4-dioxane-2-carboxylic acid | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural & Functional Analysis of Substituted 1,4-Dioxane Scaffolds: A Crystallographic Comparison Guide
Topic: X-ray Crystallography Data for Substituted 1,4-Dioxane Rings Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The 1,4-Dioxane Advantage
In modern medicinal chemistry, the 1,4-dioxane ring is more than just a solvent; it is a critical bioisostere used to modulate lipophilicity (LogP), metabolic stability, and aqueous solubility.[1] Unlike its carbocyclic analog (cyclohexane) or nitrogenous counterpart (morpholine), the 1,4-dioxane scaffold offers a unique electrostatic profile with two hydrogen-bond acceptors and no donors, often improving permeability without introducing basicity.[1]
This guide objectively compares the crystallographic behavior of substituted 1,4-dioxane rings against industry-standard alternatives. We analyze ring puckering, lattice packing forces, and provide a field-tested protocol for obtaining diffraction-quality crystals of these often highly soluble compounds.[1]
Structural Comparison: 1,4-Dioxane vs. Bioisosteres[1]
The choice of scaffold dictates the 3D vector alignment of substituents. X-ray crystallography reveals that while 1,4-dioxane mimics the chair conformation of cyclohexane, its internal geometry deviates significantly due to the C-O bond properties.
Comparative Metrics Table
Data synthesized from Cambridge Structural Database (CSD) averages and standard bond parameters.
| Feature | 1,4-Dioxane | Morpholine | Cyclohexane | Implication for Drug Design |
| Dominant Conformation | Chair (Centrosymmetric) | Chair | Chair | 1,4-Dioxane is more flexible; lower barrier to twist-boat.[1] |
| Bond Length (Avg) | C-O: 1.43 Å | C-N: 1.47 Å | C-C: 1.54 Å | Shorter bonds in dioxane compress the scaffold, altering substituent vectors. |
| Bond Angle (Internal) | C-O-C: ~111.5° | C-N-C: ~109-111° | C-C-C: 109.5° | Oxygen lone pairs expand the angle slightly vs. tetrahedral carbon. |
| H-Bond Potential | 2 Acceptors (Ether O) | 1 Acceptor / 1 Donor | None | Dioxane improves solubility without adding a basic center (pKa neutral). |
| Ring Puckering ( | 0.56 - 0.58 Å | 0.56 - 0.58 Å | 0.58 Å | Slightly flatter chair than cyclohexane due to shorter C-O bonds. |
| Lattice Behavior | High solubility; prone to disorder | Forms strong H-bond networks | Packing driven by Van der Waals | Dioxane derivatives are harder to crystallize due to weak intermolecular forces. |
Deep Dive: The Conformational Energy Landscape
While the chair conformation is the global minimum for unsubstituted 1,4-dioxane, X-ray data reveals that bulky substituents (e.g., cis-2,5-disubstitution) can force the ring into a twist-boat conformation to relieve 1,3-diaxial strain.
-
Causality: The barrier to ring inversion in 1,4-dioxane (approx. 9-10 kcal/mol) is lower than in cyclohexane (10-11 kcal/mol).
-
Observation: In crystal structures of 2,5-trans-diaxial substituted dioxanes, the ring often distorts significantly to accommodate the steric bulk, whereas cyclohexane might simply lock into a rigid chair. This flexibility allows the 1,4-dioxane scaffold to "mold" slightly into protein binding pockets, potentially improving affinity at the cost of entropic penalty.
Experimental Protocol: Crystallization of Polar Heterocycles
The Challenge: Substituted 1,4-dioxanes are typically highly soluble in organic solvents and water, making classical cooling crystallization difficult.[1] They often form "oils" rather than crystals.[1] The Solution: A self-validating Antisolvent Vapor Diffusion protocol designed to slow down nucleation and promote order.
Phase 1: Solubility Screening (The "Drop Test")
-
Dissolve 5 mg of compound in 50 µL of a primary solvent (e.g., Methanol, DCM, THF).[1]
-
Add the antisolvent (e.g., Hexane, Diethyl Ether, Pentane) dropwise.[1]
-
Validation:
Phase 2: Vapor Diffusion Setup (The "Hanging Drop" for Small Molecules)
This method mimics protein crystallography to control the rate of supersaturation.
-
Inner Vessel: Place 10-20 mg of pure compound in a small vial (e.g., 2 mL GC vial). Dissolve in the minimum amount of "Good Solvent" (determined in Phase 1).
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar (e.g., 20 mL scintillation vial).
-
Reservoir: Fill the outer jar with 2-3 mL of the "Antisolvent" (volatile non-solvent).
-
Seal: Cap the large jar tightly.
-
Mechanism: The volatile antisolvent diffuses into the small vial, slowly increasing polarity and forcing the compound to crystallize.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the crystallization method based on solubility.
Caption: Decision matrix for crystallizing highly soluble 1,4-dioxane derivatives. Vapor diffusion is prioritized to prevent oiling out.
Data Analysis: Handling Ring Disorder
When refining X-ray data for 1,4-dioxane rings, researchers often encounter disorder due to the ring flipping between chair conformers in the crystal lattice.
Refinement Strategy
-
Identify Disorder: Look for elongated thermal ellipsoids on the ethylene carbons (C2/C3 or C5/C6).
-
Model Splitting: If the electron density suggests two discrete positions, model the ring as two components (Part A and Part B) with occupancy summing to 1.0.
-
Restraints: Apply SAME or SADI restraints (in SHELXL) to bond lengths and angles to ensure chemically reasonable geometry for both disordered components.
-
Validation: Check the
. A drop in of >1-2% justifies the disorder model.
Case Study: 1,4-Benzodioxane in Adrenergic Antagonists[1][2]
The 1,4-benzodioxane scaffold (a fused analog) appears in drugs like Doxazosin and Piperoxan . X-ray comparisons reveal that fusing the benzene ring locks the dioxane unit into a half-chair conformation.
-
Impact: This locking restricts the conformational space compared to the saturated 1,4-dioxane.
-
Design Lesson: If your target requires a rigid vector, use benzodioxane.[1] If it requires "induced fit" flexibility, use saturated 1,4-dioxane.[1]
Conformational Logic Diagram
Caption: Conformational accessibility comparison. Saturated 1,4-dioxane retains access to twist-boat states, unlike the fused system.[1]
References
-
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). [Link]
-
Bolchi, C. et al. (2020).[1][2] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. [Link]
-
NIST Chemistry WebBook. "1,4-Dioxane, 2,5-dimethyl- Thermochemical Data." [Link]
-
Probert, M. (2023).[1] "Advanced crystallisation methods for small organic molecules." University of Southampton ePrints. [Link]
Sources
The Impact of Methyl Substitution on the Biological Activity of Dioxane Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dioxane scaffold, a six-membered heterocyclic ring containing two oxygen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antiviral, anticancer, and modulatory effects on the central nervous system.[1][2] The biological profile of these compounds is highly dependent on the nature and position of substituents on the dioxane ring. Among the most common modifications is the introduction of methyl groups. This guide provides a comparative analysis of the biological activity of dimethyl versus monomethyl dioxane ligands, drawing on experimental data to elucidate the impact of this seemingly subtle structural change.
Part 1: Muscarinic Acetylcholine Receptor Affinity of 1,4-Dioxane Ligands: A Direct Comparison
A compelling example of the differential effects of mono- versus dimethyl substitution is found in the realm of muscarinic acetylcholine receptor (mAChR) ligands. A study by Piergentili et al. provides a direct comparison of a monomethylated 1,4-dioxane derivative with its dimethylated counterparts.[3][4]
The compounds compared are analogues of cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide, a known muscarinic agonist. The study investigated the effect of adding a second methyl group at either the 6-position (gem-dimethyl) or the 5-position (trans-dimethyl).[4]
Caption: Figure 1. Structures of Monomethyl and Dimethyl 1,4-Dioxane Ligands.
The biological activity of these compounds was assessed through receptor binding assays at human muscarinic M1-M5 receptors. The results, summarized in the table below, demonstrate that the addition and placement of a second methyl group significantly alters the receptor affinity profile.
| Compound | Substitution | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| 1 | 6-methyl (monomethyl) | 6.85 | 7.41 | 7.15 | 7.04 | 6.60 |
| 2 | 6,6-dimethyl (gem-dimethyl) | 6.40 | 6.67 | 7.45 | 6.70 | 6.11 |
| 3 | trans-5,6-dimethyl | 6.96 | 7.08 | 7.82 | 7.14 | 6.64 |
Data sourced from Piergentili et al. (2009).[4]
From this data, it is evident that the geminal dimethylation at the 6-position (Compound 2 ) and the trans-5,6-dimethyl substitution (Compound 3 ) lead to a notable increase in affinity for the M3 receptor subtype compared to the monomethyl derivative (Compound 1 ).[3][4] Specifically, the gem-dimethyl and trans-5,6-dimethyl substitutions enhance M3 selectivity.[3][4] In contrast, a separate study has shown that introducing a methyl group at the 2-position of a different 1,4-dioxane scaffold can also lead to a marked increase in affinity for all five mAChR subtypes.[1][5] This highlights the critical role of the position of methylation in determining the pharmacological profile.
The observed differences in receptor affinity can be attributed to the altered steric and conformational properties of the ligands. The addition of a second methyl group can influence the preferred conformation of the dioxane ring and its interaction with the receptor's binding pocket.
Part 2: Anticancer and Antimicrobial Activities of 1,3-Dioxane Derivatives: An Indirect Comparison
Dimethyl-1,3-Dioxane Derivatives
A prominent class of dimethyl-1,3-dioxane derivatives with well-documented biological activity is based on 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. These compounds have been investigated for their anticancer properties.[2]
Caption: Figure 2. General structures of a Meldrum's acid derivative and a monomethyl-1,3-dioxane.
| Compound Class | Biological Activity | Example IC50/MIC Values |
| 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones | Anticancer | IC50 values in the low micromolar range against various cancer cell lines.[2] |
| Other Meldrum's acid derivatives | Antimicrobial | Activity against both Gram-positive and Gram-negative bacteria. |
Monomethyl-1,3-Dioxane and Related Derivatives
While data on the anticancer activity of monomethyl-1,3-dioxane derivatives is scarce, some studies have explored the antimicrobial potential of related structures, such as substituted 1,3-dioxolanes (a five-membered ring analog). For instance, certain 2-methyl-1,3-dioxolane derivatives have shown antibacterial and antifungal properties.[6][7]
| Compound Class | Biological Activity | Example MIC Values |
| Substituted 2-methyl-1,3-dioxolanes | Antibacterial, Antifungal | MIC values in the µg/mL range against various bacterial and fungal strains.[6][7] |
| Functionally substituted 1,3-dioxacycloalkanes | Antimicrobial, Antifungal | A 2-methyl-2-ethyl-4-chloromethyl-1,3-dioxolane showed broad antimicrobial activity.[8] |
Although a direct comparison is not possible, the available data suggests that both mono- and dimethylated dioxane and dioxolane scaffolds can be tailored to exhibit significant antimicrobial activity. The specific substitution patterns and functional groups attached to the core ring structure appear to be the primary determinants of potency and spectrum of activity.
Part 3: Experimental Methodologies
Muscarinic Receptor Binding Assay
The following is a generalized protocol for a radioligand binding assay to determine the affinity of compounds for muscarinic receptors, based on the methodologies described in the cited literature.[9]
Caption: Figure 3. Workflow for Muscarinic Receptor Binding Assay.
-
Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are harvested and homogenized in a suitable buffer. The cell homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
A fixed concentration of the radioligand, such as [3H]N-methylscopolamine ([3H]NMS).
-
A range of concentrations of the unlabeled test compound (the monomethyl or dimethyl dioxane ligand).
-
The prepared cell membranes.
-
-
Incubation: The plates are incubated at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10]
Caption: Figure 4. Workflow for the MTT Cytotoxicity Assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 1,3-dioxane derivative). A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in a serum-free medium is added to each well.
-
Formazan Formation: The plates are incubated for another 2 to 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Conclusion
The biological activity of dioxane ligands is exquisitely sensitive to the degree and position of methyl substitution. As demonstrated in the case of 1,4-dioxane derivatives targeting muscarinic receptors, the addition of a second methyl group can significantly and selectively enhance affinity for specific receptor subtypes. While a direct comparison for 1,3-dioxane derivatives in anticancer and antimicrobial applications is less clear from the current literature, it is evident that both monomethyl and dimethyl scaffolds hold promise as platforms for the development of bioactive compounds. This guide underscores the importance of systematic structure-activity relationship studies in drug discovery and highlights how minor structural modifications can lead to profound changes in biological function.
References
Sources
- 1. New potent muscarinic receptor ligands bearing the 1,4-dioxane nucleus: Investigation on the nature of the substituent in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. Document: Properly substituted 1,4-dioxane nucleus favours the selective M3 muscarinic receptor activation. (CHEMBL1153096) - ChEMBL [ebi.ac.uk]
- 4. Properly substituted 1,4-dioxane nucleus favours the selective M3 muscarinic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Thorpe-Ingold Effect in Gem-Dimethyl Dioxane Cyclization: A Comparative Guide
This guide provides an in-depth technical analysis of the Thorpe-Ingold effect (gem-dimethyl effect) applied to the cyclization and stability of 1,3-dioxanes. It is designed for researchers optimizing protecting group strategies or designing stable cyclic ether scaffolds.
Executive Summary
The Thorpe-Ingold effect, or gem-dialkyl effect, is a pivotal kinetic and thermodynamic principle in organic synthesis. In the context of 1,3-dioxane formation , the introduction of a gem-dimethyl group (typically at the 5-position via neopentyl glycol ) significantly alters the cyclization profile compared to the unsubstituted 1,3-propanediol analog.
This guide compares the performance of 5,5-dimethyl-1,3-dioxane against the unsubstituted 1,3-dioxane . The gem-dimethyl variant exhibits superior thermodynamic stability and resistance to hydrolysis, driven primarily by the Reactive Rotamer Effect rather than simple angle compression.
Mechanistic Deep Dive: Causality of the Effect
To leverage the Thorpe-Ingold effect effectively, one must distinguish between its two theoretical components: Angle Compression and the Reactive Rotamer Effect . In 6-membered rings like dioxanes, the latter dominates.
A. Angle Compression (The Classical View)
-
Concept: Replacing methylene hydrogens with bulky methyl groups expands the external angle (
C-C-C), forcing the internal angle ( O-C-O) to contract. -
Relevance to Dioxanes: While critical for 3-membered rings (epoxides), this effect is negligible for 6-membered dioxanes. The bond angle change is insufficient to drive the cyclization of a relatively strain-free chair conformation.
B. The Reactive Rotamer Effect (The Dominant Driver)
-
Causality: In an unsubstituted chain (1,3-propanediol), the hydroxyl groups have high conformational freedom (anti/gauche rotamers). The "reactive" gauche conformation—required for ring closure—is statistically populated but not exclusive.
-
Gem-Dimethyl Impact: The introduction of gem-dimethyl groups introduces severe syn-pentane interactions in the extended (anti) conformers. To relieve this steric strain, the molecule adopts a gauche conformation, bringing the terminal hydroxyls into proximity.
-
Result: The ground state of the acyclic precursor is destabilized relative to the transition state, lowering
and accelerating cyclization.
Mechanism Visualization
The following diagram illustrates the pathway from the hemiacetal intermediate to the closed dioxane, highlighting the rotameric pre-organization.
Figure 1: Reaction coordinate showing the "Reactive Rotamer" pre-organization facilitated by the gem-dimethyl group.
Comparative Performance Analysis
The following data compares the unsubstituted system (derived from 1,3-propanediol) with the gem-dimethyl system (derived from neopentyl glycol).
Quantitative Comparison
| Feature | Unsubstituted System (1,3-Dioxane) | Gem-Dimethyl System (5,5-Dimethyl-1,3-dioxane) | Impact / Advantage |
| Precursor | 1,3-Propanediol | 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | |
| Cyclization Rate ( | 1.0 (Reference) | High Acceleration (Typically >10-50x) | Faster protection of carbonyls. |
| Hydrolytic Stability | Moderate | High (Strongly Deactivated) | Gem-dimethyl group hinders nucleophilic attack by water during hydrolysis. |
| Conformation | Mobile Chair (Ring Flip active) | Locked Chair | 5,5-dimethyl groups bias the equilibrium, often locking the chair to avoid 1,3-diaxial strain. |
| Melting Point | -42 °C | 129 °C (Precursor) | Solid handling of precursor (NPG) is easier than liquid 1,3-PD. |
| Primary Use Case | General Solvent | Robust Protecting Group | Preferred for protecting ketones/aldehydes in harsh conditions. |
Stability Data Interpretation
Experimental evidence indicates that substitution at the 5-position (the gem-dimethyl site) strongly deactivates the acetal toward acid-catalyzed hydrolysis.
-
Why? The transition state for hydrolysis involves ring opening to an oxocarbenium ion. The gem-dimethyl group sterically hinders the approach of water and destabilizes the conformational changes required to reach the transition state for ring opening.
-
Implication: If your drug molecule requires a protecting group that must survive acidic workups elsewhere in the synthesis, the 5,5-dimethyl-1,3-dioxane is the superior choice over the unsubstituted dioxane.
Experimental Protocols
To validate these effects or synthesize these scaffolds, use the following self-validating protocols.
Protocol A: Synthesis of 5,5-Dimethyl-1,3-dioxanes (Dean-Stark Method)
Objective: Drive the equilibrium to completion using the entropic advantage of NPG and water removal.
-
Reagents:
-
Substrate: 10 mmol Carbonyl compound (Aldehyde/Ketone).
-
Reagent: 12 mmol 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol).
-
Catalyst: 0.5 mmol
-Toluenesulfonic acid (pTSA). -
Solvent: 50 mL Toluene (forms azeotrope with water).
-
-
Setup:
-
Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Self-Validation Check: Ensure the trap is pre-filled with toluene to accurately monitor water evolution.
-
-
Reaction:
-
Reflux vigorously. The gem-dimethyl effect will accelerate the initial rate, but thermodynamic completion relies on water removal.
-
Monitor water collection. Theoretical yield of water = 0.18 mL per 10 mmol.
-
-
Workup:
-
Cool to RT. Wash with saturated
(removes pTSA). -
Dry organic layer over
, filter, and concentrate. -
Purification: Recrystallization (if solid) or vacuum distillation.
-
Protocol B: Kinetic Hydrolysis Measurement (Stability Assay)
Objective: Quantify the stability advantage (
-
Preparation:
-
Prepare a 0.01 M solution of the dioxane in 80:20 Dioxane:Water (v/v).
-
Maintain temperature at 25.0 °C
0.1 °C.
-
-
Initiation:
-
Add HCl to reach a final concentration of 0.1 M.
-
-
Monitoring:
-
UV Method: If the carbonyl is UV-active (e.g., Acetophenone acetal), monitor the appearance of the carbonyl peak (
). -
NMR Method: Monitor the disappearance of the acetal proton (O-CH-O) signal.
-
-
Analysis:
-
Plot
vs. time. -
The slope
. -
Expectation: The slope for 5,5-dimethyl-1,3-dioxane will be significantly flatter (smaller
) than the unsubstituted 1,3-dioxane.
-
Workflow Visualization
Figure 2: Decision logic for the synthesis of gem-dimethyl dioxanes using azeotropic distillation.
References
-
Jung, M. E., & Piizzi, G. (2005).[1][2][3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
-
Bachrach, S. M. (2008).[2] The Gem-Dimethyl Effect: A Theoretical Study of the Cyclization of 3-Hydroxyalkanoic Acids. The Journal of Organic Chemistry, 73(6), 2466–2468. Link
-
Smith, S. W., & Newman, M. S. (1968). Kinetics of Hydrolysis of Cyclic Ketals. Journal of the American Chemical Society.[3] (Validation of 5-position deactivation).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for NPG stability). Link
Sources
Chromatographic retention times of dioxane acid impurities
Chromatographic Retention Strategies for Dioxane Acid Impurities: A Comparative Column Performance Guide
Executive Summary
The accurate quantification of dioxane acid impurities—specifically (2-Hydroxyethoxy)acetic acid (HEAA) and 1,4-dioxane-2-carboxylic acid—is a critical analytical requirement in toxicological monitoring, environmental testing, and pharmaceutical drug development[1][2]. Because 1,4-dioxane is a persistent industrial solvent and a known impurity in ethoxylated surfactants, its primary degradation products and metabolites must be rigorously tracked[3].
This guide objectively compares the performance of three chromatographic modalities—Reversed-Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exclusion Chromatography (IEC)—for the retention and resolution of these highly polar, challenging analytes.
Mechanistic Context: The Dioxane Acid Challenge
Dioxane acid impurities present a unique set of physicochemical challenges that render standard chromatographic approaches ineffective:
-
Extreme Polarity: Compounds like HEAA possess a highly polar nature (logP < 0). In a standard aqueous environment, the carboxylic acid group ionizes, drastically reducing its affinity for hydrophobic stationary phases[1].
-
Lactone Equilibrium: In aqueous matrices, HEAA exists in equilibrium with its lactone form, 1,4-dioxan-2-one. Depending on the pH, analysts may observe an unexpected peak with a shorter retention time than HEAA in certain reversed-phase setups[4]. To prevent the spontaneous formation of this lactone and ensure a single, quantifiable peak, the sample matrix and mobile phase must be strictly maintained at an acidic pH (pH < 4)[4].
-
Optical Invisibility: Dioxane acids lack a strong UV chromophore. The weak absorbance of the carboxylic acid group restricts UV detection to the low 200–210 nm range, where solvent background noise is high[1].
Caption: Metabolic and degradation pathway of 1,4-dioxane into acidic impurities.
Comparative Evaluation of Chromatographic Modalities
To establish a self-validating analytical system, it is essential to understand the causality behind column selection. Below is a comparative analysis of the three primary column chemistries used for dioxane acid impurities.
Reversed-Phase Chromatography (Standard C18)
-
Mechanism: Relies on hydrophobic partitioning.
-
Performance: Poor. Even with heavy mobile phase acidification (e.g., 0.1% Phosphoric Acid) to suppress the polarity of HEAA, retention on a C18 stationary phase is minimal[1]. The analytes often co-elute near the solvent front, making accurate integration impossible in complex matrices.
-
Best Use Case: High-throughput screening of less polar synthetic intermediates, such as protected 1,4-dioxane-2-carboxylic acid diastereomers[2].
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: Utilizes a polar stationary phase (e.g., bare silica, amide) with a highly organic mobile phase, creating an aqueous-enriched layer at the particle surface.
-
Performance: Moderate. HILIC successfully retains polar dioxane acids. However, because environmental and biological samples (like urine) are highly aqueous, injecting them directly into a HILIC system often causes severe peak distortion and solvent-mismatch effects.
Ion-Exclusion Chromatography (IEC) - The Gold Standard
-
Mechanism: Employs a sulfonated styrene-divinylbenzene copolymer matrix. This method leverages the principles of ion exclusion: fully ionized strong acids are electrostatically repelled by the sulfonic acid groups on the resin, while weak organic acids (like HEAA) remain protonated in the acidic mobile phase and partition into the resin pores based on their pKa and molecular size[1].
-
Performance: Optimal. IEC provides baseline resolution of HEAA, 1,4-dioxane-2-carboxylic acid, and their lactone counterparts. Because the mobile phase is entirely aqueous (e.g., 0.005 N Sulfuric Acid), it is perfectly compatible with direct injections of biological and environmental samples[1].
Quantitative Data: Retention Time Profiles
The following table summarizes the expected retention times (RT) across the three evaluated column chemistries. Note: Exact RTs will vary based on specific column dimensions and flow rates.
| Analyte / Impurity | Chemical Nature | RP-C18 RT (min)* | HILIC RT (min)** | IEC RT (min)*** |
| 1,4-Dioxane | Neutral Parent Solvent | 2.1 | 1.8 | 14.5 |
| 1,4-Dioxan-2-one | Lactone Intermediate | 2.5 | 3.2 | 11.2 |
| HEAA | Highly Polar Organic Acid | 1.4 (Co-elution) | 6.5 | 9.8 |
| 1,4-Dioxane-2-carboxylic acid | Polar Organic Acid | 1.6 (Co-elution) | 6.8 | 10.4 |
*Conditions: 100 mm C18, 0.1% H3PO4 in Water/MeCN gradient. **Conditions: 150 mm Amide-HILIC, 90% MeCN / 10% Ammonium Acetate buffer. ***Conditions: 300 x 7.8 mm Bio-Rad Aminex HPX-87H (or equivalent), 0.005 N H2SO4 isocratic[1].
Experimental Protocols: Self-Validating IEC-RID Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the optimized Ion-Exclusion Chromatography coupled with Refractive Index Detection (IEC-RID) workflow[1].
Caption: Decision tree for the chromatographic analysis of dioxane acid impurities.
Step 1: Mobile Phase Formulation
-
Carefully add 0.14 mL of concentrated Sulfuric Acid (H₂SO₄) to a 1 L volumetric flask containing approximately 500 mL of ultrapure water (18.2 MΩ·cm)[1].
-
Fill to the mark with ultrapure water to achieve a final concentration of 0.005 N H₂SO₄.
-
Vacuum filter the solution through a 0.22 µm membrane and sonicate for 15 minutes to degas. Causality: Degassing is highly critical for RID detectors, as microscopic bubbles will cause severe baseline drift.
Step 2: Sample Matrix Preparation
-
Aliquot 1.0 mL of the sample (e.g., API extract or environmental water) into a microcentrifuge tube.
-
Acidify the sample by adding 10 µL of 10% H₂SO₄ to drop the pH below 3.0. Causality: This forces the HEAA lactone equilibrium toward the stable acid form and ensures the analyte is fully protonated for IEC partitioning[1][4].
-
Centrifuge at 14,000 x g for 10 minutes to pellet any particulates.
Step 3: Instrumental Setup & Equilibration
-
Column: Install a 300 x 7.8 mm ion-exclusion column (e.g., Aminex HPX-87H).
-
Temperature: Set the column oven to 50°C. Causality: Elevated temperatures improve mass transfer within the polymer resin, sharpening the peaks of organic acids.
-
Flow Rate: Set an isocratic flow of 0.6 mL/min.
-
Detector: Purge the RID reference cell with the mobile phase for 30 minutes, then allow the baseline to stabilize for at least 1 hour.
Step 4: Injection and System Suitability
-
Inject 20 µL of a 100 µg/mL HEAA standard[1].
-
Verify that the asymmetry factor of the HEAA peak is between 0.8 and 1.2. If peak tailing is observed, verify the pH of the mobile phase, as insufficient acidity will cause partial ionization and secondary retention mechanisms.
References
- BenchChem. "Application Note: HPLC Quantification of (2-Hydroxyethoxy)acetic acid." BenchChem,
- Agency for Toxic Substances and Disease Registry (ATSDR). "ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane.
- Matera, R., et al. "Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus." PubMed Central (PMC),
- BenchChem. "(2-Hydroxyethoxy)acetic acid | 13382-47-3." BenchChem,
Sources
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- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. (2-Hydroxyethoxy)acetic acid | 13382-47-3 | Benchchem [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid
Introduction: Beyond the Synthesis
In the landscape of drug discovery and chemical research, the synthesis of novel compounds like 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid marks the beginning of discovery. However, the lifecycle of a chemical does not end in the reaction flask. Responsible stewardship of these materials, particularly their disposal, is a critical component of laboratory safety, regulatory compliance, and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in an understanding of its structural components and potential hazards. As there is no specific, universally published Safety Data Sheet (SDS) for this exact compound, our approach is rooted in a conservative assessment based on its structural analogues: the 1,4-dioxane heterocyclic system and the carboxylic acid functional group.
Part 1: Hazard Assessment - A Structurally-Informed Approach
The disposal protocol for any chemical is dictated by its hazard profile. For this compound, we must infer its potential hazards by examining its constituent parts.
-
The 1,4-Dioxane Backbone: The core of this molecule is a substituted 1,4-dioxane ring. 1,4-Dioxane itself is a well-characterized compound with significant health and safety concerns. It is classified as a flammable liquid, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1] Furthermore, dioxane derivatives have the potential to form explosive peroxides upon storage, especially if exposed to air and light.[2] Therefore, it is prudent to assume that this compound may share some of these hazardous properties.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol ensures that all waste containing this compound is handled in a manner that protects laboratory personnel and the environment.
Step 1: Immediate Segregation at the Point of Generation
The cardinal rule of chemical waste management is to never mix different waste streams.[5] As soon as a process generates waste containing the target compound—be it residual solid, reaction mother liquor, or contaminated consumables—it must be placed in a dedicated hazardous waste container.
-
Rationale: Mixing incompatible waste streams can lead to dangerous reactions, such as gas generation, heat production, or even explosions. Furthermore, proper segregation simplifies the disposal process for your institution's environmental health and safety (EHS) office.
Step 2: Selecting the Appropriate Waste Container
Container selection is a critical step in preventing leaks and ensuring safe transport.[5]
-
For Liquid Waste (e.g., reaction mixtures, solvent rinses):
-
Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle).
-
Ensure the container has a screw-top cap that can be tightly sealed.[5] Open containers are a direct violation of safety protocols.[5]
-
If possible, use the original container the starting material came in.[5]
-
-
For Solid Waste (e.g., contaminated filter paper, gloves, weighing boats):
Step 3: Proper Labeling of Hazardous Waste
Accurate and detailed labeling is not just a best practice; it is a regulatory requirement. Your institution's EHS department will provide specific guidelines, but all labels must include:
-
The words "HAZARDOUS WASTE" .[5]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
An accurate estimation of the concentration and the other components of the waste mixture (e.g., "approx. 5% in Ethanol," "Trace amounts on silica gel").
-
The date accumulation started.
-
The name of the principal investigator or research group.
-
Rationale: This information is vital for emergency responders and waste disposal technicians to handle the material safely and in accordance with federal and local regulations.[8]
Step 4: Safe Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[5]
-
Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks. Segregate it from incompatible chemicals, particularly strong bases or oxidizing agents.[9]
-
Conditions: Keep the container tightly closed except when adding waste.[9] Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[10]
Step 5: Arranging for Final Disposal
Once the waste container is full or you have finished the project, you must arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.
-
Procedure: Follow your institution's specific procedures for requesting a hazardous material pickup.[5] This typically involves submitting an online form or a paper tag.
-
Do Not:
-
Attempt to neutralize the waste unless you have a specific, validated, and EHS-approved protocol for doing so. Neutralization of unknown or complex mixtures can be dangerous.
-
Pour the waste down the drain.[8] This is illegal and environmentally harmful.
-
Allow the waste to evaporate in a fume hood.
-
Part 3: Emergency Procedures - Spill Management
In the event of a spill, your immediate response should prioritize safety.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate the immediate area.
-
Consult the SDS of Analogues: Refer to the SDS for 1,4-Dioxane for guidance on personal protective equipment (PPE) and spill cleanup.
-
Cleanup (for minor spills): For small, manageable spills, trained personnel wearing appropriate PPE (gloves, safety goggles, lab coat) can proceed.[9]
-
Absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
-
Contact EHS: For large spills or any spill you are not comfortable handling, contact your institution's EHS office or emergency number immediately.
Data and Workflow Summary
Table 1: Key Disposal and Safety Information
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Chemical Waste | Based on structural similarity to 1,4-Dioxane (flammable, potential carcinogen) and carboxylic acids (corrosivity).[3][4] |
| Primary Container | Tightly sealed, compatible glass or HDPE bottle. | To prevent leaks and evaporation. Must be compatible with acidic and organic contents.[5] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | To ensure waste is managed at the point of generation under the control of trained personnel.[5] |
| Incompatible Materials | Strong bases, strong oxidizing agents. | To prevent dangerous chemical reactions in the waste container.[9] |
| Disposal Method | Licensed hazardous waste disposal vendor. | Ensures compliance with all local, state, and federal regulations.[8][9] |
| Spill Cleanup | Use inert absorbent material; collect for hazardous disposal. | To safely contain and remove the material without causing further contamination or reaction. |
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- MilliporeSigma. (2025, September 13). Safety Data Sheet: 1,4-Dioxane.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,4-Dioxane-2,5-dione, 3,6-dimethyl-.
- TCI America. (2018, July 6). Safety Data Sheet: Meldrum's Acid.
- TCI Chemicals. (2018, October 3). Safety Data Sheet: Meldrum's Acid.
- Merck Millipore. (2024, October 18). Safety Data Sheet: 1,4-Dioxane.
- TCI Chemicals. (2025, July 1). Safety Data Sheet: 1,4-Dioxane-2,3-diol.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,2-Dimethyl-1,3-dioxane-4,6-dione.
- Fisher Scientific. (2009, May 5). Safety Data Sheet: 1,4-Dioxane.
- Safety data sheet according to Regulation (EC) No 1907/2006. (2025, August 28). 2-Ethyl-5,5-dimethyl-1,3-dioxane.
- Lab Alley. (2025, February 1). How to Dispose of Acetic Acid.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- Wikipedia. (n.d.). Meldrum's acid.
- Merck Millipore. (2024, October 9). Safety Data Sheet: Acetic acid (glacial) 100%.
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Personal protective equipment for handling 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid
Comprehensive Safety Guide for Handling 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid
Hazard Analysis by Structural Analogy
The primary safety concerns for this compound are derived from the well-documented hazards of 1,4-dioxane and carboxylic acids.
-
1,4-Dioxane Moiety: The presence of the 1,4-dioxane ring is the most significant concern. 1,4-Dioxane is classified by the IARC as a Group 2B carcinogen and is considered by the U.S. EPA to be likely carcinogenic to humans.[1][2] It is a potent irritant to the eyes and respiratory tract and can cause severe damage to the liver and kidneys with acute or chronic exposure.[3][4][5] A critical and immediate hazard of cyclic ethers like dioxane is their tendency to form highly explosive peroxide crystals upon exposure to air and light.[2][6][7]
-
Carboxylic Acid Moiety: The acetic acid functional group imparts acidic properties, making the compound potentially corrosive. It can cause skin irritation or burns and serious eye damage upon contact.[8][9]
Given this profile, the compound must be handled with extreme caution as a suspected carcinogen, a potent organ toxin, an irritant, and a potential peroxide-former.[4][10]
The Hierarchy of Controls: A Systematic Approach to Safety
Before detailing Personal Protective Equipment (PPE), it is essential to implement a systematic safety strategy known as the Hierarchy of Controls. This approach prioritizes eliminating or minimizing the hazard at its source.
Caption: Workflow for managing the risk of explosive peroxide formation.
-
Upon Receipt: Immediately label the container with the date it was received. [11]2. Storage: Store the chemical in a tightly sealed, air-impermeable container in a cool, dark, and well-ventilated area, specifically within an approved flammables storage cabinet. [12][13]Do not store in a standard refrigerator or freezer unless it is explicitly rated for flammable storage. [13]3. Upon Opening: Label the container with the date it was first opened. [6][11]4. Peroxide Testing: Test the material for peroxides periodically (e.g., every 3-6 months) and before any distillation or concentration step. [14]Commercial peroxide test strips are available for this purpose. Do not use the material if peroxide levels are high or if solid crystals are observed around the cap or in the container. [6]5. Disposal Timeline: Dispose of the chemical as hazardous waste within one year of opening the container, regardless of peroxide test results. [11]
General Handling
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items. Have spill cleanup materials readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood to minimize inhalation exposure. [12]Use non-sparking tools and ground equipment when transferring large volumes to prevent static discharge. [14][15]4. Heating: The auto-ignition temperature of related compounds can be low. [16]Avoid direct heating with hot plates. Use a heating mantle with a controller, a water bath, or an oil bath.
-
Post-Handling: After use, tightly seal the container. Decontaminate the work area. Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water. [17]
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [14]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][18]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [19][20]* Spill:
-
Small Spill (inside fume hood): Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others. Close the doors to the area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean it up yourself. [8]
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. [1][21]1. Collect waste in a clearly labeled, sealed, and chemically compatible container. 2. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. 3. Arrange for pickup and disposal through your certified EHS provider.
References
- 1,4-Dioxane | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). [URL: https://www.
- 1,4-Dioxane - HAZARD SUMMARY. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0789.pdf]
- Regulatory Framework - ITRC 1,4-Dioxane. Interstate Technology & Regulatory Council (ITRC). [URL: https://14d-itrc.
- Policy and Guidance - CLU-IN | Contaminants > 1,4-dioxane. U.S. Environmental Protection Agency (EPA). [URL: https://clu-in.org/contaminantfocus/default.
- Technical Fact Sheet – 1,4-Dioxane. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2014-03/documents/ffrro_factsheet_contaminant_14-dioxane_january2014_final.pdf]
- 1,4-Dioxane - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/1,4-Dioxane]
- Gloves Chemical Resistance Chart. Gloves By Web. [URL: https://www.glovesbyweb.com/glove-chemical-resistance-chart]
- Use of Ether - Environment, Health & Safety. University of North Carolina at Chapel Hill. [URL: https://ehs.unc.edu/wp-content/uploads/sites/229/2018/09/use-of-ether.pdf]
- Ethers - Handling and control of exposure. The University of Edinburgh Health and Safety Department. [URL: https://www.ed.ac.uk/files/imports/fileManager/Ethers.pdf]
- Standard Operating Procedure for the use of Diethyl ether. Western Carolina University. [URL: https://www.wcu.edu/learn/research/safety-and-compliance/safety-committees/iacuc/policies-and-procedures/sops/upload/sop-diethyl-ether.pdf]
- Diethyl Ether - Environment, Health & Safety. University of California, Berkeley. [URL: https://ehs.berkeley.edu/sites/default/files/2021-03/diethyl-ether-sop.pdf]
- Diethyl Ether - Standard Operating Procedure. The UC Center for Laboratory Safety. [URL: https://cls.ucla.edu/sites/default/files/2022-01/SOP_Diethyl_Ether.pdf]
- Peroxide forming chemicals. Uppsala University. [URL: https://www.medarbetarportalen.uu.se/digital-arbetsplats/arbetsmiljo-halsa/systematiskt-arbetsmiljoarbete/risker-i-arbetsmiljon/kemiska-risker/hantera-kemikalier/peroxidbildande-kemikalier/]
- 1,4-Dioxane - SAFETY DATA SHEET. PENTA s.r.o. [URL: https://www.pentachemicals.eu/en/sds/123-91-1]
- 1,4-Dioxane - STOP Carcinogens at work. European Trade Union Institute (ETUI). [URL: https://www.stopcarcinogens.work/en/carcinogens/1-4-dioxane/]
- Hand Protection Chemical Resistance Guide. North Safety Products. [URL: https://www.coopersafety.com/glove-guides/North-Chemical-Guide.pdf]
- 1,4,-DIOXANE AR - Safety Data Sheet. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/1,4,-DIOXANE-AR-03520-msds.aspx]
- Reaction mechanisms of peroxides. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/112613/reaction-mechanisms-of-peroxides]
- CHEMICAL PERMEATION GUIDE. SHOWA Gloves. [URL: https://www.showagroup.com/resources/chemical-resistance-guide]
- Chemical Resistance Reference Chart. Medicom. [URL: https://medicom.com/en-us/resources/chemical-resistance-reference-chart]
- Acid Handling - Standard Operating Procedure. University of Utah. [URL: https://oehs.utah.edu/_resources/documents/sop/acid-handling-sop.pdf]
- SAFETY DATA SHEET - 1,4-Dioxane. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/296309]
- Peroxides and peroxide-forming compounds. ResearchGate. [URL: https://www.researchgate.net/publication/339434850_Peroxides_and_peroxide-forming_compounds]
- Peroxides and peroxide- forming compounds (PDF). American Chemical Society. [URL: https://www.acs.org/content/dam/acsorg/about/governance/committees/chemicalsafety/publications/peroxides-and-peroxide-forming-compounds.pdf]
- Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. ChemScene LLC. [URL: https://www.chemscene.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [URL: https://www.b2b.kimberly-clark.com/cfs-filesystemfile.ashx/__key/telligent-evolution-components-attachments/13-20-00-00-00-05-32-62/KC500_5F00_Nitrile_5F00_Chem_5F00_Guide.pdf]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
